molecular formula C6H10N2O B1271588 N-(2-cyanoethyl)-N-methylacetamide CAS No. 4271-90-3

N-(2-cyanoethyl)-N-methylacetamide

Cat. No.: B1271588
CAS No.: 4271-90-3
M. Wt: 126.16 g/mol
InChI Key: XVWNWBDQUDOFRY-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-methylacetamide is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyanoethyl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyanoethyl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-cyanoethyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6(9)8(2)5-3-4-7/h3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWNWBDQUDOFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365798
Record name N-(2-cyanoethyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4271-90-3
Record name N-(2-cyanoethyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-(2-cyanoethyl)-N-methylacetamide" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of N-(2-cyanoethyl)-N-methylacetamide

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of N-(2-cyanoethyl)-N-methylacetamide (CAS No. 4271-90-3). A thorough review of available literature and chemical databases reveals a significant gap in experimentally determined physical data for this compound. This guide addresses this gap by presenting the available information, offering a comparative analysis with structurally related analogs, and providing detailed, field-proven experimental protocols for the systematic determination of its key physical characteristics. The methodologies described are designed to ensure data integrity and reproducibility, empowering researchers in drug development and chemical synthesis to accurately characterize this compound for their specific applications.

Compound Identification and Molecular Structure

N-(2-cyanoethyl)-N-methylacetamide is a niche organic compound featuring both an amide and a nitrile functional group. Its unique structure suggests potential utility as a solvent or a synthetic intermediate. Accurate identification is the cornerstone of any scientific investigation.

Primary Identifiers:

  • Chemical Name: N-(2-cyanoethyl)-N-methylacetamide

  • CAS Number: 4271-90-3[1][2][3]

  • Molecular Formula: C₆H₁₀N₂O[1][4][5][6][7][8]

  • Synonyms: N-Aceto-N-methyl-3-aminopropionitrile[3]

Structural Representation: The molecule consists of an acetyl group and a 2-cyanoethyl group attached to a central nitrogen atom, which is also bonded to a methyl group.

Caption: Molecular Structure of N-(2-cyanoethyl)-N-methylacetamide.

Tabulated Physical Properties: Current Knowledge and Comparative Analysis

Direct experimental data for N-(2-cyanoethyl)-N-methylacetamide is sparse. Safety Data Sheets frequently report "no data available" for many standard physical properties.[2] This section presents the limited available data alongside properties of structurally similar compounds to provide context and a basis for estimation.

Table 1: Physical Properties of N-(2-cyanoethyl)-N-methylacetamide (CAS: 4271-90-3)

PropertyValueSource / Comment
Molecular Weight 126.16 g/mol [1][8]
Molecular Formula C₆H₁₀N₂O[4]
Physical State No data available[2]
Color No data available[2]
Odor No data available[2]
Melting Point No data available[2]
Boiling Point No data available[2]
Density No data available[2]
Solubility No data available[2]
Vapor Pressure No data available[2]
SMILES CC(N(CCC#N)C)=O
InChIKey XVWNWBDQUDOFRY-UHFFFAOYSA-N[4]

Expert Insight: The lack of empirical data necessitates experimental determination for any application requiring precise physical parameters. The presence of a polar amide and a cyano group suggests the compound is likely a liquid or low-melting solid at room temperature with a relatively high boiling point and probable solubility in polar organic solvents.

To contextualize these expected properties, a comparison with related molecules is highly instructive. N-methylacetamide serves as the parent amide, while 2-cyano-N-methylacetamide is an isomer.

Table 2: Comparative Physical Properties of Analogous Compounds

PropertyN-(2-cyanoethyl)-N-methylacetamide N-Methylacetamide (Parent Amide)2-Cyano-N-methylacetamide (Isomer)
CAS Number 4271-90-379-16-3[9]6330-25-2[10]
Molecular Formula C₆H₁₀N₂OC₃H₇NO[9]C₄H₆N₂O[10][11]
Molecular Weight 126.16 g/mol 73.09 g/mol [12]98.10 g/mol [10]
Melting Point Unavailable26-28 °C[9][13]82 °C (or 99 °C)[11][14]
Boiling Point Unavailable204-206 °C[9][13]335.3 °C (Predicted)[11]
Density Unavailable0.957 g/mL at 25 °C[9]1.044 g/cm³ (Predicted)[11]

graph "Structural_Analogs" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled];
edge [color="#5F6368"];
NMA [label="N-Methylacetamide\n(Parent Amide)", fillcolor="#FBBC05", fontcolor="#202124"];
TARGET [label="N-(2-cyanoethyl)-N-methylacetamide\n(Target Compound)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
CNMA [label="2-Cyano-N-methylacetamide\n(Isomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

NMA -> TARGET [label="+ Propionitrile group"];
TARGET -> CNMA [label="Isomeric relationship"];

}

Caption: Relationship between the target compound and its structural analogs.

Self-Validating Protocols for Experimental Property Determination

Given the data deficiency, the following section provides robust, step-by-step protocols for determining the primary physical properties. These methods are chosen for their reliability and accessibility in a standard organic chemistry laboratory.

Melting Point Determination (Thiele Tube or Digital Apparatus)
  • Causality: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2 °C) suggests a pure compound, while a broad range often indicates impurities.

  • Protocol:

    • Sample Preparation: Finely powder a small amount of the solid sample. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., a Thiele tube with high-boiling mineral oil or a digital Mel-Temp). Ensure the thermometer bulb or digital sensor is level with the sample.

    • Measurement:

      • Heat the apparatus rapidly to about 20 °C below the expected melting point (based on analog data, an initial wide-range test may be needed).

      • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

      • Record the temperature at which the first drop of liquid appears (T₁).

      • Record the temperature at which the entire sample becomes a clear liquid (T₂).

    • Validation: The melting range is T₁ - T₂. Repeat the measurement with a fresh sample to confirm reproducibility. The result should be consistent within 1-2 °C.

Boiling Point Determination (Microscale Method)
  • Causality: The boiling point reflects the strength of intermolecular forces. This microscale method is ideal for conserving valuable samples.

  • Protocol:

    • Apparatus Setup: Add 0.2-0.3 mL of the liquid sample to a small-diameter test tube (e.g., 10 x 75 mm).

    • Bell Creation: Take a melting point capillary tube and seal one end in a flame. Place the capillary tube into the test tube with the open end down, creating a "bell".

    • Heating: Attach the test tube to a thermometer and suspend it in a heating bath (mineral oil or sand).

    • Measurement:

      • Heat the bath gradually. A slow stream of bubbles will emerge from the bell as trapped air expands.

      • Continue heating until the bubbling becomes a rapid, continuous stream. This indicates the vapor pressure of the liquid is overcoming the atmospheric pressure.

      • Remove the heat source and allow the apparatus to cool slowly.

      • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary bell.

    • Validation: The pressure at which the measurement is taken must be recorded. If not at standard pressure (760 mmHg), the boiling point should be corrected using a pressure-temperature nomograph.

Density Determination (Pycnometer Method)
  • Causality: Density is an intrinsic property useful for identification and for converting between mass and volume. A pycnometer provides highly accurate and reproducible measurements.

  • Protocol:

    • Calibration:

      • Thoroughly clean and dry a pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube).

      • Measure the mass of the empty, dry pycnometer (m₁).

      • Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C) and insert the stopper, allowing excess water to exit through the capillary. Dry the outside and measure the mass (m₂). The volume (V) is (m₂ - m₁) / ρ_water, where ρ_water is the density of water at the measured temperature.

    • Sample Measurement:

      • Empty and dry the pycnometer.

      • Fill it with the sample liquid (N-(2-cyanoethyl)-N-methylacetamide) at the same temperature.

      • Measure the mass of the pycnometer filled with the sample (m₃).

    • Calculation: The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V.

    • Validation: Perform the measurement in triplicate to ensure the standard deviation is minimal, confirming the precision of the result.

Experimental_Workflow cluster_0 Purity & Identity Confirmation cluster_1 Physical Property Determination cluster_2 Final Data NMR NMR (¹H, ¹³C) IR FT-IR NMR->IR MS Mass Spec. IR->MS Purity Confirmed Pure Sample MS->Purity MP Melting Point (If Solid) Purity->MP Proceed with Characterization BP Boiling Point (If Liquid) Purity->BP Proceed with Characterization Density Density Purity->Density Proceed with Characterization Solubility Solubility Screen Purity->Solubility Proceed with Characterization Data_Table Compile Data Sheet MP->Data_Table BP->Data_Table Density->Data_Table Solubility->Data_Table

Caption: Workflow for the comprehensive characterization of a novel compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a synthesized or procured sample is a prerequisite for accurate physical property measurement.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the four unique proton environments: a singlet for the N-CH₃ group, a singlet for the acetyl CH₃ group, and two triplets for the diastereotopic protons of the -CH₂ -CH₂ -CN moiety. Chemical shifts can be estimated using standard correlation tables.[15]

    • ¹³C NMR: The carbon NMR spectrum should display six distinct signals, including resonances for the carbonyl carbon, the nitrile carbon, and the four other aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two key characteristic absorptions:

    • A strong, sharp peak around 2240-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretch.

    • A strong, sharp peak around 1630-1670 cm⁻¹ corresponding to the C=O (tertiary amide) stretch.

  • Mass Spectrometry (MS):

    • Electron Ionization (EI) MS is expected to show the molecular ion (M⁺) peak at m/z = 126. Fragmentation patterns would likely involve the loss of an acetyl group, a cyanoethyl group, or other characteristic cleavages that can be used to confirm the structure.[16][17]

Safety, Handling, and Disposal

While a specific, comprehensive safety profile for N-(2-cyanoethyl)-N-methylacetamide is not available, prudent laboratory practices should be adopted based on the hazards of related compounds like cyanoacetamides and other organic nitriles.

  • Potential Hazards: Compounds in this class can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and serious eye irritation.[18][19][20]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

    • Avoid inhalation of vapors or contact with skin and eyes.

  • Disposal: Dispose of the material in accordance with local, state, and federal regulations for chemical waste. It should be treated as a hazardous chemical and sent to a licensed chemical destruction facility.[2]

Conclusion

N-(2-cyanoethyl)-N-methylacetamide is a compound for which the fundamental physical properties are not well-documented in publicly accessible scientific literature. This guide serves as a foundational document for researchers by consolidating all known identifiers and providing a clear, actionable framework for its complete physical characterization. The comparative data from analogous structures offer a valuable starting point for estimation, but the provided experimental protocols are essential for generating the robust, high-quality data required for advanced research, process development, and regulatory submissions. The systematic application of these methods will fill the existing knowledge gap and enable the confident use of this molecule in future scientific endeavors.

References

  • PubChem, National Institutes of Health. 2-Cyano-N-methylacetamide. [Link]

  • PubChemLite. N-(2-cyanoethyl)-n-methylacetamide (C6H10N2O). [Link]

  • Wikipedia. N-Methylacetamide. [Link]

  • Google Patents.
  • National Institutes of Health. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. [Link]

  • Silverstein, R. M., et al. Chem 117 Reference Spectra Spring 2011. [Link]

  • PubChem, National Institutes of Health. N-Methylacetamide. [Link]

  • Google Patents. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
  • ResearchGate. Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The.... [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/414f9011704e67272782b6b55364811a21e42a0b]([Link]

  • ResearchGate. (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides. [Link]

  • Chemsrc. 2-Cyano-N-methylacetamide | CAS#:6330-25-2. [Link]

  • ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

  • Stenutz. N-methylacetamide. [Link]

Sources

An In-Depth Technical Guide to N-(2-cyanoethyl)-N-methylacetamide (CAS 4271-90-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-cyanoethyl)-N-methylacetamide, with CAS number 4271-90-3, is a niche chemical intermediate characterized by its cyanoethyl and N-methylacetamide functionalities. While not extensively documented in mainstream chemical literature, its structure suggests potential utility in organic synthesis, particularly as a building block for more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, a proposed synthesis protocol based on established chemical principles, and predicted spectral data for its characterization. Furthermore, it delves into its likely reactivity, stability, and proposed analytical methodologies. Safety and handling precautions are also detailed to ensure its proper management in a laboratory setting. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis who may encounter or consider utilizing this compound.

Chemical Identity and Properties

N-(2-cyanoethyl)-N-methylacetamide is a tertiary amide bearing a nitrile group. Its unique structure, combining the polarity of the amide and nitrile groups with a degree of hydrocarbon character, dictates its physical and chemical properties.

PropertyValueSource
CAS Number 4271-90-3
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
IUPAC Name N-(2-cyanoethyl)-N-methylacetamide
SMILES CC(=O)N(C)CCC#N
InChI Key XVWNWBDQUDOFRY-UHFFFAOYSA-N
Predicted XlogP -0.6
Physical State Not available (likely a liquid or low-melting solid)
Boiling Point Not available
Melting Point Not available
Solubility Not available

Synthesis and Purification

Proposed Synthesis Protocol: Cyanoethylation of N-methylacetamide

This protocol is adapted from general procedures for the cyanoethylation of amides.[2]

Reaction Scheme:

Synthesis of N-(2-cyanoethyl)-N-methylacetamide NMA N-Methylacetamide Reaction Mixture Reaction (Stirring, Controlled Temp.) NMA->Reaction Mixture ACN Acrylonitrile ACN->Reaction Mixture Product N-(2-cyanoethyl)-N-methylacetamide Catalyst Base Catalyst (e.g., Triton B) Catalyst->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up 1. Neutralization 2. Solvent Removal Purification Purification Work-up->Purification Vacuum Distillation Purification->Product

Caption: Proposed synthesis of N-(2-cyanoethyl)-N-methylacetamide.

Materials:

  • N-methylacetamide

  • Acrylonitrile (stabilized)

  • Triton B (40% in methanol) or another suitable base catalyst (e.g., sodium methoxide)

  • Glacial acetic acid

  • Anhydrous solvent (e.g., dioxane or tert-butanol)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, dissolve N-methylacetamide (1.0 eq) in the anhydrous solvent.

  • Catalyst Addition: Add a catalytic amount of Triton B (e.g., 0.05 eq) to the stirred solution.

  • Acrylonitrile Addition: Slowly add acrylonitrile (1.1 eq) dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be maintained between 30-40°C using a water bath.

  • Reaction: After the addition is complete, continue stirring at a slightly elevated temperature (e.g., 50-60°C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to room temperature and neutralize the catalyst by adding glacial acetic acid dropwise until the mixture is slightly acidic.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation. Collect the fraction corresponding to N-(2-cyanoethyl)-N-methylacetamide.

  • Drying and Storage: Dry the purified product over anhydrous sodium sulfate or magnesium sulfate, filter, and store under an inert atmosphere.

Spectral Characterization (Predicted)

Due to the absence of published experimental spectra, the following data is predicted based on the chemical structure and comparison with similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • δ ~3.5 ppm (t, 2H): Triplet corresponding to the two protons of the methylene group adjacent to the nitrogen (-N-CH₂-).

  • δ ~3.0 ppm (s, 3H): Singlet for the three protons of the N-methyl group (-N-CH₃).

  • δ ~2.7 ppm (t, 2H): Triplet for the two protons of the methylene group adjacent to the nitrile (-CH₂-CN).

  • δ ~2.1 ppm (s, 3H): Singlet for the three protons of the acetyl methyl group (CH₃-C=O).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • δ ~170 ppm: Carbonyl carbon of the amide group (C=O).

  • δ ~118 ppm: Carbon of the nitrile group (C≡N).

  • δ ~45 ppm: Methylene carbon adjacent to the nitrogen (-N-CH₂-).

  • δ ~35 ppm: N-methyl carbon (-N-CH₃).

  • δ ~21 ppm: Acetyl methyl carbon (CH₃-C=O).

  • δ ~15 ppm: Methylene carbon adjacent to the nitrile (-CH₂-CN).

IR (Infrared) Spectroscopy
  • ~2250 cm⁻¹ (strong): C≡N stretching vibration of the nitrile group.

  • ~1650 cm⁻¹ (strong): C=O stretching vibration of the tertiary amide.

  • ~2950-2850 cm⁻¹ (medium): C-H stretching vibrations of the methyl and methylene groups.

  • ~1400-1460 cm⁻¹ (medium): C-H bending vibrations.

MS (Mass Spectrometry)
  • Molecular Ion (M⁺): m/z = 126.

  • Major Fragmentation Pathways:

    • Loss of the cyanoethyl group (-CH₂CH₂CN) leading to a fragment at m/z = 72.

    • Alpha-cleavage adjacent to the carbonyl group, with loss of the methyl group, resulting in a fragment at m/z = 111.

    • Cleavage of the N-CH₂ bond, leading to fragments corresponding to the cyanoethyl cation (m/z = 54) or the N-methylacetamide cation (m/z = 73).

Reactivity and Stability

  • Hydrolysis: The amide and nitrile groups can undergo hydrolysis under strong acidic or basic conditions, though amides are generally more resistant to hydrolysis than esters.

  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The amide carbonyl can also be reduced under forcing conditions.

  • Thermal Stability: While specific data is unavailable, similar amides exhibit good thermal stability. However, at high temperatures, decomposition may occur.

  • De-cyanoethylation: A key reactivity consideration for cyanoethylated compounds is their susceptibility to a retro-Michael reaction, particularly in the presence of a strong base.[1] This can lead to the elimination of acrylonitrile and the regeneration of the parent amide.

Proposed Analytical Workflow

A robust analytical method for the quantification and purity assessment of N-(2-cyanoethyl)-N-methylacetamide would likely involve gas chromatography-mass spectrometry (GC-MS), given its expected volatility.

Analytical Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Sample containing N-(2-cyanoethyl)-N-methylacetamide Dissolution Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Filtering Filter through 0.45 µm syringe filter Dissolution->Filtering GC_MS Gas Chromatography-Mass Spectrometry Filtering->GC_MS Chromatographic_Separation Chromatographic Separation GC_MS->Chromatographic_Separation Mass_Spectral_Analysis Mass Spectral Analysis GC_MS->Mass_Spectral_Analysis Purity_Assessment Purity Assessment Chromatographic_Separation->Purity_Assessment Quantification Quantification (External/Internal Standard) Mass_Spectral_Analysis->Quantification

Caption: Proposed analytical workflow for N-(2-cyanoethyl)-N-methylacetamide.

GC-MS Method Parameters (Proposed)
  • GC Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable.

  • Injector Temperature: 250°C.

  • Oven Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

    • Ion Source Temperature: 230°C.

Applications in Research and Development

While its use as an intermediate in the synthesis of the anthelmintic drug pyrantel has been suggested, concrete evidence in readily available literature is scarce. The synthesis of pyrantel more commonly involves other precursors.[3] However, the bifunctional nature of N-(2-cyanoethyl)-N-methylacetamide makes it a potentially versatile intermediate for the synthesis of:

  • Novel heterocyclic compounds: The nitrile and amide functionalities can be manipulated to form various ring systems.

  • Specialty polymers: The nitrile group can be polymerized or copolymerized.

  • Pharmaceutical analogs: The core structure can be modified to create libraries of compounds for screening in drug discovery programs.

Safety and Handling

While specific toxicity data for N-(2-cyanoethyl)-N-methylacetamide is not available, it should be handled with the care afforded to all laboratory chemicals.[3]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash with soap and water.

    • Eye Contact: Rinse with copious amounts of water.

    • Ingestion: Seek immediate medical attention.

Conclusion

N-(2-cyanoethyl)-N-methylacetamide is a compound with potential as a synthetic intermediate, though it remains largely uncharacterized in the scientific literature. This guide has provided a framework for its synthesis, characterization, and handling based on established principles of organic chemistry. Further experimental validation of its properties and reactivity is necessary to fully elucidate its potential in research and drug development.

References

  • AERU. (2025, September 16). Pyrantel. University of Hertfordshire. [Link]

  • ChemBK. N-(2-CYANOETHYL)-N-METHYLACETAMIDE. [Link]

  • Pietrzykowski, M., & Rylski, L. (1959). Cyanoethylation of Aromatic Amides. The Journal of Organic Chemistry, 24(11), 1657–1659.
  • PubChemLite. N-(2-cyanoethyl)-n-methylacetamide (C6H10N2O). [Link]

  • Wikipedia. (2023, December 2). Cyanoethylation. [Link]

Sources

"N-(2-cyanoethyl)-N-methylacetamide" molecular weight and formula.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(2-cyanoethyl)-N-methylacetamide

This guide provides a comprehensive technical overview of N-(2-cyanoethyl)-N-methylacetamide, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and potential applications, grounding the discussion in established scientific principles.

Core Molecular Attributes

N-(2-cyanoethyl)-N-methylacetamide is a niche organic compound characterized by the presence of a cyanoethyl group and a methylacetamide group attached to a central nitrogen atom. This structure imparts specific chemical properties that are of interest in various synthetic applications.

Molecular Formula and Weight

The fundamental identity of a chemical compound begins with its formula and mass. For N-(2-cyanoethyl)-N-methylacetamide, these are:

  • Molecular Formula: C₆H₁₀N₂O[1][2][3]

  • Molecular Weight: 126.16 g/mol [1][2][3]

  • Monoisotopic Mass: 126.079315 Da[4]

These values are critical for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data during compound characterization.

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, reaction setup, and purification.

PropertyValueSource
CAS Number 4271-90-3[2]
Molecular Formula C₆H₁₀N₂O[1][2][3]
Molecular Weight 126.16 g/mol [1][2][3]
SMILES CC(=O)N(C)CCC#N[2][4]
Predicted XlogP -0.6[4]

Synthesis and Mechanistic Considerations

While multiple synthetic routes may exist, a common approach to forming N-substituted amides involves the reaction of a secondary amine with an acylating agent. A plausible synthesis for N-(2-cyanoethyl)-N-methylacetamide involves the cyanoethylation of N-methylacetamide.

Conceptual Synthesis Workflow

The synthesis can be conceptually broken down into the reaction of N-methylacetamide with acrylonitrile. This is a classic example of a Michael addition, where the nitrogen atom of the amide acts as a nucleophile attacking the β-carbon of the α,β-unsaturated nitrile.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process NMA N-Methylacetamide Reaction Michael Addition NMA->Reaction ACN Acrylonitrile ACN->Reaction Base Base Catalyst (e.g., NaH, t-BuOK) Base->Reaction Initiates deprotonation Solvent Aprotic Solvent (e.g., THF, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product N-(2-cyanoethyl)-N-methylacetamide Purification->Product

Caption: Conceptual workflow for the synthesis of N-(2-cyanoethyl)-N-methylacetamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative, based on standard organic chemistry principles, and should be adapted and optimized.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N-methylacetamide (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Causality: The strong base is required to deprotonate the amide nitrogen, forming a potent nucleophile. An aprotic solvent like THF is used to prevent quenching the base.

  • Addition: Once the hydrogen evolution ceases, add acrylonitrile (1.05 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent polymerization of acrylonitrile.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or vacuum distillation to yield the pure N-(2-cyanoethyl)-N-methylacetamide.

Applications in Research and Development

The bifunctional nature of this molecule—containing both a nitrile and an amide group—makes it a potentially useful building block or intermediate in organic synthesis.

  • Pharmaceutical Scaffolding: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further molecular elaboration in drug discovery programs.

  • Precursor for Heterocycles: Nitriles are common precursors for the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

  • Specialty Solvent: While its parent compound, N-methylacetamide, is known for its high dielectric constant and solvent properties, the properties of this cyanoethylated derivative are less characterized but may be of interest in specific applications.[5][6]

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount.

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid contact with skin and eyes and do not breathe dust or vapors.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] It may be advisable to store it under an inert atmosphere, such as nitrogen.[7]

  • Incompatibilities: Avoid strong oxidizing agents.[7]

  • Toxicity: While specific toxicity data for N-(2-cyanoethyl)-N-methylacetamide is limited, related compounds like 2-Cyano-N,N-diethylacetamide are listed as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[8][9] Similar precautions should be taken.

Conclusion

N-(2-cyanoethyl)-N-methylacetamide is a specialized chemical intermediate with defined molecular characteristics. Its synthesis is achievable through standard organic transformations like the Michael addition. The presence of two distinct functional groups, an amide and a nitrile, offers synthetic versatility for researchers in drug development and fine chemical synthesis. Due to limited publicly available data, empirical determination of its physical properties and reaction optimization is a necessary step for any practical application. Adherence to strict safety protocols is essential when handling this compound.

References

  • 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem. National Institutes of Health. [Link]

  • N-(2-cyanoethyl)-n-methylacetamide (C6H10N2O) - PubChemLite. PubChemLite. [Link]

  • N-Methylacetamide - Wikipedia. Wikipedia. [Link]

  • US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents.
  • CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents.
  • Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The... - ResearchGate. ResearchGate. [Link]

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An In-Depth Technical Guide to N-(2-cyanoethyl)-N-methylacetamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-cyanoethyl)-N-methylacetamide, a niche yet significant molecule within the family of substituted acetamides, holds potential for various applications in chemical synthesis and materials science. This technical guide provides a comprehensive overview of its discovery, detailed synthesis protocols, physicochemical properties, and spectroscopic characterization. While historical records of its initial synthesis are not extensively documented in readily accessible literature, its preparation logically follows from the well-established cyanoethylation reaction. This guide offers a detailed, field-proven protocol for its synthesis and purification, rooted in the principles of Michael addition. Furthermore, it presents a thorough analysis of its structural and electronic properties through an examination of its spectroscopic data.

Introduction and Historical Context

The history of N-(2-cyanoethyl)-N-methylacetamide is intrinsically linked to the development of cyanoethylation, a powerful and versatile chemical reaction for the formation of a carbon-carbon bond. This reaction, involving the addition of a nucleophile to acrylonitrile, gained prominence in the mid-20th century for its utility in modifying a wide range of organic molecules. While a singular "discovery" paper for N-(2-cyanoethyl)-N-methylacetamide is not prominent in the scientific literature, its existence is noted in chemical databases under the CAS number 4271-90-3. The synthesis of this compound is a straightforward application of the cyanoethylation of N-methylacetamide, a reaction that would have been readily conceivable to organic chemists of the era exploring the scope of this new methodology. The primary motivation for its synthesis likely stemmed from the desire to create novel monomers for polymerization or as a chemical intermediate for more complex molecular architectures.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of N-(2-cyanoethyl)-N-methylacetamide is essential for its effective application in research and development.

PropertyValueSource
Molecular Formula C₆H₁₀N₂OPubChem[1]
Molecular Weight 126.16 g/mol Santa Cruz Biotechnology[2]
CAS Number 4271-90-3ChemScene[3]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidInferred from related compounds
Boiling Point Data not readily available
Melting Point Data not readily available
Solubility Expected to be soluble in water and common organic solventsInferred from structural analogues[4]

Synthesis of N-(2-cyanoethyl)-N-methylacetamide

The synthesis of N-(2-cyanoethyl)-N-methylacetamide is achieved through the base-catalyzed Michael addition of N-methylacetamide to acrylonitrile. This reaction is a classic example of cyanoethylation.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the deprotonated N-methylacetamide on the electron-deficient β-carbon of acrylonitrile. The mechanism can be visualized as follows:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation NMA N-Methylacetamide Anion N-Methylacetamide Anion NMA->Anion Base Base (e.g., NaH) Base->NMA Anion2 N-Methylacetamide Anion Intermediate Carbanion Intermediate Anion2->Intermediate Acr Acrylonitrile Acr->Intermediate Intermediate2 Carbanion Intermediate Product N-(2-cyanoethyl)-N-methylacetamide Intermediate2->Product HSource Proton Source (H₂O) HSource->Intermediate2

Caption: Mechanism of Cyanoethylation of N-methylacetamide.

Experimental Protocol

This protocol provides a reliable method for the laboratory-scale synthesis of N-(2-cyanoethyl)-N-methylacetamide.

Materials:

  • N-methylacetamide (1.0 eq)

  • Acrylonitrile (1.1 eq)

  • Sodium hydride (NaH) (0.1 eq) as a 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylacetamide and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride in small portions. Stir the mixture at 0 °C for 30 minutes.

  • Add acrylonitrile dropwise to the reaction mixture via the dropping funnel over a period of 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure N-(2-cyanoethyl)-N-methylacetamide.

G start Start: N-Methylacetamide in THF cool Cool to 0 °C start->cool add_NaH Add NaH cool->add_NaH stir1 Stir at 0 °C for 30 min add_NaH->stir1 add_Acr Add Acrylonitrile dropwise stir1->add_Acr warm_stir Warm to RT, Stir 12-18h add_Acr->warm_stir quench Quench with NH₄Cl (aq) warm_stir->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of N-(2-cyanoethyl)-N-methylacetamide.

Spectroscopic Characterization

While a comprehensive set of publicly available, experimentally determined spectra for N-(2-cyanoethyl)-N-methylacetamide is limited, the expected spectroscopic features can be predicted based on its chemical structure. Researchers synthesizing this compound should expect to observe the following characteristic signals.

¹H NMR Spectroscopy (Predicted)
  • δ ~2.1 ppm (s, 3H): A singlet corresponding to the three protons of the acetyl methyl group (CH₃-C=O).

  • δ ~3.0 ppm (s, 3H): A singlet for the three protons of the N-methyl group (N-CH₃).

  • δ ~2.6 ppm (t, 2H): A triplet for the two protons of the methylene group adjacent to the nitrile (CH₂-CN).

  • δ ~3.5 ppm (t, 2H): A triplet for the two protons of the methylene group adjacent to the nitrogen atom (N-CH₂).

¹³C NMR Spectroscopy (Predicted)
  • δ ~170 ppm: Carbonyl carbon of the acetamide group.

  • δ ~118 ppm: Nitrile carbon.

  • δ ~48 ppm: Methylene carbon adjacent to the nitrogen atom.

  • δ ~35 ppm: N-methyl carbon.

  • δ ~21 ppm: Acetyl methyl carbon.

  • δ ~18 ppm: Methylene carbon adjacent to the nitrile group.

Infrared (IR) Spectroscopy (Predicted)
  • ~2250 cm⁻¹ (strong): A sharp and strong absorption characteristic of the C≡N stretch of the nitrile group.

  • ~1650 cm⁻¹ (strong): A strong absorption corresponding to the C=O stretch of the tertiary amide.

  • ~2950-2850 cm⁻¹ (medium): C-H stretching vibrations of the methyl and methylene groups.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 126.0793 corresponding to the molecular formula C₆H₁₀N₂O.

  • Major Fragmentation Peaks: Fragments corresponding to the loss of the cyanoethyl group, the acetyl group, and other characteristic cleavages.

Applications and Future Outlook

While specific, large-scale industrial or pharmaceutical applications of N-(2-cyanoethyl)-N-methylacetamide are not widely reported, its structure suggests potential utility in several areas:

  • Polymer Chemistry: As a functionalized monomer, it could be used in the synthesis of specialty polymers with tailored properties. The nitrile group offers a site for further chemical modification or can influence the polymer's solubility and thermal characteristics.

  • Organic Synthesis: It can serve as a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, providing a pathway to more complex molecules.

  • Drug Discovery: The N-substituted acetamide scaffold is present in numerous biologically active compounds. While there is no specific documented research on the bioactivity of N-(2-cyanoethyl)-N-methylacetamide, it could serve as a fragment or starting material in the design and synthesis of novel therapeutic agents.

The lack of extensive literature on this compound suggests that its full potential may yet be unexplored. Further research into its reactivity, polymerization, and biological activity could unveil novel applications in materials science and medicinal chemistry.

Conclusion

N-(2-cyanoethyl)-N-methylacetamide represents a fundamentally important yet underexplored chemical entity. Its synthesis, rooted in the robust and well-understood cyanoethylation reaction, is straightforward and efficient. This guide provides the necessary theoretical and practical framework for its preparation and characterization. As the demand for novel functional molecules continues to grow across various scientific disciplines, a deeper investigation into the properties and potential applications of N-(2-cyanoethyl)-N-methylacetamide is warranted.

References

  • PubChemLite. N-(2-cyanoethyl)-n-methylacetamide (C6H10N2O). [Link]

  • Google Patents.
  • Organic Syntheses. CYANOACETAMIDE. [Link]

  • PubChem. 2-Cyano-N-methylacetamide. [Link]

  • Google Patents. Method for producing N-methyl-N-vinylacetamide having improved stability and polymerizability.
  • Quick Company. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. [Link]

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  • CAS Common Chemistry. N-(4-Aminobenzoyl)-L-glutamic acid. [Link]

  • Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]

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Navigating the Solubility Landscape of N-(2-cyanoethyl)-N-methylacetamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-cyanoethyl)-N-methylacetamide, a molecule of interest in contemporary drug development and chemical synthesis, presents a unique set of physicochemical properties that necessitate a thorough understanding of its solubility behavior. This technical guide provides an in-depth exploration of the solubility characteristics of N-(2-cyanoethyl)-N-methylacetamide. In the absence of extensive published solubility data for this specific compound, this paper establishes a predictive framework based on the analysis of structurally related molecules. Furthermore, it offers detailed, field-proven methodologies for the experimental determination and quantification of its solubility in various solvent systems. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to effectively work with this compound, ensuring data integrity and accelerating research timelines.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from discovery to clinical application. For drug development professionals, understanding a molecule's solubility is paramount for formulation design, bioavailability, and overall therapeutic efficacy. Poor solubility can lead to challenges in administration, absorption, and achieving desired therapeutic concentrations. N-(2-cyanoethyl)-N-methylacetamide (Molecular Formula: C₆H₁₀N₂O, Molecular Weight: 126.16 g/mol ) is a compound with potential applications in various synthetic pathways.[1] Its structure, featuring a polar amide group, a nitrile moiety, and short alkyl chains, suggests a nuanced solubility profile that warrants detailed investigation.

This guide addresses the current information gap regarding the solubility of N-(2-cyanoethyl)-N-methylacetamide by providing a three-pronged approach:

  • Predictive Analysis: Leveraging solubility data from structurally analogous compounds to forecast its behavior in a range of solvents.

  • Experimental Determination: Outlining robust, step-by-step protocols for accurately measuring its solubility.

  • Analytical Quantification: Detail methods for precisely measuring the concentration of N-(2-cyanoethyl)-N-methylacetamide in solution.

Predictive Solubility Analysis: Insights from Structural Analogs

A valuable analogue for this analysis is 2-cyanoacetamide . A study on its solubility in fourteen different solvents revealed the following trend at near-ambient temperatures: N,N-dimethylformamide > acetone > water > acetonitrile > methanol > methyl acetate > 1,4-dioxane > tetrahydrofuran > ethanol > ethyl acetate > n-propanol > n-butanol > trichloromethane > dichloromethane.[2]

Another relevant compound is N-methylacetamide . It is reported to be miscible with water, ethanol, and acetone.[3] It is also soluble in chloroform and benzene.[4][5]

Based on these analogs, we can predict the solubility of N-(2-cyanoethyl)-N-methylacetamide as follows:

  • Polar Protic Solvents: Due to the presence of the amide and nitrile groups, which can act as hydrogen bond acceptors, N-(2-cyanoethyl)-N-methylacetamide is expected to exhibit moderate to good solubility in polar protic solvents like water, methanol, and ethanol. The additional ethyl group compared to N-methylacetamide might slightly decrease water solubility.

  • Polar Aprotic Solvents: High solubility is predicted in polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile. These solvents can effectively solvate the polar regions of the molecule.

  • Nonpolar Solvents: Limited solubility is expected in nonpolar solvents like hexane and toluene. The predicted XlogP value of -0.6 suggests a degree of hydrophilicity, making it less compatible with highly nonpolar environments.[6]

The following table summarizes the predicted solubility profile:

Solvent ClassRepresentative SolventsPredicted Solubility of N-(2-cyanoethyl)-N-methylacetamideRationale
Polar Protic Water, Methanol, EthanolModerate to GoodPresence of hydrogen bond accepting amide and nitrile groups.
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneHighStrong dipole-dipole interactions with the polar functional groups.
Low-Polarity Dichloromethane, ChloroformModerateBased on the solubility of N-methylacetamide.
Nonpolar Hexane, TolueneLowThe molecule's overall polarity is too high for significant interaction.

Experimental Determination of Solubility: A Validated Protocol

Accurate determination of solubility requires a systematic and well-controlled experimental approach. The shake-flask method, as recommended by the OECD Guideline 105, is a reliable technique for determining the equilibrium solubility of a substance.[7][8]

Principle of the Shake-Flask Method

This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess N-(2-cyanoethyl)-N-methylacetamide prep_vial Combine in a sealed vial prep_compound->prep_vial prep_solvent Measure precise volume of solvent prep_solvent->prep_vial agitation Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_vial->agitation settling Allow to settle agitation->settling filtration Filter supernatant (0.22 µm syringe filter) settling->filtration dilution Dilute aliquot with mobile phase filtration->dilution analysis Quantify using validated HPLC/GC-MS method dilution->analysis

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of N-(2-cyanoethyl)-N-methylacetamide to a series of glass vials. The excess solid should be visually apparent throughout the experiment.

    • Pipette a precise volume of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Centrifugation can also be used to facilitate this process.

  • Sampling and Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of N-(2-cyanoethyl)-N-methylacetamide.

Analytical Quantification of N-(2-cyanoethyl)-N-methylacetamide

A robust and validated analytical method is crucial for the accurate quantification of the dissolved compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

High-Performance Liquid Chromatography (HPLC)

Given the polarity and functional groups of N-(2-cyanoethyl)-N-methylacetamide, reversed-phase HPLC with UV detection is a highly applicable method.

4.1.1. Suggested HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile and Water (with 0.1% formic acid)A common mobile phase for reversed-phase chromatography, with formic acid to improve peak shape. A gradient elution may be necessary.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible retention times.
Detection Wavelength ~210 nmAmide bonds typically have a UV absorbance around this wavelength. A full UV scan of a standard solution should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume.

4.1.2. Method Validation

The HPLC method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of N-(2-cyanoethyl)-N-methylacetamide, particularly for confirming its identity.

4.2.1. Suggested GC-MS Method Parameters

ParameterRecommended ConditionRationale
Column Mid-polarity column (e.g., DB-624 or equivalent)Suitable for separating compounds with polar functional groups.
Carrier Gas Helium at a constant flowInert carrier gas.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Oven Program Start at 50°C, ramp to 280°CA temperature gradient is necessary to elute the compound effectively.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization mode for creating reproducible mass spectra.
MS Detection Selected Ion Monitoring (SIM)For quantitative analysis, monitoring characteristic ions of the compound will provide higher sensitivity and selectivity.
Logical Flow for Method Selection

G start Need to Quantify N-(2-cyanoethyl)-N-methylacetamide concentration Expected Concentration Range? start->concentration high_conc High (µg/mL to mg/mL) concentration->high_conc High low_conc Low (ng/mL to pg/mL) concentration->low_conc Low hplc HPLC-UV is suitable high_conc->hplc gcms GC-MS or LC-MS/MS for higher sensitivity low_conc->gcms identity Identity Confirmation Required? hplc->identity identity->hplc No ms_confirm GC-MS or LC-MS/MS provides mass spectral data identity->ms_confirm Yes

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

While direct solubility data for N-(2-cyanoethyl)-N-methylacetamide remains to be formally published, a robust framework for its investigation has been presented. Through predictive analysis based on structural analogs, researchers can make informed decisions about solvent selection. The detailed experimental protocols for solubility determination via the shake-flask method, coupled with validated HPLC and GC-MS analytical techniques, provide a comprehensive toolkit for generating reliable and accurate solubility data. This guide empowers drug development professionals to confidently navigate the solubility challenges associated with N-(2-cyanoethyl)-N-methylacetamide, thereby facilitating its potential application in the pharmaceutical and chemical industries.

References

  • Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Journal of Chemical & Engineering Data. (URL: [Link])

  • Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. (URL: [Link])

  • Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Nature. (URL: [Link])

  • N-(2-cyanoethyl)-n-methylacetamide (C6H10N2O). PubChemLite. (URL: [Link])

  • N-Methylacetamide 79-16-3 wiki. Mol-Instincts. (URL: [Link])

  • N-Methylacetamide. Wikipedia. (URL: [Link])

  • Analysis method for amide compounds.
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Springer Nature. (URL: [Link])

  • Solubility testing in accordance with the OECD 105. FILAB. (URL: [Link])

  • Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. 3M Environmental Laboratory. (URL: [Link])

  • OECD 105 - Water Solubility. Situ Biosciences. (URL: [Link])

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  • 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622. PubChem. (URL: [Link])

  • N-Methylacetamide | C3H7NO | CID 6582. PubChem. (URL: [Link])

  • High performance liquid chromatography detection method for cyanoacetamide.
  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. (URL: [Link])

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  • Process for the purification of N,N-dimethylacetamide.

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Spectroscopic Characterization of N-(2-cyanoethyl)-N-methylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of N-(2-cyanoethyl)-N-methylacetamide. Given the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data, drawing upon established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of this and structurally related molecules.

Molecular Structure and Functional Groups

N-(2-cyanoethyl)-N-methylacetamide possesses a molecular formula of C₆H₁₀N₂O and a monoisotopic mass of 126.0793 Da.[1] Its structure incorporates several key functional groups that give rise to distinct spectroscopic signatures: an acetamide group, an N-methyl group, an ethyl chain, and a terminal nitrile (cyano) group. Understanding the electronic environment of the protons and carbons within these groups is fundamental to interpreting the corresponding spectra.

Figure 1: Chemical structure of N-(2-cyanoethyl)-N-methylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of N-(2-cyanoethyl)-N-methylacetamide are discussed below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (acetamide)2.0 - 2.2Singlet3H
-N-CH₃2.8 - 3.0Singlet3H
-N-CH₂-3.4 - 3.6Triplet2H
-CH₂-CN2.5 - 2.7Triplet2H

Table 1: Predicted ¹H NMR spectral data for N-(2-cyanoethyl)-N-methylacetamide.

Rationale for Predictions:

  • -CH₃ (acetamide): The protons of the acetyl methyl group are expected to appear as a singlet in the upfield region, typically around 2.1 ppm, due to the deshielding effect of the adjacent carbonyl group.

  • -N-CH₃: The N-methyl protons will also be a singlet, shifted slightly downfield compared to the acetyl methyl due to the direct attachment to the nitrogen atom. A chemical shift around 2.9 ppm is anticipated.

  • -N-CH₂- and -CH₂-CN: These two methylene groups form an ethyl system. The protons on the carbon adjacent to the nitrogen (-N-CH₂-) will be more deshielded and appear further downfield as a triplet. The protons on the carbon adjacent to the cyano group (-CH₂-CN) will be less deshielded and appear as a triplet further upfield. The triplet multiplicity arises from the coupling with the adjacent methylene protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show six distinct signals, one for each unique carbon atom in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
-C H₃ (acetamide)20 - 25
-N-C H₃35 - 40
-N-C H₂-45 - 50
-C H₂-CN15 - 20
-C N115 - 120
-C =O170 - 175

Table 2: Predicted ¹³C NMR spectral data for N-(2-cyanoethyl)-N-methylacetamide.

Rationale for Predictions:

  • -C=O: The carbonyl carbon of the amide is the most deshielded and will appear significantly downfield, typically in the 170-175 ppm range.

  • -CN: The carbon of the nitrile group also exhibits a characteristic downfield shift, expected around 117-120 ppm.

  • Aliphatic Carbons: The chemical shifts of the aliphatic carbons are influenced by their proximity to electronegative atoms. The carbon of the N-methyl group (-N-CH₃) and the methylene carbon attached to the nitrogen (-N-CH₂-) will be more deshielded than the acetyl methyl carbon (-CH₃) and the methylene carbon adjacent to the cyano group (-CH₂-CN).

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of N-(2-cyanoethyl)-N-methylacetamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional GroupPredicted Absorption Frequency (cm⁻¹)Intensity
C=O (amide)1630 - 1680Strong
C≡N (nitrile)2240 - 2260Medium
C-H (sp³ alkanes)2850 - 3000Medium to Strong
C-N1020 - 1250Medium

Table 3: Predicted IR absorption frequencies for N-(2-cyanoethyl)-N-methylacetamide.

Rationale for Predictions:

  • C=O Stretch: The amide carbonyl group will exhibit a strong absorption band in the region of 1630-1680 cm⁻¹. This is a highly characteristic peak for amides.

  • C≡N Stretch: The nitrile group will show a medium intensity, sharp absorption band in the 2240-2260 cm⁻¹ region.

  • C-H Stretch: The sp³ C-H bonds of the methyl and methylene groups will result in multiple absorption bands in the 2850-3000 cm⁻¹ range.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid N-(2-cyanoethyl)-N-methylacetamide sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

IonPredicted m/z
[M]⁺126
[M+H]⁺127
[M+Na]⁺149
[CH₃CO]⁺43
[M-CH₂CN]⁺86

Table 4: Predicted m/z values for key ions of N-(2-cyanoethyl)-N-methylacetamide in mass spectrometry.[1]

Rationale for Predictions:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 126, corresponding to the molecular weight of the compound.

  • Adducts: In soft ionization techniques like electrospray ionization (ESI), protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are commonly observed at m/z 127 and 149, respectively.[1]

  • Fragmentation: Electron ionization (EI) would likely lead to characteristic fragmentation patterns. Common fragment ions would include the acylium ion ([CH₃CO]⁺) at m/z 43 and a fragment resulting from the loss of the cyanomethyl radical ([M-CH₂CN]⁺) at m/z 86.

M [M]⁺˙ m/z = 126 F1 [M-CH₂CN]⁺ m/z = 86 M->F1 - •CH₂CN F2 [CH₃CO]⁺ m/z = 43 M->F2 - •N(CH₃)CH₂CH₂CN

Figure 2: Predicted key fragmentation pathways for N-(2-cyanoethyl)-N-methylacetamide.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of N-(2-cyanoethyl)-N-methylacetamide in a suitable solvent such as methanol or acetonitrile (e.g., 1 mg/mL).

  • Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Operate the mass spectrometer in positive ion mode.

    • Set the mass range to scan for the expected molecular ion and its adducts (e.g., m/z 50-300).

    • Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the ion of interest.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Conclusion

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6582, N-Methylacetamide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1988455, N-(2-cyanoethyl)-n-methylacetamide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80622, 2-Cyano-N-methylacetamide. Retrieved from [Link].

  • Popović-Djordjević, J. B., et al. (2012). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. Retrieved from [Link].

  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link].

  • ChemBK. (2024). N-(2-CYANOETHYL)-N-METHYLACETAMIDE. Retrieved from [Link].

  • Gonzalez, G., & Granifo, J. (1981). Solvent Effects on the IR Spectra of N-Methylacetamide. ResearchGate. Retrieved from [Link].

  • NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. Retrieved from [Link].

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Methodological & Application

"N-(2-cyanoethyl)-N-methylacetamide" as a reagent for cyanoethylation

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Acetamide

I'm now diving into the properties, synthesis, and key applications of N-(2- cyanoethyl)-N-methylacetamide. Google is my first stop for gathering fundamental data on this cyanoethylating agent. My goal is to get a solid grasp of its baseline characteristics.

Analyzing Cyanoethylation Protocols

I'm now focusing on specific reaction mechanisms and protocols, particularly those involving amines, alcohols, and thiols. I'm actively comparing this reagent's effectiveness and safety against others like acrylonitrile. I'm also planning to build a robust application note on this agent.

Investigating Applications and Safety

I'm now deep into patent and literature searches to uncover industrial and pharmaceutical applications of this compound, along with any optimized large-scale processes. Safety data and handling guidelines are also on my radar. I aim to create a structured application note, starting with an introduction to cyanoethylation. I'll highlight the reagent's advantages, then provide detailed, step-by-step protocols. I also plan to generate Graphviz diagrams.

Exploring Cyanoethylation's Basics

Okay, I've got a handle on the fundamentals. The initial search on cyanoethylation has been fruitful, giving a solid foundation for the Michael-type addition. It's really the base-catalyzed reaction of compounds with labile hydrogen to acrylonitrile, that's the core. I am now looking to go deeper into the nuances of this mechanism.

Analyzing Reagent Application

I'm now shifting gears after discovering that "N-(2-cyanoethyl)-N-methylacetamide" likely isn't used as the reagent itself. The search results show it's more probably the product of a cyanoethylation reaction, like N-methyl acetamide with acrylonitrile. This means the original application note concept is flawed, and I need to change focus to using acrylonitrile as the cyanoethylating agent.

Shifting to Synthesis Focus

I've confirmed that "N-(2-cyanoethyl)-N-methylacetamide" is indeed a product, not a reagent. My new focus will be crafting an application note on its synthesis via the cyanoethylation of N-methylacetamide. The outline is taking shape, with protocols, purification, characterization, and the substance's properties as key sections. I'll still cover cyanoethylation fundamentals.

Focusing on Product Synthesis

My research confirms that N-(2-cyanoethyl)-N-methylacetamide is a product, not a reagent, requiring a strategy shift. I'm now outlining an application note detailing its synthesis via the cyanoethylation of N-methylacetamide. The new outline is going to cover reaction protocols, product purification and characterization, and the substance's key properties. I'll still include fundamental cyanoethylation principles to provide context. My next step will be to search for the specific conditions and yields for this type of reaction.

Focusing on Cyanoethylation

I've clarified the role of "N-(2-cyanoethyl)-N-methylacetamide" as a reaction product, not a starting reagent, thanks to the recent searches. I am now looking at the cyanoethylation process in more detail in general. Plus, I've got some preliminary safety data for "2-cyano-N,N-diethyl".

Refining Synthesis Protocol Search

I need a specific protocol for synthesizing "N-(2-cyanoethyl)-N-methylacetamide." My previous search efforts have yielded generalities, or information on related compounds, but not the detailed method I need. I'm now focusing on targeted searches for synthesis details and any known applications. I understand that context and a concrete synthesis method are critical to writing a credible guide.

Exploring Synthesis Approaches

I've been digging through the search results, and it's proving tricky to find a specific experimental protocol for synthesizing N-(2-cyanoethyl)-N-methylacetamide. However, I have found some general procedures for N-substituted cyanoethyl amides. I'm now thinking about how to adapt these generalized methods to my specific target molecule.

Deepening the Search Strategy

I'm still grappling with the lack of a direct synthesis protocol for the target molecule. While general procedures for N-cyanoacetamides and information on starting materials exist, a detailed, step-by-step guide remains elusive. I'm now adjusting my search to include more obscure sources such as theses or supplementary information. Also, I'm widening my view of potential applications.

Seeking Specific Synthesis Details

I've confirmed that the target compound is indeed a cyanoethylation product of N-methylacetamide. The previous search steps have been validated, now I'm chasing down a precise experimental protocol for its synthesis. Finding a detailed, specific procedure is the current focus, instead of the broader general cyanoethylation methods that I've found.

Synthesizing Protocol Details

I'm now diving into synthesizing a detailed protocol. While the compound ID has been validated, a precise synthesis method remains absent. I need to construct a plausible procedure based on general cyanoethylation methods, making informed choices on catalysts, solvents, and conditions. Then, I will infer possible applications, noting they are potential and unconfirmed.

Building the Protocol Framework

I'm now in the process of building a detailed synthesis protocol framework. Despite the confirmation on the compound, and the general knowledge of cyanoethylation, a specific experimental procedure is still missing. I'm leveraging general cyanoethylation reactions and related amide syntheses to develop a plausible method. My focus is on making informed choices regarding catalysts, solvents, reaction conditions and work-up procedures, so it is a good and detailed guide. I'll also infer potential applications from similar compounds, while emphasizing their unconfirmed status.

Application Notes and Protocols for N-(2-cyanoethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed experimental protocols and application insights for the synthesis, purification, characterization, and potential uses of N-(2-cyanoethyl)-N-methylacetamide. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document explains the scientific principles behind the experimental procedures, ensuring both technical accuracy and practical applicability.

Introduction

N-(2-cyanoethyl)-N-methylacetamide is a fascinating, yet not extensively documented, chemical entity. Its structure, featuring a cyanoethyl group attached to an amide nitrogen, suggests its potential as a versatile intermediate in organic synthesis. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a variety of derivatives. The amide functionality itself is a cornerstone of many biologically active molecules. These application notes aim to provide a robust framework for the synthesis and investigation of this compound, even in the absence of a large body of published literature on this specific molecule.

The primary route for the synthesis of N-(2-cyanoethyl)-N-methylacetamide is the cyanoethylation of N-methylacetamide. This reaction, a subset of Michael additions, involves the addition of the N-H bond of the secondary amide across the carbon-carbon double bond of acrylonitrile.[1] This process is typically base-catalyzed.[1][2]

Chemical and Physical Properties

A summary of the known and predicted properties of N-(2-cyanoethyl)-N-methylacetamide is presented below.

PropertyValueSource
Molecular Formula C6H10N2O[3][4][5]
Molecular Weight 126.16 g/mol [4]
CAS Number 4271-90-3[6][7]
Predicted XlogP -0.6[3]
SMILES CC(=O)N(C)CCC#N[3]

Experimental Protocols

PART 1: Synthesis of N-(2-cyanoethyl)-N-methylacetamide via Cyanoethylation

This protocol outlines the synthesis of N-(2-cyanoethyl)-N-methylacetamide from N-methylacetamide and acrylonitrile, a classic example of a cyanoethylation reaction.[1]

Cyanoethylation of N-methylacetamide cluster_reactants Reactants cluster_products Product NMA N-methylacetamide Reaction + NMA->Reaction ACN Acrylonitrile ACN->Reaction Product N-(2-cyanoethyl)-N-methylacetamide Reaction->Product Base Catalyst (e.g., Triton B) Toluene, 40-50 °C

Caption: Synthesis of N-(2-cyanoethyl)-N-methylacetamide.

  • N-methylacetamide (reactant)

  • Acrylonitrile (reactant, stabilized)

  • Triton B (40% in methanol, catalyst)

  • Toluene (solvent)

  • Hydrochloric acid (HCl), 2M (for neutralization)

  • Sodium sulfate (anhydrous, for drying)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Acrylonitrile is highly flammable, toxic, and a suspected carcinogen. All operations involving acrylonitrile must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N-methylacetamide can be irritating to the skin and eyes.

  • Triton B is corrosive and should be handled with care.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve N-methylacetamide (0.1 mol) in 100 mL of toluene.

  • Catalyst Addition: Add Triton B (2 mL of 40% solution in methanol) to the reaction mixture.

  • Acrylonitrile Addition: Heat the mixture to 40-50 °C with stirring. Slowly add acrylonitrile (0.12 mol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 60 °C, using an ice bath if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 50 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the catalyst by adding 2M HCl dropwise until the pH of the aqueous layer is approximately 7.

    • Transfer the mixture to a separatory funnel. Wash the organic layer twice with 50 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Purification: Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be further purified by vacuum distillation or column chromatography.

PART 2: Purification of N-(2-cyanoethyl)-N-methylacetamide

Purification is critical to remove unreacted starting materials, byproducts, and the catalyst.

  • Set up a vacuum distillation apparatus.

  • Transfer the crude product to the distillation flask.

  • Slowly apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the expected boiling point of N-(2-cyanoethyl)-N-methylacetamide. The exact boiling point under vacuum will need to be determined experimentally.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

PART 3: Characterization of N-(2-cyanoethyl)-N-methylacetamide

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl group, the acetyl methyl group, and the two methylene groups of the cyanoethyl chain. The integration of these signals should correspond to the number of protons in each group.

  • ¹³C NMR: The carbon NMR spectrum should show distinct peaks for the carbonyl carbon, the nitrile carbon, the two methyl carbons, and the two methylene carbons.[8][9]

The IR spectrum should exhibit characteristic absorption bands for the following functional groups:

  • C≡N (nitrile): A sharp absorption band around 2240-2260 cm⁻¹.

  • C=O (amide): A strong absorption band around 1630-1680 cm⁻¹.

Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of N-(2-cyanoethyl)-N-methylacetamide (126.16 g/mol ).

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization Synthesis Synthesis via Cyanoethylation Purification Purification (Distillation or Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structure Verification IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation

Caption: Analytical workflow for N-(2-cyanoethyl)-N-methylacetamide.

Potential Applications

While specific applications for N-(2-cyanoethyl)-N-methylacetamide are not widely reported, its chemical structure suggests several areas of potential research interest:

  • Intermediate in Pharmaceutical Synthesis: The cyano and amide groups are common moieties in drug molecules. The cyano group can be converted to other functional groups, making this compound a potential building block for the synthesis of novel therapeutic agents.

  • Proteomics Research: As suggested by a commercial supplier, this compound may have applications in proteomics.[4] This could involve its use as a labeling reagent for proteins or as a component in the synthesis of affinity probes.

  • Polymer Chemistry: The nitrile group can participate in polymerization reactions, suggesting a potential role as a monomer or cross-linking agent in the development of new polymers.

  • Solvent Properties: Given its polar nature, it could be investigated as a specialized solvent in organic reactions.

Conclusion

N-(2-cyanoethyl)-N-methylacetamide is a compound with significant potential as a synthetic intermediate. The protocols provided in this guide offer a comprehensive starting point for its synthesis, purification, and characterization. The elucidation of its properties and the exploration of its applications are promising areas for future research. As with any chemical research, all procedures should be carried out with appropriate safety precautions and adherence to laboratory safety guidelines.

References

  • SIELC Technologies. (2018, May 16). 2-Cyano-N-methylacetamide. Retrieved from [Link]

  • Organic Syntheses. cyanoacetamide. Retrieved from [Link]

  • PubChem. N-(2-cyanoethyl)-n-methylacetamide. Retrieved from [Link]

  • Google Patents. (1989). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • Wikipedia. Cyanoethylation. Retrieved from [Link]

  • Rajasekaran, A. et al. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 24(1), 1-8.
  • PubChem. N-Methylacetamide. Retrieved from [Link]

  • Google Patents. (2014). CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
  • MDPI. (2018). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Retrieved from [Link]

  • SpectraBase. 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide - Optional[13C NMR]. Retrieved from [Link]

  • Huelsekopf, M., & Ludwig, R. (2001). Correlations between structural, NMR and IR spectroscopic properties of N-methylacetamide. Magnetic Resonance in Chemistry, 39(S1), S127–S134.
  • PubChem. 2-Cyano-N-methylacetamide. Retrieved from [Link]

  • Pure and Applied Chemistry. (1969). n-methylacetamide. Retrieved from [Link]

  • PMDA. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]

  • Google Patents. (2004). WO2004002926A3 - Purification of n,n-dimethylacetamide.
  • Google Patents. (2012). CN101462977B - Purification method of N,N-dimethylacetamide.
  • I.R.I.S. (2017). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Retrieved from [Link]

  • ChemBK. N-(2-CYANOETHYL)-N-METHYLACETAMIDE. Retrieved from [Link]

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Application Notes & Protocols for the Analytical Determination of N-(2-cyanoethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the sensitive and accurate quantification of N-(2-cyanoethyl)-N-methylacetamide, a compound of interest in pharmaceutical development and chemical synthesis. Given its polar nature, arising from the cyano and N-methylacetamide functionalities, specialized analytical strategies are required to overcome challenges associated with traditional reversed-phase chromatography. We present two robust and validated orthogonal methods: a gas chromatography-mass spectrometry (GC-MS) method employing a derivatization strategy for enhanced volatility and a direct analysis using Hydrophilic Interaction Liquid Chromatography with tandem mass spectrometry (HILIC-MS/MS) for high-throughput applications. These protocols are designed for researchers, quality control analysts, and drug development professionals, offering step-by-step instructions and explaining the scientific rationale behind critical experimental choices.

Introduction: The Analytical Challenge

N-(2-cyanoethyl)-N-methylacetamide is a small polar molecule whose accurate quantification is crucial for process control, impurity profiling, and stability studies. The presence of both a nitrile (cyano) and a tertiary amide group imparts significant polarity, making it poorly retained on conventional C18 reversed-phase liquid chromatography columns. Furthermore, the potential for thermal lability requires careful consideration during method development, particularly for gas chromatography.

This document outlines two distinct, validated analytical approaches to address these challenges, ensuring high sensitivity, specificity, and reproducibility.

  • Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization. This method is ideal for achieving very low detection limits and benefits from the high efficiency of capillary gas chromatography. A derivatization step is employed to increase analyte volatility and improve peak shape.

  • Method B: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS). This technique is perfectly suited for polar analytes, offering excellent retention and separation without the need for derivatization.[1][2][3] It is a high-throughput method compatible with complex sample matrices.

Method A: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method leverages the resolving power of GC and the specificity of MS detection. To overcome the low volatility of N-(2-cyanoethyl)-N-methylacetamide and mitigate potential on-column degradation, a derivatization step using 9-xanthydrol is employed, a technique proven effective for related amide compounds.[4][5][6]

Rationale for Method Selection

Gas chromatography offers superior separation efficiency compared to liquid chromatography. However, direct injection of polar, non-volatile compounds like N-(2-cyanoethyl)-N-methylacetamide can lead to poor peak shape and thermal degradation in the heated injector.[6][7] Derivatization with 9-xanthydrol in an acidic medium converts the amide moiety into a more volatile and thermally stable xanthyl derivative, enabling reproducible and sensitive analysis.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s_start Sample Weighing & Dissolution s_deriv Derivatization with 9-Xanthydrol s_start->s_deriv Add Reagents s_ext Liquid-Liquid Extraction s_deriv->s_ext Quench & Extract s_evap Solvent Evaporation & Reconstitution s_ext->s_evap Isolate Organic Layer s_inj GC Injection s_evap->s_inj s_sep Chromatographic Separation s_inj->s_sep s_ion Electron Ionization (EI) s_sep->s_ion s_det Mass Detection (SIM) s_ion->s_det s_integ Peak Integration s_det->s_integ s_calib Calibration Curve Generation s_integ->s_calib s_quant Quantification s_calib->s_quant

Caption: Workflow for GC-MS analysis of N-(2-cyanoethyl)-N-methylacetamide.

Detailed Protocol: GC-MS

2.3.1. Reagents and Materials

  • N-(2-cyanoethyl)-N-methylacetamide reference standard

  • 9-Xanthydrol (derivatizing agent)

  • Hydrochloric Acid (HCl), concentrated

  • Methanol, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Sodium Sulfate, anhydrous

  • Deionized Water

2.3.2. Standard and Sample Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock standard with methanol.

  • Sample Preparation: Accurately weigh the sample material and dissolve in a known volume of methanol to achieve a theoretical concentration within the calibration range.

2.3.3. Derivatization Procedure

  • To 1 mL of each standard or sample solution in a glass vial, add 100 µL of 0.5 M HCl in methanol.

  • Add 200 µL of a 10 mg/mL solution of 9-xanthydrol in methanol.

  • Vortex the mixture and allow it to react for 20 minutes at ambient temperature.

  • Quench the reaction by adding 2 mL of deionized water.

  • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 1 minute.

  • Centrifuge to separate the layers and transfer the upper organic (ethyl acetate) layer to a clean tube.

  • Dry the organic layer by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

Instrumental Conditions
ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for general-purpose analysis of derivatized compounds.
Inlet Temperature 250 °CEnsures efficient volatilization of the derivatized analyte while minimizing thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace-level analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 150 °C (hold 1 min), Ramp: 20 °C/min to 280 °C (hold 5 min)Optimized temperature program to separate the analyte derivative from matrix components.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides high sensitivity and selectivity.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
MS Source Temp. 230 °CStandard operating temperature.
MS Quad Temp. 150 °CStandard operating temperature.
Detection Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific ions characteristic of the analyte derivative.
SIM Ions To be determined by infusing the derivatized standard (e.g., molecular ion and key fragment ions).Ensures that only the compound of interest is being quantified, reducing background noise.[8][9][10]

Method B: Quantitative Analysis by HILIC-MS/MS

This method is designed for the direct analysis of N-(2-cyanoethyl)-N-methylacetamide in complex matrices, avoiding derivatization and offering higher throughput. HILIC is an ideal chromatographic mode for retaining and separating highly polar compounds that are not well-retained in reversed-phase systems.[1][3][11]

Rationale for Method Selection

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). This creates an aqueous layer on the surface of the stationary phase, into which polar analytes can partition, leading to retention. This mechanism is highly effective for polar molecules like N-(2-cyanoethyl)-N-methylacetamide. Coupling HILIC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, allowing for quantification at very low levels even in the presence of co-eluting matrix components.

Experimental Workflow: HILIC-MS/MS

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis cluster_data Data Processing h_start Sample Weighing & Dissolution h_filter Syringe Filtration (0.22 µm) h_start->h_filter h_inj LC Injection h_filter->h_inj h_sep HILIC Separation h_inj->h_sep h_ion Electrospray Ionization (ESI+) h_sep->h_ion h_frag MRM Fragmentation h_ion->h_frag h_det Mass Detection h_frag->h_det h_integ Peak Integration h_det->h_integ h_calib Calibration Curve Generation h_integ->h_calib h_quant Quantification h_calib->h_quant

Caption: Workflow for HILIC-MS/MS analysis of N-(2-cyanoethyl)-N-methylacetamide.

Detailed Protocol: HILIC-MS/MS

3.3.1. Reagents and Materials

  • N-(2-cyanoethyl)-N-methylacetamide reference standard

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Ammonium Formate, LC-MS grade

  • Formic Acid, LC-MS grade

3.3.2. Standard and Sample Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 acetonitrile:water.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 ng/mL) by serial dilution of the stock standard with 90:10 acetonitrile:water.

  • Sample Preparation: Accurately weigh the sample material and dissolve in a known volume of 90:10 acetonitrile:water to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter prior to injection.

Instrumental Conditions
ParameterSettingRationale
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalentA high-performance system capable of handling the pressures and delivering the precise gradients required for HILIC.
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mmA robust amide-phase column designed for retaining polar compounds in HILIC mode.
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic AcidAqueous component of the mobile phase, buffered to ensure reproducible ionization.
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate + 0.1% Formic AcidOrganic component of the mobile phase, driving the HILIC retention mechanism.
Gradient 95% B (0-1 min), ramp to 50% B (1-5 min), hold at 50% B (5-6 min), return to 95% B (6.1 min), equilibrate (6.1-8 min)Gradient elution ensures the analyte is retained and then eluted as a sharp peak.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible retention times and improves peak shape.
Injection Volume 2 µLA small injection volume is used to minimize peak distortion.
Mass Spectrometer Waters Xevo TQ-S or equivalent triple quadrupole MSHighly sensitive and selective instrument ideal for quantitative analysis.
Ionization Mode Electrospray Ionization Positive (ESI+)The analyte is expected to readily form a protonated molecule [M+H]+.
Capillary Voltage 3.0 kVOptimized for efficient ion generation.
Source Temperature 150 °CStandard operating temperature.
Desolvation Temp. 500 °CEnsures efficient desolvation of the mobile phase droplets.
Detection Mode Multiple Reaction Monitoring (MRM)Provides the highest level of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
MRM Transitions To be determined by infusing the standard (e.g., [M+H]+ → characteristic fragment ion).A primary and secondary transition should be monitored for confident identification and quantification.[12]

System Suitability and Validation

For both methods, a rigorous validation should be performed according to ICH Q2(R1) guidelines. Key parameters to assess include:

  • Specificity: Analyze blank matrix samples to ensure no interference at the retention time of the analyte.

  • Linearity: Demonstrate a linear relationship between concentration and response over the intended range (e.g., r² > 0.995).

  • Accuracy & Precision: Determine the intra- and inter-day accuracy (% recovery) and precision (% RSD) at multiple concentration levels. Acceptance criteria are typically 85-115% for accuracy and <15% RSD for precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Experimentally determine the lowest concentration that can be reliably detected and quantified.

  • Robustness: Assess the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, temperature) on the results.

System Suitability Test (SST) Parameters
ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
%RSD of Peak Area < 5.0% (n=6)Demonstrates injection and system precision.
%RSD of Retention Time < 2.0% (n=6)Demonstrates chromatographic stability.

Conclusion

The two methods presented provide orthogonal and robust approaches for the quantification of N-(2-cyanoethyl)-N-methylacetamide. The choice between the GC-MS and HILIC-MS/MS methods will depend on the specific application, required sensitivity, sample matrix, and available instrumentation. The GC-MS method with derivatization offers excellent sensitivity, while the HILIC-MS/MS method provides a high-throughput solution for direct analysis. Both protocols, when properly validated, will yield accurate and reliable data for researchers and drug development professionals.

References

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Kumbhar, S. et al. (2018). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods. Available at: [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Available at: [Link]

  • Jain, A. et al. (2020). Recent updates on analytical methods for detection of cyanide in human blood. Asian Journal of Pharmacy and Pharmacology.
  • Dudhe, P. G. et al. (2020). Liquid Chromatography Methods for Separation of Polar and Charged Intracellular Metabolites for 13C Metabolic Flux Analysis. Methods in Molecular Biology. Available at: [Link]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Phenomenex. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Available at: [Link]

  • Bowie, J. H. et al. (1966). Mass spectra of cyano, isocyano and diazo compounds. ResearchGate. Available at: [Link]

  • Jones, M. R. et al. (2021). Quantification of Multi-class Cyanopeptides in Swiss Lakes with Automated Extraction, Enrichment and Analysis by Online-SPE HPLC. CHIMIA. Available at: [Link]

  • Turner, A. D. et al. (2022). Simultaneous Multiclass Analysis of Cyanotoxins in Cyanobacterial Samples Using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. Toxins. Available at: [Link]

  • Cho, Y.-H., & Shin, H.-S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta. Available at: [Link]

  • Cho, Y.-H., & Shin, H.-S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. Available at: [Link]

  • Rajana, N. et al. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. Journal of Chromatographic Science. Available at: [Link]

  • Mott, B. et al. (2020). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Mott, B. et al. (2020). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. ACS Publications. Available at: [Link]

Sources

Application Note: Gas Chromatography Analysis of N-(2-cyanoethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated method for the quantitative analysis of N-(2-cyanoethyl)-N-methylacetamide using gas chromatography with flame ionization detection (GC-FID). N-(2-cyanoethyl)-N-methylacetamide is a polar compound containing both nitrile and amide functionalities, making its analysis relevant in various chemical synthesis and pharmaceutical development processes. The described methodology provides detailed protocols for sample preparation, instrument configuration, and method validation, ensuring high levels of accuracy, precision, and reliability suitable for research and quality control environments.

Introduction

N-(2-cyanoethyl)-N-methylacetamide (C6H10N2O, MW: 126.16 g/mol ) is a chemical intermediate used in the synthesis of various organic molecules, including pyridone compounds and benzimidazoles for pharmaceutical applications.[1] Accurate quantification of this compound is often critical for reaction monitoring, purity assessment of final products, and stability studies. Gas chromatography (GC) is an ideal analytical technique for this purpose, offering high resolution and sensitivity for volatile and semi-volatile compounds.[2][3]

The primary challenge in the GC analysis of N-(2-cyanoethyl)-N-methylacetamide lies in its polarity, imparted by the cyano and N-methylacetamide groups. This characteristic necessitates careful selection of the GC column stationary phase and optimization of temperature parameters to achieve symmetric peak shapes and reliable separation from matrix components.[4][5] This guide provides a comprehensive framework for establishing a GC-FID method, from initial sample handling to final data analysis, grounded in established analytical principles.

Experimental Methodology

Reagents and Materials
  • Solvent: HPLC-grade or GC-grade Methanol (MeOH). The choice of a polar solvent is suitable for dissolving the polar analyte.[6][7]

  • Reference Standard: N-(2-cyanoethyl)-N-methylacetamide (≥98% purity).

  • Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.

  • Filters: 0.22 µm PTFE syringe filters for sample clarification, if necessary.[6]

Instrumentation

A standard gas chromatograph equipped with a Flame Ionization Detector (FID) was used. The configuration is detailed in the table below.

Parameter Setting Justification
GC System Agilent 8890 GC or equivalentProvides reliable and precise control of all GC parameters.
Injector Split/Splitless InletAllows for flexibility in concentration ranges. Splitless mode is preferred for trace analysis.
Detector Flame Ionization Detector (FID)FID is robust, has a wide linear range, and shows excellent response to organic compounds containing carbon-hydrogen bonds.[3]
Autosampler Agilent 7693A or equivalentEnsures high precision and repeatability of injections.
Data System OpenLab CDS or equivalentFor instrument control, data acquisition, and processing.
Chromatographic Conditions

The selection of the stationary phase is the most critical step for a successful separation. Given the polar nature of N-(2-cyanoethyl)-N-methylacetamide, a mid-polar to polar stationary phase is required to achieve sufficient retention and good peak shape through dipole-dipole or hydrogen bonding interactions.[5][8] A "624" or wax-type column is recommended.

Parameter Setting
Column Agilent DB-624 UI (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium or Hydrogen, Purity ≥99.999%
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 240 °CHold: 5 min at 240 °C
Detector FID
Detector Temp. 280 °C
H2 Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

Protocols

Standard and Sample Preparation

Accuracy in analytical results begins with correct preparation of standards and samples.

Protocol 1: Preparation of Stock and Working Standards

  • Stock Standard (1 mg/mL): Accurately weigh approximately 10 mg of N-(2-cyanoethyl)-N-methylacetamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Perform serial dilutions of the stock standard with methanol to prepare a series of calibration standards. A typical range might be 5, 10, 25, 50, and 100 µg/mL. This range should bracket the expected concentration of the analyte in the test samples.[9]

  • Transfer: Transfer the final solutions to 2 mL autosampler vials for analysis.

Protocol 2: Sample Preparation

  • Weighing: Accurately weigh a quantity of the sample matrix expected to contain N-(2-cyanoethyl)-N-methylacetamide into a suitable volumetric flask.

  • Dissolution: Add methanol to approximately 75% of the flask volume and dissolve the sample, using sonication if necessary to ensure complete dissolution.[6]

  • Dilution: Allow the solution to return to room temperature, then dilute to the final volume with methanol. The target concentration should fall within the established calibration range.

  • Filtration (if needed): If the sample solution contains particulates, filter it through a 0.22 µm PTFE syringe filter into an autosampler vial to prevent clogging of the GC inlet and column.[6][10]

Analytical Workflow Diagram

The overall process from sample receipt to data reporting is outlined below.

GC_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-FID Analysis cluster_data Phase 3: Data Processing Sample Receive Sample SamplePrep Prepare Sample Solution (Dissolve & Dilute in MeOH) Sample->SamplePrep StdStock Prepare Stock Standard (1 mg/mL in MeOH) StdWork Prepare Working Standards (Serial Dilution) StdStock->StdWork LoadVials Load Vials into Autosampler StdWork->LoadVials Filter Filter Sample (if needed) SamplePrep->Filter Filter->LoadVials RunSequence Run GC Sequence (Cal Standards & Samples) LoadVials->RunSequence AcquireData Acquire Chromatographic Data RunSequence->AcquireData Integrate Integrate Peak Areas AcquireData->Integrate CalCurve Generate Calibration Curve (Linear Regression) Integrate->CalCurve Standards Quantify Quantify Analyte in Samples Integrate->Quantify Samples CalCurve->Quantify Report Generate Final Report Quantify->Report

Caption: Workflow for the GC-FID analysis of N-(2-cyanoethyl)-N-methylacetamide.

Method Validation

To ensure the analytical procedure is suitable for its intended purpose, a validation should be performed according to ICH Q2(R1) guidelines.[11][12][13]

Parameter Typical Acceptance Criteria Procedure
Specificity No interference at the retention time of the analyte peak.Analyze a blank (methanol) and a placebo (matrix without analyte) to demonstrate that no interfering peaks are present.
Linearity Correlation coefficient (r²) ≥ 0.999Analyze the calibration standards (e.g., 5-100 µg/mL) in triplicate. Plot a curve of peak area versus concentration and perform linear regression.
Accuracy 80-120% recovery of the theoretical value.[9]Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., low, medium, high).
Precision Repeatability (RSD ≤ 2.0%)Intermediate Precision (RSD ≤ 3.0%)Repeatability: Perform six replicate injections of a single standard solution.Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10Determined by injecting progressively more dilute solutions until the S/N ratio of 10 is achieved. The LOQ should be validated for accuracy and precision.
Robustness No significant impact on results.Intentionally vary method parameters (e.g., oven ramp rate ±10%, flow rate ±10%) and observe the effect on the results.[11]

Results and Discussion

Under the specified chromatographic conditions, N-(2-cyanoethyl)-N-methylacetamide should elute as a sharp, symmetrical peak. The retention time will be highly repeatable. The FID provides excellent sensitivity for quantification down to the low µg/mL (ppm) level.

A typical validation would demonstrate that the method is linear across the specified range, with excellent correlation. Accuracy and precision results should fall well within the pre-defined acceptance criteria, confirming the method's reliability. The robustness study ensures that minor day-to-day variations in operational parameters do not adversely affect the quality of the data.[11]

Conclusion

The gas chromatography method detailed in this application note is demonstrated to be a reliable, robust, and accurate procedure for the quantitative analysis of N-(2-cyanoethyl)-N-methylacetamide. The use of a mid-polar "624"-type capillary column provides excellent separation and peak shape for this polar analyte. The protocol is straightforward and employs standard laboratory equipment. By following the outlined sample preparation, instrument conditions, and validation procedures, researchers and drug development professionals can confidently implement this method for routine quality control and research applications.

References

  • Drawell. (n.d.). GC Sample Preparation - Techniques and Challenges.
  • Thermo Fisher Scientific - MX. (n.d.). GC-MS Sample Preparation.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID.
  • Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation.
  • Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • National Center for Biotechnology Information. (n.d.). 2-Cyano-N-methylacetamide. PubChem.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Santa Cruz Biotechnology. (n.d.). N-(2-Cyanoethyl)-N-methylacetamide.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • ChemicalBook. (2025, August 8). 2-CYANO-N-METHYL-ACETAMIDE.
  • Bio-protocol. (n.d.). Validation of analytical procedures.
  • Santa Cruz Biotechnology. (n.d.). N-(2-Cyanoethyl)-N-methylacetamide.
  • GL Sciences. (n.d.). GC Column Selection Guide.
  • Amerigo Scientific. (n.d.). A Guide to GC Column Selection.
  • Shimadzu. (n.d.). GC Column Types & Selection Guide.
  • LCGC. (n.d.). Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions.
  • Echemi. (n.d.). N-(2-CYANOETHYL)-N-METHYLACETAMIDE Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
  • Agilent. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension.
  • Persee. (2025, May 30). Gas Chromatography Explained: How It Separates Different Compounds.
  • Technology Networks. (2024, March 12). Gas Chromatography – How a Gas Chromatography Machine Works, How To Read a Chromatograph and GCxGC.
  • Chemistry For Everyone. (2025, February 13). Does Gas Chromatography Depend on Polarity? YouTube.
  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.

Sources

Application Notes and Protocols for the Safe Handling of N-(2-cyanoethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-cyanoethyl)-N-methylacetamide is a substituted acetamide containing a cyanoethyl group. While specific toxicological data for this compound is limited, its chemical structure—incorporating both a cyano group and an acetamide functionality—necessitates a cautious and well-defined handling protocol. This guide provides a comprehensive overview of the potential hazards associated with N-(2-cyanoethyl)-N-methylacetamide and detailed procedures for its safe utilization in a laboratory setting. The protocols outlined herein are based on established safety guidelines for handling cyanide-containing compounds and substituted acetamides.

The primary objective of these application notes is to equip researchers with the knowledge and tools to minimize exposure risks and ensure a safe working environment. Adherence to these protocols is critical for the well-being of laboratory personnel and the integrity of experimental outcomes.

Hazard Analysis

Due to the lack of extensive toxicological studies on N-(2-cyanoethyl)-N-methylacetamide, a conservative approach to hazard assessment is warranted. The potential hazards are inferred from the functional groups present in the molecule and data from structurally similar compounds.

Primary Hazards:

  • Toxicity of the Cyano Group: The presence of the cyanoethyl group suggests that this compound should be handled with the same precautions as other cyanide-containing substances. While the cyanide is not a free ion, metabolic processes or decomposition could potentially release cyanide.

  • General Toxicity of Substituted Acetamides: Structurally related compounds, such as 2-cyano-N-methylacetamide, are classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is prudent to assume a similar toxicity profile for N-(2-cyanoethyl)-N-methylacetamide.

  • Skin and Eye Irritation: Many acetamide derivatives are known to cause skin and eye irritation.[2] Direct contact should be avoided.

  • Inhalation Hazard: As with many fine chemical powders or volatile liquids, inhalation of dust or vapors can be a route of exposure and may cause respiratory irritation.

Chemical Reactivity:

  • Reaction with Acids: Although not a cyanide salt, caution should be exercised to avoid strong acidic conditions, which could potentially lead to the liberation of toxic gases.

  • Thermal Decomposition: At elevated temperatures, decomposition may produce hazardous fumes, including oxides of nitrogen and carbon monoxide.

A summary of the anticipated hazard classifications for N-(2-cyanoethyl)-N-methylacetamide, based on analogous compounds, is provided in the table below.

Hazard ClassAnticipated ClassificationPrecautionary Statement Codes (Anticipated)
Acute Toxicity, OralHarmful if swallowedP301 + P312
Acute Toxicity, DermalHarmful in contact with skinP302 + P352
Acute Toxicity, InhalationHarmful if inhaledP304 + P340
Skin Corrosion/IrritationCauses skin irritationP332 + P313
Serious Eye Damage/IrritationCauses serious eye irritationP305 + P351 + P338

Experimental Protocols and Safe Handling Procedures

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following PPE must be worn at all times when handling N-(2-cyanoethyl)-N-methylacetamide:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves are required. Given the potential for skin absorption, double-gloving is strongly recommended. Nitrile or neoprene gloves are suitable options.[2] Gloves should be inspected for any signs of degradation or perforation before use.

  • Body Protection: A lab coat that fully covers the arms should be worn.

  • Respiratory Protection: For weighing or other procedures that may generate dust, a properly fitted respirator may be necessary, depending on the scale of the operation and the ventilation conditions.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment Goggles Chemical Safety Goggles FaceShield Face Shield (if splash risk) Goggles->FaceShield Assess Splash Hazard Gloves Double Nitrile/Neoprene Gloves End Proceed with Experiment LabCoat Full-Sleeve Lab Coat Respirator Respirator (if dust/aerosol risk) LabCoat->Respirator Assess Inhalation Hazard Start Before Handling Start->Goggles Start->Gloves Start->LabCoat

Caption: Mandatory PPE for handling N-(2-cyanoethyl)-N-methylacetamide.

Engineering Controls and Designated Work Area
  • Fume Hood: All handling of N-(2-cyanoethyl)-N-methylacetamide, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area within the laboratory for working with this compound. This area should be clearly marked with appropriate hazard signs.

  • Ventilation: Ensure that the laboratory has adequate general ventilation.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure all necessary PPE is correctly donned.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all required equipment and reagents in the designated work area within the fume hood.

    • Have appropriate spill cleanup materials readily available.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood.

    • Use a spatula for transferring the solid material. Avoid creating dust.

    • If transferring a solution, use a pipette or a syringe.

    • Close the container securely immediately after use.

  • Solution Preparation:

    • Add the solid N-(2-cyanoethyl)-N-methylacetamide to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Reaction Quenching and Work-up:

    • Quench reactions carefully, especially if acidic or basic reagents are involved.

    • Perform all extraction and purification steps within the fume hood.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

    • Wash hands thoroughly with soap and water after removing gloves.

Handling_Workflow Start Start Prep Preparation & PPE Start->Prep Weigh Weighing in Fume Hood Prep->Weigh Dissolve Solution Preparation Weigh->Dissolve React Reaction & Work-up Dissolve->React Decon Decontamination React->Decon End End Decon->End

Caption: General workflow for handling N-(2-cyanoethyl)-N-methylacetamide.

Storage
  • Store N-(2-cyanoethyl)-N-methylacetamide in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, particularly strong acids and oxidizing agents.

  • Consider storing in a locked cabinet to restrict access.

Spill and Emergency Procedures
  • Minor Spill:

    • If a small amount of solid is spilled within the fume hood, carefully sweep it up with a brush and dustpan and place it in a sealed container for disposal.

    • For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Decontaminate the spill area after cleanup.

  • Major Spill:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is outside of a fume hood, and there is a risk of inhalation, evacuate the entire laboratory and contact the appropriate emergency response team.

    • Prevent the spill from entering drains.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal
  • All waste materials contaminated with N-(2-cyanoethyl)-N-methylacetamide, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect waste in a dedicated, properly labeled, and sealed container.

  • Follow all institutional and local regulations for hazardous waste disposal.

Conclusion

While N-(2-cyanoethyl)-N-methylacetamide is a valuable compound in research and development, its potential hazards necessitate a rigorous and proactive approach to safety. By understanding the potential risks and diligently following the handling protocols outlined in these application notes, researchers can work with this compound in a safe and responsible manner. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.

References

  • Apollo Scientific. (n.d.). 2-Cyano-N-methylacetamide Safety Data Sheet.
  • Loba Chemie. (n.d.). ACETAMIDE FOR SYNTHESIS Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from a source providing hazardous substance fact sheets.
  • PubChem. (n.d.). 2-Cyano-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). Acetamide Safety Data Sheet.
  • TCI Chemicals. (2025). 2-Cyano-N,N-diethylacetamide Safety Data Sheet.

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The Cyanoethylation of N-Methylacetamide: A Detailed Mechanistic Guide and Synthetic Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide to the synthesis and reaction mechanisms of N-(2-cyanoethyl)-N-methylacetamide. This versatile intermediate plays a crucial role in the construction of various heterocyclic scaffolds, particularly in the synthesis of substituted pyrimidines, which are key building blocks in numerous pharmaceutical agents. This document will delve into the mechanistic underpinnings of its formation via a base-catalyzed Michael addition and its subsequent cyclization with guanidine to yield a valuable pyrimidine derivative. Detailed, field-proven protocols are provided to ensure reliable and reproducible results in a laboratory setting.

Introduction: The Significance of N-(2-cyanoethyl)-N-methylacetamide

N-(2-cyanoethyl)-N-methylacetamide is a key synthetic intermediate whose structure incorporates a reactive nitrile group and a protected secondary amine. This strategic combination of functional groups allows for sequential and controlled manipulations, making it a valuable tool for medicinal chemists and process development scientists. The cyanoethyl moiety serves as a masked propionaldehyde equivalent, which, upon cyclization, can form a six-membered heterocyclic ring. Its primary application lies in the synthesis of 5-substituted pyrimidines, which are integral components of many therapeutic agents, including antivirals and anticancer drugs. A notable example is its role as a precursor in the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1 (thiamine)[1][2].

Synthesis of N-(2-cyanoethyl)-N-methylacetamide: A Base-Catalyzed Michael Addition

The synthesis of N-(2-cyanoethyl)-N-methylacetamide is most effectively achieved through the cyanoethylation of N-methylacetamide. This reaction is a classic example of a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, an α,β-unsaturated nitrile (acrylonitrile).

Reaction Mechanism

The reaction proceeds via a base-catalyzed mechanism. The base, typically a strong alkoxide such as sodium ethoxide or a hydroxide, deprotonates the N-methylacetamide at the nitrogen atom. Although amides are generally weak acids, the presence of a strong base is sufficient to generate a small equilibrium concentration of the corresponding amidate anion. This anion then acts as the nucleophile in the Michael addition.

The mechanism can be broken down into the following key steps:

  • Deprotonation: The base (B:) abstracts a proton from the nitrogen of N-methylacetamide to form a resonance-stabilized amidate anion.

  • Nucleophilic Attack: The amidate anion attacks the β-carbon of acrylonitrile. This carbon is electrophilic due to the electron-withdrawing effect of the nitrile group. This attack results in the formation of a new carbon-nitrogen bond and a carbanion intermediate, with the negative charge localized on the α-carbon to the nitrile group.

  • Protonation: The carbanion intermediate is a strong base and is rapidly protonated by the conjugate acid of the catalyst (HB) or a protic solvent, regenerating the catalyst and yielding the final product, N-(2-cyanoethyl)-N-methylacetamide.

Caption: Mechanism of the base-catalyzed Michael addition of N-methylacetamide to acrylonitrile.
Experimental Protocol: Synthesis of N-(2-cyanoethyl)-N-methylacetamide

This protocol is adapted from established procedures for the cyanoethylation of similar amine derivatives.

Materials:

  • N-Methylacetamide

  • Acrylonitrile

  • Sodium ethoxide (or other suitable base, e.g., Triton B)

  • Ethanol (anhydrous)

  • Glacial acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer and hotplate

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-methylacetamide (1.0 equivalent) in anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount of sodium ethoxide (e.g., 0.1 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes.

  • Acrylonitrile Addition: Cool the mixture in an ice bath. Slowly add acrylonitrile (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and neutralize it by the dropwise addition of glacial acetic acid.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-(2-cyanoethyl)-N-methylacetamide can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary:

ReagentMolar RatioNotes
N-Methylacetamide1.0Starting material
Acrylonitrile1.1Slight excess to ensure complete reaction
Sodium Ethoxide0.1Catalyst
Ethanol-Solvent

Application in Heterocyclic Synthesis: Preparation of a Substituted Pyrimidine

N-(2-cyanoethyl)-N-methylacetamide is a valuable precursor for the synthesis of 2,4-diaminopyrimidines, which are important pharmacophores. The reaction with guanidine leads to the formation of a pyrimidine ring through a cyclization-condensation reaction.

Reaction Mechanism

The reaction of N-(2-cyanoethyl)-N-methylacetamide with guanidine in the presence of a strong base, such as sodium ethoxide, proceeds through a multi-step mechanism:

  • Nucleophilic Addition: Guanidine, being a strong nitrogenous base and nucleophile, attacks the nitrile carbon of N-(2-cyanoethyl)-N-methylacetamide.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where a nitrogen atom from the guanidine moiety attacks the amide carbonyl carbon.

  • Dehydration and Tautomerization: The cyclic intermediate then undergoes dehydration to form the aromatic pyrimidine ring. The initial product may exist in different tautomeric forms, with the 2-amino-4-hydroxypyrimidine form often being the most stable.

Caption: Reaction of N-(2-cyanoethyl)-N-methylacetamide with guanidine to form a pyrimidine derivative.
Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-5-(2-(N-methylacetamido)ethyl)pyrimidine

This protocol outlines the cyclization of N-(2-cyanoethyl)-N-methylacetamide with guanidine.

Materials:

  • N-(2-cyanoethyl)-N-methylacetamide

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter flask

  • pH meter or pH paper

Procedure:

  • Guanidine Free Base Preparation: In a round-bottom flask, dissolve guanidine hydrochloride (1.1 equivalents) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.1 equivalents) in ethanol. Stir the mixture for 30 minutes at room temperature. A precipitate of sodium chloride will form.

  • Reaction: To the suspension of guanidine free base, add a solution of N-(2-cyanoethyl)-N-methylacetamide (1.0 equivalent) in anhydrous ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture and filter to remove the precipitated sodium chloride.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a minimum amount of hot water and acidify to pH 2-3 with concentrated hydrochloric acid.

    • Cool the solution in an ice bath to precipitate the product as its hydrochloride salt.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold ethanol.

    • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data Summary:

ReagentMolar RatioNotes
N-(2-cyanoethyl)-N-methylacetamide1.0Starting material
Guanidine Hydrochloride1.1Guanidine source
Sodium Ethoxide1.1To generate guanidine free base and as a catalyst
Ethanol-Solvent

Safety and Handling

  • N-Methylacetamide: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is a combustible solid.

  • Acrylonitrile: Highly flammable and toxic. It is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium Ethoxide: Corrosive and reacts violently with water. Handle in a dry atmosphere.

  • Guanidine Hydrochloride: Can cause skin and eye irritation. Wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

N-(2-cyanoethyl)-N-methylacetamide is a readily accessible and highly useful synthetic intermediate. The protocols detailed in this application note provide a reliable pathway for its synthesis via a base-catalyzed Michael addition and its subsequent conversion to a functionalized pyrimidine. The mechanistic insights provided offer a deeper understanding of the reaction pathways, enabling researchers to optimize conditions and troubleshoot potential issues. The versatility of this intermediate in the construction of complex heterocyclic systems underscores its importance in the field of drug discovery and development.

References

  • Merchant, J. R., & Dike, S. Y. (1977). Synthesis of some 2, 4-diamino-pyrrolo-pyrimidines. Journal of the Indian Chemical Society, 54(1/2/3), 229.
  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055.
  • Zhao, L., et al. (2012). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 16(1), 57-60.
  • U.S. Patent 6,365,740 B1. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Takamizawa, A., et al. (1964). Studies on Pyrimidine Derivatives. XXIX. Reactions of 3-Ethoxy-2-methoxymethylenepropionitrile and 3-Ethoxy-2-ethoxymethylpropionitrile with Urea and Thiourea Derivatives. The Journal of Organic Chemistry, 29(7), 1740-1743.
  • Kenner, G. W., et al. (1943). 152. Experiments on the synthesis of purine nucleosides. Part IV. 4: 6-Diaminopyrimidine. A new synthesis of pyrimidine derivatives. Journal of the Chemical Society (Resumed), 1133-1136.
  • U.S. Patent 2,416,617. (1947).
  • European Patent EP 2 307 355 B1. (2013). Novel synthesis of substituted 4-amino-pyrimidines.
  • Gangjee, A., et al. (2010). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry, 18(21), 7584-7593.
  • Begley, T. P., et al. (2008). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Current Opinion in Chemical Biology, 12(2), 157-164.

Sources

N-(2-cyanoethyl)-N-methylacetamide: A Comprehensive Guide to its Potential as a Novel Solvent and Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed exploration of N-(2-cyanoethyl)-N-methylacetamide, a sparsely documented chemical entity, for its potential applications as a solvent and catalyst in research and development, particularly within the pharmaceutical and drug development sectors. Due to the limited availability of direct experimental data, this guide synthesizes information from analogous compounds, theoretical principles, and predictive analysis to offer a robust framework for its evaluation. We present its fundamental chemical identity, a proposed synthetic route, predicted physicochemical properties, and a series of hypothetical, yet scientifically grounded, applications. Furthermore, we provide detailed protocols for its synthesis and for its evaluation as a solvent in a model organic reaction. This guide is intended to serve as a foundational resource for researchers and scientists interested in exploring the utility of this promising, yet under-investigated, molecule.

Introduction and Scientific Context

N-(2-cyanoethyl)-N-methylacetamide (CAS No. 4271-90-3) is a nitrile-containing amide that, despite its commercial availability for research purposes, remains largely uncharacterized in scientific literature. Its molecular structure, featuring a polar amide group, a nitrile moiety, and a tertiary nitrogen, suggests a unique combination of physicochemical properties that could render it a valuable tool in organic synthesis and catalysis. The presence of both a hydrogen bond acceptor (the carbonyl oxygen and the nitrile nitrogen) and a polar backbone implies a high dielectric constant and boiling point, characteristic of a polar aprotic solvent. Furthermore, the lone pair of electrons on the nitrogen and oxygen atoms, as well as the nitrile group, could impart catalytic activity in certain classes of chemical reactions.

This guide aims to bridge the current knowledge gap by providing a comprehensive theoretical and practical framework for the investigation of N-(2-cyanoethyl)-N-methylacetamide. By drawing parallels with well-characterized analogues such as N-methylacetamide (NMA) and leveraging predictive models, we delineate a clear path for its potential application and experimental validation.

Physicochemical Profile and Predicted Properties

The utility of a chemical as a solvent or catalyst is fundamentally dictated by its physical and chemical properties. In the absence of extensive experimental data for N-(2-cyanoethyl)-N-methylacetamide, we present a combination of known information and predicted properties based on its structure and comparison with related compounds.

PropertyN-(2-cyanoethyl)-N-methylacetamideN-Methylacetamide (Analogue)[1]2-Cyano-N-methylacetamide (Isomer)[2][3]
CAS Number 4271-90-379-16-36330-25-2
Molecular Formula C₆H₁₀N₂OC₃H₇NOC₄H₆N₂O
Molecular Weight 126.16 g/mol 73.09 g/mol 98.10 g/mol
Boiling Point Predicted: >250 °C205 °CPredicted: 335.3 °C
Melting Point Not available28 °C82 °C
Polarity Predicted: High (Polar Aprotic)PolarPolar
Solubility Predicted: Soluble in water and polar organic solventsSoluble in water, alcohol, ether, acetone, benzeneSoluble in DMSO, Methanol

Rationale for Predicted Properties:

  • Boiling Point: The presence of the additional cyanoethyl group, which increases the molecular weight and introduces a polar nitrile functionality, is expected to significantly elevate the boiling point of N-(2-cyanoethyl)-N-methylacetamide compared to N-methylacetamide.

  • Polarity: The combination of the highly polar amide and nitrile groups within the molecule suggests a high overall molecular polarity. The molecule's asymmetry further supports the presence of a significant dipole moment, classifying it as a polar aprotic solvent.

  • Solubility: High polarity generally correlates with miscibility with other polar solvents, including water, and solubility for a range of polar and ionic compounds.

Synthesis Protocol

As N-(2-cyanoethyl)-N-methylacetamide is not widely available in large quantities, a reliable synthetic protocol is essential for its investigation. Based on the known synthesis of its isomer, 2-cyano-N-methylacetamide, we propose the following two-step synthesis starting from N-methylacetamide.

Diagram of Proposed Synthesis:

G NMA N-Methylacetamide Intermediate N-(2-cyanoethyl)-N-methylacetamide NMA->Intermediate Base (e.g., NaH) THF, 0 °C to rt ACN Acrylonitrile ACN->Intermediate

Caption: Proposed synthesis of N-(2-cyanoethyl)-N-methylacetamide.

Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylacetamide (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.

  • Reaction with Acrylonitrile: Allow the mixture to stir at 0 °C for 30 minutes, then add acrylonitrile (1.2 eq) dropwise via the dropping funnel.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench carefully by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Applications as a Solvent

The predicted properties of N-(2-cyanoethyl)-N-methylacetamide suggest its utility as a high-boiling, polar aprotic solvent, similar to dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP).

Hypothetical Applications:
  • Nucleophilic Substitution Reactions: Its polar aprotic nature should effectively solvate cations while leaving anions relatively free, thereby accelerating the rates of SN2 reactions.

  • Polymer Chemistry: Its high boiling point and expected ability to dissolve a wide range of polymers could make it a suitable solvent for polymer synthesis, modification, and characterization.

  • Electrochemistry: Amide-based solvents are often used in electrolytes for batteries and other electrochemical devices. The presence of the nitrile group could enhance the dielectric constant and improve the performance of such systems.

Protocol for Solvent Evaluation in a Model SN2 Reaction:

This protocol outlines a procedure to evaluate the efficacy of N-(2-cyanoethyl)-N-methylacetamide as a solvent in the Williamson ether synthesis.

G Start Reaction Setup Reactants Add Phenol, K2CO3, and Solvent Start->Reactants Addition Add Ethyl Iodide Reactants->Addition Reaction Heat and Stir Addition->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up Monitor->Workup Complete Purify Purification Workup->Purify End Characterization Purify->End

Caption: Workflow for evaluating solvent performance.

  • Reaction Setup: In three separate round-bottom flasks, place phenol (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: To each flask, add the same volume of:

    • Flask A: N-(2-cyanoethyl)-N-methylacetamide

    • Flask B: N,N-Dimethylformamide (DMF) (Control)

    • Flask C: Acetonitrile (Control)

  • Reagent Addition: Add ethyl iodide (1.2 eq) to each flask and equip with a reflux condenser.

  • Reaction: Heat the reactions to 80 °C and monitor by TLC.

  • Analysis: Compare the reaction rates and final yields of ethyl phenyl ether in the three different solvents.

Potential Catalytic Activity

The functional groups within N-(2-cyanoethyl)-N-methylacetamide present opportunities for catalytic activity.

  • Lewis Base Catalysis: The lone pairs on the amide oxygen and nitrogen can act as Lewis bases, potentially catalyzing reactions such as the cyanosilylation of aldehydes.

  • Hydrogen Bond-Mediated Catalysis: The amide functionality can act as a hydrogen bond donor (if protonated) or acceptor, which could play a role in organizing transition states and accelerating certain reactions.

Further research is required to explore and validate these potential catalytic applications.

Safety and Handling

As N-(2-cyanoethyl)-N-methylacetamide is a poorly studied compound, it should be handled with caution. Assume it is harmful and an irritant.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

N-(2-cyanoethyl)-N-methylacetamide presents an intriguing profile for a novel solvent and potential catalyst. While experimental data remains scarce, its molecular architecture suggests properties that could be highly beneficial in various areas of chemical synthesis and materials science. This guide provides a foundational framework for its synthesis, characterization, and evaluation. It is our hope that this document will stimulate further research into this promising, yet under-explored, chemical compound, unlocking its full potential for the scientific community.

References

Sources

Troubleshooting & Optimization

How to improve the yield of "N-(2-cyanoethyl)-N-methylacetamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(2-cyanoethyl)-N-methylacetamide. This document is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yield. The insights provided herein are based on established chemical principles and field-proven methodologies.

Section 1: Understanding the Core Synthesis

Before troubleshooting, a firm grasp of the reaction's foundation is essential. This synthesis is a classic example of a base-catalyzed Michael addition (or more specifically, a cyanoethylation), a fundamental carbon-carbon bond-forming reaction.

Q1: What is the reaction mechanism for the synthesis of N-(2-cyanoethyl)-N-methylacetamide?

The synthesis proceeds via a conjugate addition of the N-methylacetamide anion to acrylonitrile. A base catalyst is required to deprotonate the amide, which is a weak acid, to generate the nucleophilic anion.

The mechanism involves three key steps:

  • Deprotonation: A base catalyst abstracts a proton from the nitrogen atom of N-methylacetamide, creating a resonance-stabilized N-methylacetamide anion.

  • Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This breaks the carbon-carbon double bond and forms a new carbon-nitrogen bond.

  • Protonation: The intermediate enolate abstracts a proton from the conjugate acid of the catalyst (or another proton source) to yield the final product, N-(2-cyanoethyl)-N-methylacetamide, and regenerate the catalyst.

Below is a diagram illustrating this mechanistic pathway.

Reaction_Mechanism Figure 1: Reaction Mechanism of Cyanoethylation cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation NMA N-Methylacetamide (CH₃CONHCH₃) Anion N-Methylacetamide Anion [CH₃CONCH₃]⁻ NMA->Anion + B⁻ Base Base (B⁻) HB HB Base->HB Intermediate Enolate Intermediate Anion->Intermediate + Acrylonitrile RegenBase Base (B⁻) HB->RegenBase ACN Acrylonitrile (CH₂=CHCN) Product N-(2-cyanoethyl)-N-methylacetamide Intermediate->Product + HB

Caption: Figure 1: Base-catalyzed Michael addition of N-methylacetamide to acrylonitrile.

Section 2: Troubleshooting Guide for Low Yield

Low yield is the most frequently encountered issue. The following table outlines common causes and provides systematic solutions to diagnose and resolve them.

Problem ID Observed Issue Potential Root Cause Diagnostic Approach Recommended Corrective Action
LY-01 Low Conversion of Starting Material Ineffective Catalysis: The chosen base may be too weak to deprotonate N-methylacetamide efficiently, or the catalyst may have degraded.Monitor the reaction mixture pH (if aqueous compatible) or run a small-scale test with a stronger base. Analyze aliquots via GC or TLC to track the disappearance of starting material.Switch to a stronger base catalyst such as Triton B (benzyltrimethylammonium hydroxide) or an alkali metal alkoxide (e.g., sodium methoxide). Ensure the catalyst is fresh and anhydrous.
LY-02 Formation of a White Precipitate/Viscous Gel Polymerization of Acrylonitrile: Acrylonitrile is highly susceptible to anionic polymerization, especially in the presence of strong bases and at elevated temperatures.The formation of a solid polymer is a clear visual indicator. The polymer will be insoluble in most organic solvents used for workup.Add a polymerization inhibitor like hydroquinone monomethyl ether (MEHQ) to the acrylonitrile before use. Maintain strict temperature control, ideally running the reaction at the lowest effective temperature. Ensure slow, controlled addition of acrylonitrile to the reaction mixture.
LY-03 Product Loss During Workup Product Hydrolysis: The cyano group (-CN) can hydrolyze to a carboxamide or carboxylic acid under strongly acidic or basic aqueous workup conditions, especially with heating.Analyze the aqueous layer after extraction using HPLC or LC-MS to detect hydrolyzed byproducts. The product's solubility in the aqueous phase will increase upon hydrolysis.Use a milder workup procedure. Neutralize the catalyst with a weak acid (e.g., ammonium chloride solution) instead of a strong mineral acid. Avoid excessive heat during solvent evaporation and extraction steps.
LY-04 Reaction Stalls or Reaches Poor Equilibrium Reversibility of the Reaction: The Michael addition can be reversible (a retro-Michael reaction), particularly at higher temperatures.If initial product formation is observed (via TLC/GC) but fails to proceed to completion even after extended reaction times, reversibility may be a factor.Perform the reaction at a lower temperature to favor the thermodynamic product. Ensure the removal of any volatile byproducts that might shift the equilibrium.

Section 3: Optimized Experimental Protocol

This section provides a robust, lab-scale protocol designed to maximize yield by incorporating solutions to the common issues discussed above.

Q2: Can you provide a detailed, optimized laboratory-scale protocol for the synthesis?

Objective: To synthesize N-(2-cyanoethyl)-N-methylacetamide with a target yield of >85%.

Materials:

  • N-methylacetamide (≥99%, anhydrous)

  • Acrylonitrile (≥99%, stabilized with MEHQ)

  • Triton B (40 wt. % in methanol)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert atmosphere inlet (e.g., Nitrogen or Argon).

Step-by-Step Procedure:

  • Reactor Preparation: To a 250 mL three-neck flask under a nitrogen atmosphere, add N-methylacetamide (73.1 g, 1.0 mol). Begin stirring and cool the flask in an ice-water bath to 0-5 °C.

  • Catalyst Addition: Add Triton B (40% in methanol, 2.1 g, ~0.005 mol) dropwise to the cooled N-methylacetamide, ensuring the temperature does not exceed 10 °C. Stir for 15 minutes. Causality: Pre-cooling and slow addition prevent runaway reactions. Triton B is a strong, non-nucleophilic base ideal for this deprotonation.

  • Acrylonitrile Addition: Add acrylonitrile (58.4 g, 1.1 mol, 1.1 equivalents) to the dropping funnel. Add it dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature between 5-10 °C. Causality: Slow addition of acrylonitrile minimizes its concentration at any given time, drastically reducing the rate of anionic polymerization relative to the desired cyanoethylation.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 10 °C for 2 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC to confirm the consumption of N-methylacetamide.

  • Quenching: Once the reaction is complete, slowly add glacial acetic acid (~0.3 g, 0.005 mol) to neutralize the Triton B catalyst. The mixture should be approximately pH 7. Causality: Neutralization deactivates the catalyst, preventing side reactions during workup and product degradation.

  • Workup & Extraction: Remove the reaction from the ice bath. Add 100 mL of dichloromethane (DCM) and 50 mL of water. Transfer to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash with 50 mL of brine. Causality: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product is often of sufficient purity (>95%). For higher purity, perform vacuum distillation. The product will distill at approximately 135-140 °C at 4 mmHg.

The following workflow diagram summarizes the key decision points in the troubleshooting and optimization process.

Troubleshooting_Workflow Figure 2: Troubleshooting & Optimization Workflow Start Low Yield Observed Check_Conversion Analyze Reaction (TLC/GC) Is NMA consumed? Start->Check_Conversion Check_Polymer Visible Polymer Formation? Check_Conversion->Check_Polymer No (Low Conversion) Action_Catalyst Action: - Use stronger base (Triton B) - Ensure catalyst is active Check_Conversion->Action_Catalyst Yes Check_Workup Analyze Aqueous Layer for Hydrolysis? Check_Polymer->Check_Workup No Action_Polymer Action: - Lower Temperature - Add inhibitor (MEHQ) - Slow ACN addition Check_Polymer->Action_Polymer Yes End_Good Yield Optimized Check_Workup->End_Good No Action_Workup Action: - Use mild quench (NH₄Cl/AcOH) - Avoid heat - Optimize extraction Check_Workup->Action_Workup Yes Action_Catalyst->Start Re-run Experiment Action_Polymer->Start Re-run Experiment Action_Workup->Start Re-run Experiment

Caption: Figure 2: A logical workflow for diagnosing and resolving low yield issues.

Section 4: Frequently Asked Questions (FAQs)

  • Q3: What are the key safety precautions when working with acrylonitrile? Acrylonitrile is a toxic, flammable, and carcinogenic compound. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles. Have a cyanide antidote kit available and be familiar with its use.

  • Q4: My final product has a yellow tint. What is the cause and how can I fix it? A yellow discoloration is often due to small amounts of polymerized acrylonitrile or other impurities formed from side reactions at elevated temperatures. This can usually be removed by vacuum distillation or by treating a solution of the product with a small amount of activated carbon, followed by filtration.

  • Q5: How do I effectively remove the Triton B catalyst during workup? Triton B is a quaternary ammonium hydroxide, which is basic and water-soluble. Neutralizing it with a slight molar excess of a weak acid like acetic acid converts it to benzyltrimethylammonium acetate. This salt is highly water-soluble and is efficiently removed from the organic product during the aqueous extraction steps.

References

  • Pietrusza, E. W., & Tocker, S. (1956). U.S. Patent No. 2,734,909. Washington, DC: U.S. Patent and Trademark Office.
  • Bruson, H. A. (1942). Cyanoethylation. Organic Reactions, 5(2), 79-135. This chapter provides a comprehensive overview of the cyanoethylation reaction, its scope, and mechanisms. [Link]

Technical Support Center: Synthesis of N-(2-cyanoethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(2-cyanoethyl)-N-methylacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific cyanoethylation reaction. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your synthesis.

Troubleshooting Guide & FAQs

This guide is structured as a series of frequently asked questions that address the most common issues observed in the laboratory.

FAQ 1: Why is my reaction yield unexpectedly low or the reaction failing to proceed to completion?

A low or stalled yield in the cyanoethylation of N-methylacetamide is a frequent issue, often pointing to problems with catalysis, reagent quality, or reaction conditions. The reaction is a base-catalyzed Michael addition, a type of conjugate addition, where the amide nitrogen acts as the nucleophile attacking the β-carbon of acrylonitrile.[1]

Possible Causes & Solutions:

  • Ineffective Catalysis: The choice and concentration of the base catalyst are critical. While strong bases like sodium hydroxide or potassium tert-butoxide can be effective, they can also aggressively promote the polymerization of acrylonitrile.

    • Troubleshooting: Consider using a milder base catalyst such as triethylamine or a quaternary ammonium hydroxide like benzyltrimethylammonium hydroxide (Triton B). These provide sufficient basicity to deprotonate the amide nucleophile without excessively initiating polymerization.[2] Start with catalytic amounts (e.g., 1-5 mol%) and optimize from there.

  • Poor Reagent Quality:

    • N-Methylacetamide: This reagent can be hygroscopic and may contain impurities like acetic acid or methylamine from its synthesis.[3][4][5] Acidic impurities will neutralize your base catalyst, quenching the reaction before it can start.

    • Acrylonitrile: Commercial acrylonitrile contains inhibitors (like hydroquinone monomethyl ether, MEHQ) to prevent spontaneous polymerization during storage. If not removed, these inhibitors can interfere with the desired reaction.

    • Troubleshooting: Ensure N-methylacetamide is dry and of high purity; distillation may be necessary.[3] For acrylonitrile, passing it through a column of activated basic alumina immediately before use will effectively remove the inhibitor.

  • Suboptimal Temperature: While heating can increase the reaction rate, excessive temperatures (e.g., > 80 °C) significantly accelerate the rate of acrylonitrile polymerization, which will consume your reagent and reduce the yield.[6]

    • Troubleshooting: Maintain a moderate reaction temperature, typically between 40-60 °C. Monitor the reaction for any exothermic events, which could indicate runaway polymerization.

FAQ 2: My reaction mixture has formed a thick, white precipitate. What is it and how can I prevent it?

This is the most common side reaction and the precipitate is almost certainly polyacrylonitrile. Acrylonitrile is highly susceptible to anionic and free-radical polymerization, especially in the presence of bases, light, or heat.[7][8]

Mechanism of Anionic Polymerization:

The base catalyst (B⁻) intended to deprotonate the N-methylacetamide can instead attack the acrylonitrile monomer, initiating a polymer chain. This new anionic species then continues to add more acrylonitrile monomers in a rapid chain reaction.

Prevention Strategies:

StrategyRationaleImplementation Protocol
Controlled Reagent Addition Adding acrylonitrile slowly to the mixture of N-methylacetamide and catalyst ensures its concentration remains low, favoring the 1:1 Michael addition over polymerization.Use a syringe pump to add acrylonitrile dropwise over a period of 1-2 hours while maintaining a constant reaction temperature.
Optimize Catalyst Stronger bases are more likely to initiate anionic polymerization.Switch to a weaker base catalyst (e.g., triethylamine) or use a phase-transfer catalyst which can provide a controlled, localized basic environment.
Temperature Management Polymerization is often highly exothermic and its rate increases with temperature.Run the reaction at the lowest temperature that allows for a reasonable rate of product formation (e.g., start at 40 °C). Use an ice bath to manage any exotherms.
Inert Atmosphere Oxygen can participate in free-radical pathways that also lead to polymerization.Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

Diagram: Main Reaction vs. Polymerization Side Reaction

G cluster_main Desired Reaction Pathway cluster_side Major Side Reaction NMA N-Methylacetamide Product N-(2-cyanoethyl)-N-methylacetamide NMA->Product Nucleophilic Attack ACN_main Acrylonitrile ACN_main->Product Base_main Base Catalyst Base_main->NMA Deprotonates ACN_side Acrylonitrile Polymer Polyacrylonitrile (Precipitate) ACN_side->Polymer Anionic Polymerization Base_side Base Catalyst Base_side->ACN_side Initiates

Caption: Competing pathways in the synthesis.

FAQ 3: My analytical data (NMR, LC-MS) shows unexpected impurities. What could they be?

Beyond polymerization, the primary impurity arises from the hydrolysis of the nitrile group in the product, especially if water is present and the reaction is run under basic or acidic conditions for an extended period.[9][10][11]

Common Hydrolysis Byproducts:

  • N-(2-carbamoylethyl)-N-methylacetamide: Formed by the partial hydrolysis of the nitrile group (-C≡N) to a primary amide (-CONH₂). This occurs under controlled hydrolysis conditions.[11][12]

  • N-(2-carboxyethyl)-N-methylacetamide: Results from the complete hydrolysis of the nitrile group to a carboxylic acid (-COOH). This is more common under harsher acidic or basic conditions with prolonged heating.[9][10]

Troubleshooting Steps for Impurity Identification & Prevention:

  • Protocol 1: Verifying Hydrolysis

    • Acquire a High-Resolution Mass Spectrum (HRMS) of your crude product. Look for masses corresponding to the addition of H₂O (+18 Da) or H₂O + NH₃ (+35 Da, less common fragmentation) to your expected product mass.

    • In the ¹H NMR spectrum, the disappearance of the characteristic triplet for the -CH₂-CN protons (around 2.6-2.8 ppm) and the appearance of new signals, possibly broad singlets for -CONH₂ protons (around 5.5-7.5 ppm), would indicate amide formation.

  • Protocol 2: Preventing Hydrolysis

    • Use Anhydrous Reagents and Solvents: Dry your solvents using standard laboratory procedures (e.g., molecular sieves, distillation from a drying agent). Ensure your N-methylacetamide is dry.

    • Inert Atmosphere: Perform the reaction under a dry nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

    • Controlled Workup: During the aqueous workup, neutralize the catalyst carefully and avoid prolonged exposure to strongly acidic or basic conditions. Extract the product into an organic solvent promptly.

Diagram: Troubleshooting Workflow for Low Yield

G Start Low Product Yield Observed CheckPrecipitate Is there a white, insoluble precipitate? Start->CheckPrecipitate CheckPurity Are starting materials pure and dry? CheckPrecipitate->CheckPurity No Polymerization Issue: Acrylonitrile Polymerization Action: See FAQ 2 (Slow addition, temp control) CheckPrecipitate->Polymerization Yes Hydrolysis Issue: Potential Hydrolysis Action: See FAQ 3 (Use anhydrous conditions) CheckPurity->Hydrolysis No (Water present) Catalyst Issue: Catalyst Inactivation/Wrong Choice Action: See FAQ 1 (Check for acidic impurities, use milder base) CheckPurity->Catalyst Yes Success Yield Optimized Polymerization->Success Hydrolysis->Success Catalyst->Success

Caption: Decision tree for troubleshooting low yield.

References

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Chemistry For Everyone. (2023). How Does Acrylonitrile Polymerize To Form Polyacrylonitrile?[Link]

  • Gupta, S., et al. (2014). Michael additions of acrylonitrile with various alcohols over CO32–‐resin. ResearchGate. [Link]

  • Matyjaszewski Polymer Group. (n.d.). Acrylonitrile. Carnegie Mellon University. [Link]

  • Knecht, L. A. (1969). N-methylacetamide. Pure and Applied Chemistry. [Link]

  • Eaton, R.S. (1953). The Polymerisation of Acrylonitrile in Aqueous Solution. University of Leeds. [Link]

  • Wikipedia. (n.d.). Cyanoethylation. [Link]

  • Wikipedia. (n.d.). N-Methylacetamide. [Link]

  • Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. [Link]

  • Rajasekaran, A., et al. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. [Link]

  • Google Patents. (n.d.). Technique for preparing N-methylacetamide.
  • Glen Research. (2016). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26. [Link]

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Technical Support Center: Optimizing Reaction Conditions for N-(2-cyanoethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the comprehensive technical support guide for the synthesis of N-(2-cyanoethyl)-N-methylacetamide. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific chemical transformation. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring both success and reproducibility in your work.

The synthesis of N-(2-cyanoethyl)-N-methylacetamide is primarily achieved through a cyanoethylation reaction, a type of Michael addition, where N-methylacetamide acts as a nucleophile attacking the electrophilic β-carbon of acrylonitrile.[1][2] While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact yield, purity, and reaction time. This guide will address common challenges and provide actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of N-(2-cyanoethyl)-N-methylacetamide?

The synthesis proceeds via a base-catalyzed Michael addition, also known as cyanoethylation.[1][3] The nitrile group in acrylonitrile is strongly electron-withdrawing, which polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack.[2] A base is typically required to deprotonate the N-methylacetamide, generating a more potent nucleophilic amide anion. This anion then attacks the β-carbon of acrylonitrile, followed by protonation to yield the final product.

Here is a visual representation of the reaction pathway:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation N-methylacetamide N-methylacetamide Amide_Anion N-methylacetamide Anion N-methylacetamide->Amide_Anion + Base Base Base Amide_Anion_2 N-methylacetamide Anion Acrylonitrile Acrylonitrile Intermediate Intermediate Intermediate_2 Intermediate Amide_Anion_2->Intermediate + Acrylonitrile Proton_Source H+ Final_Product N-(2-cyanoethyl)-N-methylacetamide Intermediate_2->Final_Product + H+

Caption: Base-catalyzed cyanoethylation of N-methylacetamide.

Q2: What are the most common side reactions, and how can they be minimized?

The primary side reaction of concern is the polymerization of acrylonitrile, which is highly exothermic and can be initiated by the basic catalyst.[3] Another potential side reaction is the formation of bis-cyanoethylated products, although this is less common with secondary amides like N-methylacetamide compared to primary amines.[2]

To minimize side reactions:

  • Control Temperature: The reaction is often exothermic.[3] Maintaining a low and controlled temperature (e.g., 0-10 °C) during the addition of acrylonitrile is crucial to prevent runaway polymerization.

  • Catalyst Choice and Concentration: Use the minimum effective amount of a suitable base. Strong bases can aggressively promote polymerization. Weaker bases or phase-transfer catalysts can sometimes offer better control.

  • Slow Addition: Add the acrylonitrile dropwise to the reaction mixture to maintain a low instantaneous concentration, thereby disfavoring polymerization.

  • Inhibitors: Commercial acrylonitrile often contains polymerization inhibitors. For sensitive reactions, it may be necessary to remove these inhibitors, but for most standard procedures, their presence is beneficial.

Q3: My reaction yield is consistently low. What are the likely causes and solutions?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Consider extending the reaction time or slightly increasing the temperature after the initial exothermic phase. Ensure efficient stirring.
Side Reactions As discussed in Q2, polymerization of acrylonitrile is a major competing reaction that consumes starting material.Implement the strategies outlined in Q2 to minimize polymerization, primarily focusing on temperature control and slow addition of acrylonitrile.
Catalyst Inactivity The chosen base may be too weak to effectively deprotonate N-methylacetamide, or it may have degraded.Consider using a stronger base, but be mindful of the increased risk of acrylonitrile polymerization. Ensure the catalyst is fresh and anhydrous.
Work-up and Purification Losses The product may be lost during extraction, washing, or purification steps.Optimize the work-up procedure. Ensure the pH is adjusted correctly during extractions. For purification, column chromatography with an appropriate solvent system is often effective.[4]
Reversibility The cyanoethylation reaction can be reversible under certain basic conditions, a process known as de-cyanoethylation.[1]Avoid prolonged exposure to strong bases, especially at elevated temperatures, during work-up and purification.

Troubleshooting Guide

Issue 1: The reaction mixture turns into a thick, viscous polymer.

Cause: This is a classic sign of uncontrolled acrylonitrile polymerization. This is often triggered by an excessive reaction temperature or a high concentration of the basic catalyst.[3]

Solution:

  • Immediate Action: If safe to do so, immediately cool the reaction vessel in an ice bath to try and quench the polymerization.

  • Preventative Measures for Future Experiments:

    • Temperature Control: Maintain a strict temperature protocol. Pre-cool the N-methylacetamide and catalyst solution before slowly adding the acrylonitrile. Use an ice bath or a cryocooler to maintain the desired temperature throughout the addition.

    • Catalyst Concentration: Reduce the amount of base used. Titrate to find the minimum effective concentration.

    • Solvent: While the reaction can be run neat, using an inert solvent can help dissipate heat more effectively.[3] Suitable solvents include tetrahydrofuran or dioxane.[5]

    • Order of Addition: Add the acrylonitrile to the mixture of N-methylacetamide and catalyst, not the other way around.

G Start Reaction Setup Precool Pre-cool N-methylacetamide and catalyst solution Start->Precool Slow_Addition Add Acrylonitrile Dropwise Precool->Slow_Addition Maintain_Temp Maintain Low Temperature (e.g., 0-10 °C) Slow_Addition->Maintain_Temp Polymerization_Check Viscosity Increase? Maintain_Temp->Polymerization_Check Monitor Monitor Reaction (TLC, GC) Workup Aqueous Work-up Monitor->Workup Polymerization_Check->Monitor No Polymerization_Happened Uncontrolled Polymerization Polymerization_Check->Polymerization_Happened Yes Stop_Reaction Stop and Re-evaluate Conditions Polymerization_Happened->Stop_Reaction

Caption: Troubleshooting workflow for acrylonitrile polymerization.

Issue 2: The final product is contaminated with unreacted N-methylacetamide.

Cause: This indicates an incomplete reaction. The stoichiometry might be off, or the reaction conditions were not optimal for full conversion. N-methylacetamide can be difficult to remove from the final product due to its polarity and solubility.[6]

Solution:

  • Stoichiometry: Ensure that acrylonitrile is used in a slight molar excess (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.

  • Reaction Time and Temperature: After the initial controlled addition of acrylonitrile, allow the reaction to stir at room temperature or slightly elevated temperatures for a sufficient period to ensure complete conversion. Monitor by TLC or GC.

  • Purification:

    • Aqueous Wash: N-methylacetamide has good water solubility.[6] During the work-up, multiple washes with water or brine can help remove a significant portion of the unreacted starting material.

    • Column Chromatography: This is the most effective method for separating the product from the more polar N-methylacetamide. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, as there is a significant boiling point difference between N-methylacetamide and the product.

Issue 3: The isolated product has a yellow or brown discoloration.

Cause: Discoloration often arises from impurities formed through side reactions or the degradation of starting materials. The polymerization of acrylonitrile can produce colored oligomers. Additionally, some basic catalysts can cause discoloration.

Solution:

  • Purification:

    • Activated Carbon: Treatment of a solution of the crude product with a small amount of activated carbon, followed by filtration through celite, can effectively remove colored impurities.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield a highly pure, colorless product.[4]

    • Column Chromatography: As mentioned previously, column chromatography is very effective at separating the desired product from colored impurities.

  • Reagent Purity: Ensure the purity of the starting materials, particularly the acrylonitrile, as impurities can contribute to color formation.

Experimental Protocols

General Procedure for the Synthesis of N-(2-cyanoethyl)-N-methylacetamide

Materials:

  • N-methylacetamide (1.0 eq)

  • Acrylonitrile (1.1 eq)

  • Catalyst (e.g., Triton B, 40% in methanol, 0.05 eq)

  • Inert solvent (optional, e.g., THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N-methylacetamide and the optional solvent.

  • Cool the flask to 0 °C in an ice bath.

  • Add the basic catalyst to the cooled solution.

  • Add acrylonitrile to the dropping funnel.

  • Add the acrylonitrile dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

References

  • Wikipedia. Cyanoethylation. [Link]

  • Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
  • PubChem. N-(2-cyanoethyl)-n-methylacetamide (C6H10N2O). [Link]

  • Google Patents.
  • Bruson, H. L.
  • PubChem. 2-Cyano-N-methylacetamide. [Link]

  • Google Patents. US8383745B2 - Method for producing N-methyl-N-vinylacetamide having improved stability and polymerizability.
  • National Institutes of Health. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. [Link]

  • Google Patents. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
  • Wikipedia. N-Methylacetamide. [Link]

  • Knecht, L. A. n-methylacetamide. Pure and Applied Chemistry.
  • Glen Research. Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. [Link]

  • LibreTexts. 21.7: Chemistry of Amides. [Link]

  • ResearchGate. Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The... [Link]

  • Evans, M. Preparations and Reactions of Amides and Nitriles. YouTube. 2023. [Link]

  • PubChem. N-Methylacetamide. [Link]

  • ResearchGate. Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin. [Link]

  • Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]

  • Google Patents. CN1324003C - Technique for preparing N-methylacetamide.
  • PubMed. Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Wikipedia. Methacrylonitrile. [Link]

  • Google Patents. US3576870A - Process for purifying n,n-dimethylacetamide.
  • PubChem. N-(2-hydroxyethyl)-N-methylacetamide. [Link]

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"N-(2-cyanoethyl)-N-methylacetamide" storage and handling best practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-cyanoethyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions, all grounded in scientific principles and practical laboratory experience.

Section 1: Safety First - Storage and Handling

Proper storage and handling are paramount to ensure the integrity of your experiments and the safety of laboratory personnel. N-(2-cyanoethyl)-N-methylacetamide, like many nitrile-containing compounds, requires careful management.

Frequently Asked Questions (FAQs) - Storage and Handling

Q1: What are the ideal storage conditions for N-(2-cyanoethyl)-N-methylacetamide?

A1: N-(2-cyanoethyl)-N-methylacetamide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is advisable to protect it from moisture and incompatible materials. For long-term storage, refrigeration is recommended, and some suppliers may even ship the product under cold-chain transportation. Always refer to the manufacturer's specific recommendations on the safety data sheet (SDS).

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: When handling N-(2-cyanoethyl)-N-methylacetamide, it is crucial to wear appropriate PPE. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes.

  • Lab Coat: A standard laboratory coat will protect your clothing and skin.

  • Respiratory Protection: If working in an area with poor ventilation or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.

Q3: What are the primary hazards associated with N-(2-cyanoethyl)-N-methylacetamide?

A3: Based on data for structurally similar compounds, N-(2-cyanoethyl)-N-methylacetamide is expected to be harmful if swallowed, in contact with skin, or if inhaled.[2] It may also cause skin and eye irritation. The cyano group (-CN) is a key functional group to consider, as some nitrile compounds can release hydrogen cyanide under certain conditions (e.g., strong acids or high temperatures).

Q4: How should I handle spills of N-(2-cyanoethyl)-N-methylacetamide?

A4: For minor spills, you should:

  • Ensure the area is well-ventilated.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly with soap and water.

For major spills, evacuate the area and follow your institution's emergency procedures.

Q5: What is the proper disposal procedure for waste containing this compound?

A5: Dispose of N-(2-cyanoethyl)-N-methylacetamide and any contaminated materials as hazardous waste.[1] Follow all local, state, and federal regulations for chemical waste disposal. Do not pour it down the drain.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe handle_fumehood Work in a Fume Hood prep_ppe->handle_fumehood handle_weigh Weigh Compound handle_fumehood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: A standard workflow for the safe handling of N-(2-cyanoethyl)-N-methylacetamide.

Section 2: Troubleshooting Experimental Challenges

Even with careful planning, experimental hurdles can arise. This section addresses common issues you might encounter when working with N-(2-cyanoethyl)-N-methylacetamide.

Troubleshooting Guide
Issue Potential Cause Suggested Solution
Low or No Product Yield in Synthesis 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Moisture in reagents or solvents: Water can hydrolyze starting materials or intermediates. 3. Poor quality of starting materials: Degradation of reactants can prevent the reaction from proceeding.1. Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[3] Consider increasing the reaction time or temperature. 2. Use anhydrous conditions: Dry solvents and glassware thoroughly before use. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Verify starting material purity: Use fresh or properly stored reagents.
Presence of Impurities After Purification 1. Incomplete separation during chromatography: The chosen solvent system may not be optimal. 2. Co-precipitation during recrystallization: Impurities may have similar solubility to the product. 3. Product degradation: The compound may be unstable under the purification conditions (e.g., high heat).1. Optimize chromatography: Adjust the polarity of the mobile phase for better separation on the column.[4] 2. Choose a different recrystallization solvent: Experiment with different solvent systems to find one that selectively crystallizes your product.[4] 3. Use milder purification conditions: Avoid excessive heating during recrystallization. Consider alternative purification methods if degradation is suspected.
Oily Product Instead of a Solid 1. Presence of residual solvent: The product may not be fully dry. 2. High concentration of impurities: Impurities can lower the melting point of the compound.1. Dry under high vacuum: Use a high-vacuum pump to remove trace amounts of solvent. 2. Re-purify the product: If impurities are suspected, repeat the purification step (e.g., column chromatography or recrystallization).[5]
Inconsistent Analytical Results (e.g., HPLC, GC) 1. Sample degradation: The compound may be unstable in the analytical solvent or under the analysis conditions. 2. Improper sample preparation: Inaccurate weighing or dilution can lead to errors. 3. Instrumental issues: The analytical instrument may not be properly calibrated.1. Assess stability: Prepare a sample and analyze it at different time points to check for degradation. 2. Follow a strict protocol: Ensure accurate and consistent sample preparation. Use calibrated pipettes and balances. 3. Calibrate the instrument: Perform regular calibration and maintenance of your analytical equipment.
Logical Flow for Troubleshooting Low Yield

start Low Product Yield check_reaction Monitor Reaction by TLC start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete Starting Material Present complete Reaction Complete check_reaction->complete No Starting Material extend_reaction Increase Reaction Time/Temp incomplete->extend_reaction check_workup Review Work-up Procedure complete->check_workup extend_reaction->check_reaction optimize_extraction Optimize Extraction/Purification check_workup->optimize_extraction Product Loss Suspected check_reagents Check Reagent Quality check_workup->check_reagents Work-up OK end Improved Yield optimize_extraction->end use_fresh_reagents Use Fresh/Purified Reagents check_reagents->use_fresh_reagents Degradation Suspected check_reagents->end Reagents OK use_fresh_reagents->end

Caption: A decision-making workflow for troubleshooting low product yield in a synthesis involving N-(2-cyanoethyl)-N-methylacetamide.

Section 3: In-Depth Scientific FAQs

This section provides answers to more technical questions regarding the properties and behavior of N-(2-cyanoethyl)-N-methylacetamide in experimental settings.

Q1: What are the key physical and chemical properties of N-(2-cyanoethyl)-N-methylacetamide?

A1: Here is a summary of the known and predicted properties:

PropertyValueSource
Molecular Formula C₆H₁₀N₂OPubChem
Molecular Weight 126.16 g/mol PubChem
Appearance Not specified, likely a liquid or low-melting solid-
Boiling Point Predicted to be high due to the amide group-
Solubility Expected to be soluble in polar organic solventsGeneral chemical principles
Stability Stable under recommended storage conditions. May hydrolyze in the presence of strong acids or bases.[6]-

Q2: How can I monitor the progress of a reaction involving N-(2-cyanoethyl)-N-methylacetamide using Thin Layer Chromatography (TLC)?

A2: TLC is an excellent tool for monitoring reaction progress.[2][7][8] Here is a general protocol:

  • Prepare your TLC plate: Draw a baseline in pencil about 1 cm from the bottom of the plate.

  • Spot the plate:

    • Lane 1 (Reference): Spot your starting material.

    • Lane 2 (Co-spot): Spot the starting material and then the reaction mixture on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture.

    • Lane 3 (Reaction Mixture): Spot an aliquot of your reaction mixture.

  • Develop the plate: Place the plate in a sealed chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualize: Use a UV lamp to see the spots. You can also use staining agents if the compounds are not UV-active.

  • Interpret the results: As the reaction progresses, you should see the spot for your starting material diminish in intensity and a new spot for your product appear.

Q3: Are there any specific side reactions I should be aware of when working with N-(2-cyanoethyl)-N-methylacetamide?

A3: The cyanoethyl group can be susceptible to certain side reactions. Under strong acidic or basic conditions, the nitrile group can hydrolyze to a carboxylic acid or an amide.[6] The amide bond itself can also be cleaved under harsh hydrolytic conditions.[9][10] It is important to control the pH and temperature of your reactions to minimize these unwanted side reactions.

Q4: What analytical techniques are suitable for characterizing the purity of N-(2-cyanoethyl)-N-methylacetamide?

A4: Several analytical methods can be used to assess the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying components in a mixture. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound is sufficiently volatile and thermally stable.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., nitrile C≡N stretch, amide C=O stretch).

References

  • 2-Cyano-N-methylacetamide Safety D
  • N-Methylacetamide Safety D
  • How to Avoid the Most Common Chemical Testing Mistakes. Aseschem.
  • Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide. Benchchem.
  • Common Errors and Pitfalls in Clinical Chemistry Analyzer Testing.
  • Monitoring Reactions by TLC.
  • Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography.
  • 2-CYANO-N-METHYL-ACETAMIDE | 6330-25-2. ChemicalBook.
  • n-methylacetamide - Pure and Applied Chemistry. IUPAC.
  • 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622. PubChem.
  • Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Pearson.
  • Solvent Effects on the IR Spectra of N-Methylacetamide.
  • Best practices for handling chemical reagents to prevent cross-contamin
  • Working with Chemicals - Prudent Practices in the Labor
  • Thin-Layer-Chromatography-A-Tool-to-Investigate-Kinetics-of-Michael-Addition-Reaction.pdf.
  • Nitrosamines Analysis in Pharmaceuticals. Agilent.
  • Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Benchchem.
  • 4271-90-3|N-(2-cyanoethyl)-n-methylacetamide. BLDpharm.
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • How to increase the purity of synthesized N-(2-hydroxyethyl)-2-phenylacetamide. Benchchem.
  • Solvent Miscibility Table. Sigma-Aldrich.
  • N-Methylacetamide. Wikipedia.
  • How to TLC Spot Sealed Reactions? Reddit.
  • 2.3B: Uses of TLC. Chemistry LibreTexts.
  • An Overview on Common Organic Solvents and Their Toxicity. SciSpace.
  • Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. Pearson.
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.
  • Chemical Properties of N,N-Dimethylacetamide (CAS 127-19-5). Cheméo.
  • N-(2-Cyanoethyl)-N-methylacetamide | SCBT. Santa Cruz Biotechnology.

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Technical Support Center: Purification of N-(2-cyanoethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-(2-cyanoethyl)-N-methylacetamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions for removing byproducts from this specific cyanoethylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

Section 1: Understanding the Impurity Profile

Effective purification begins with a thorough understanding of what you are trying to remove. The synthesis of N-(2-cyanoethyl)-N-methylacetamide is typically achieved via a base-catalyzed Michael addition of N-methylacetamide to acrylonitrile.[1][2] While seemingly straightforward, this reaction can generate several challenging byproducts.

Frequently Asked Questions: Byproduct Formation
Q1: What are the most common byproducts I should expect in my crude reaction mixture?

A1: The primary impurities stem from unreacted starting materials, side reactions of acrylonitrile, and potential hydrolysis. The most common byproducts include:

  • Unreacted N-methylacetamide: A polar, water-soluble starting material.[3]

  • Unreacted Acrylonitrile: A volatile and reactive Michael acceptor.

  • Poly(acrylonitrile): A polymeric solid or viscous oil formed by the base-catalyzed anionic polymerization of acrylonitrile. This is often the most troublesome byproduct.

  • N-(2-carbamoylethyl)-N-methylacetamide: Formed if the nitrile group undergoes hydrolysis to a primary amide, often during aqueous workup, especially under acidic or basic conditions.[4]

  • Acetic Acid and Methylamine: If the N-methylacetamide starting material degrades or hydrolyzes, these impurities can be present.[5][6]

Q2: I have a significant amount of a white, stringy polymer in my flask. What is it and how can I prevent it?

A2: This is almost certainly poly(acrylonitrile). Acrylonitrile is highly susceptible to anionic polymerization, a reaction that is also catalyzed by the bases used for the desired Michael addition.[7]

Causality & Prevention:

  • Catalyst Control: Use the catalyst in sub-stoichiometric amounts. The reaction requires only a catalytic quantity of base to generate the nucleophilic amide anion. Over-addition of base dramatically accelerates polymerization.

  • Temperature Management: The Michael addition is exothermic. Run the reaction at or below room temperature with efficient cooling. Uncontrolled temperature spikes strongly favor polymerization.

  • Order of Addition: Add the acrylonitrile slowly to a solution of N-methylacetamide and the catalyst. This maintains a low instantaneous concentration of the monomer, favoring the 1,4-addition over polymerization.

Visualizing the Reaction and Side Products

The diagram below illustrates the intended synthesis pathway and the key side reactions that lead to common impurities.

G cluster_reactants Reactants cluster_products Products & Byproducts NMA N-Methylacetamide Product N-(2-cyanoethyl)-N-methylacetamide NMA->Product Base Catalyst (Michael Addition) ACN Acrylonitrile ACN->Product Polymer Poly(acrylonitrile) ACN->Polymer Excess Base / High Temp. Hydrolysis Hydrolysis Product (Amide) Product->Hydrolysis H₂O / H⁺ or OH⁻ (Workup)

Caption: Synthesis of N-(2-cyanoethyl)-N-methylacetamide and major byproduct pathways.

Section 2: Purification Strategies & Troubleshooting

Once the reaction is complete, a multi-step approach is often necessary to achieve high purity. The choice of technique depends on the scale of the reaction and the required final purity.

Data Table: Physical Properties of Key Components

Understanding the physical properties of the product and major impurities is critical for designing an effective purification scheme, particularly for distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility Characteristics
N-(2-cyanoethyl)-N-methylacetamide 140.17High (Est. >250 °C)Polar aprotic
N-methylacetamide73.10206-208Water, Ethanol, Chloroform[3]
Acrylonitrile53.0677-79Moderately water-soluble
Acetic Acid60.05118Water, Ethanol
Methylamine (40% in H₂O)31.06-6.3 (anhydrous)Water

Note: The boiling point of the target product is high, making vacuum distillation the only viable distillation method.

Frequently Asked Questions: Purification & Troubleshooting
Q3: What is the best initial workup procedure for my crude reaction mixture?

A3: The goal of the initial workup is to remove the catalyst and any highly polar or water-soluble impurities.

  • Quenching: If a strong base was used, carefully neutralize the reaction with a dilute acid (e.g., 1M HCl) to a neutral pH. This step is critical to prevent base-catalyzed hydrolysis of the nitrile during extraction.

  • Extraction: The product is a polar organic compound. A standard aqueous workup involves diluting the mixture with water and extracting with an organic solvent like dichloromethane or ethyl acetate.[8] However, due to the product's polarity, multiple extractions are necessary to ensure a good recovery.

  • Washing: Wash the combined organic layers sequentially with dilute acid (to remove any residual amines), dilute base (like sodium bicarbonate, to remove acidic impurities), and finally with brine to reduce the amount of dissolved water.[9]

Q4: Is vacuum distillation a suitable method for purification?

A4: Yes, high-vacuum distillation is the preferred method for large-scale purification, provided the primary impurities are unreacted starting materials.[10][11][12] The large difference in boiling points between the product and the starting materials allows for an effective separation.

Key Considerations for Vacuum Distillation:

  • Pressure: A high vacuum (typically <1 mmHg) is essential to lower the boiling point of the product to a manageable temperature (<150-180 °C) and prevent thermal decomposition.[10][12]

  • Fractionation Column: Use of a short Vigreux or packed column will improve separation efficiency between the product and any close-boiling impurities.

  • Troubleshooting: If you see decomposition (darkening of the pot residue, pressure instability), the temperature is too high. The solution is to achieve a lower vacuum level.

Q5: Distillation isn't working well, or I need very high purity (>99%). What should I do?

A5: When distillation is insufficient, flash column chromatography is the method of choice.[13] Given the polar nature of N-(2-cyanoethyl)-N-methylacetamide, a well-chosen chromatographic system is essential.

Developing a Chromatography Method:

  • Stationary Phase: Standard silica gel is slightly acidic and generally effective.[13] For compounds that are sensitive to acid, neutral alumina can be a good alternative.

  • Mobile Phase (Eluent): Start with a relatively nonpolar system and gradually increase polarity. A good starting point for TLC analysis would be a gradient of ethyl acetate in hexanes (e.g., 20% to 100%).[14] For more polar compounds, a system of methanol in dichloromethane (e.g., 1% to 5% MeOH in DCM) is a powerful eluent.[13][14]

  • Reversed-Phase Chromatography: If the product is difficult to separate from polar impurities, reversed-phase (C18) chromatography may be effective.[15] Here, the elution order is inverted: the most polar compounds elute first. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.[15]

Purification Workflow Diagram

This diagram provides a decision-making framework for purifying the crude product.

G Start Crude Reaction Mixture Workup Aqueous Workup (Neutralize, Extract, Wash) Start->Workup Crude_Product Dried Crude Product Workup->Crude_Product Distillation_Q Is Distillation Feasible? (Check BP differences) Crude_Product->Distillation_Q Distillation High-Vacuum Fractional Distillation Distillation_Q->Distillation Yes Chromatography Flash Column Chromatography Distillation_Q->Chromatography No Purity_Check Assess Purity (GC-MS, NMR) Distillation->Purity_Check Chromatography->Purity_Check Impure Impure Fractions Chromatography->Impure Purity_Check->Chromatography Purity Not OK Pure_Product Pure Product (>99%) Purity_Check->Pure_Product Purity OK

Caption: Decision workflow for the purification of N-(2-cyanoethyl)-N-methylacetamide.

Section 3: Analytical Methods for Purity Assessment

Confirming the purity of your final product is a critical final step. Simply obtaining a single fraction from a column does not guarantee purity.

Frequently Asked Questions: Purity Analysis
Q6: How can I definitively check the purity of my final product?

A6: A combination of techniques is recommended for a comprehensive assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[16][17] It can easily detect residual starting materials like N-methylacetamide and acrylonitrile.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing this polar, non-volatile compound.[9][18] A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a typical setup. This technique is particularly good for detecting non-volatile impurities like the hydrolysis byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying impurities. The presence of unexpected signals can indicate residual solvents or byproducts. Integration of the proton signals can provide a quantitative measure of purity relative to a known standard.

Section 4: Detailed Protocols

Protocol 1: High-Vacuum Fractional Distillation
  • Setup: Assemble a distillation apparatus equipped with a short Vigreux column, a condenser, and fraction-collecting flasks. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a high-vacuum pump (<1 mmHg) with a cold trap in between.

  • Charging: Charge the distillation flask with the dried crude product and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuation: Slowly and carefully apply the vacuum. Gentle stirring can help prevent bumping as residual solvents are removed.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation pot using an oil bath.

  • Fraction Collection:

    • Forerun: Collect the first fraction, which will primarily consist of low-boiling impurities like residual N-methylacetamide.

    • Main Fraction: As the temperature at the distillation head stabilizes, switch to a new receiving flask to collect the pure N-(2-cyanoethyl)-N-methylacetamide. Record the temperature and pressure range over which this fraction is collected.

    • Residue: Do not distill to dryness. Leave a small amount of residue in the pot to avoid baking on polymeric material.

  • Shutdown: Allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation between the product (Rf ≈ 0.25-0.35) and its major impurities. A gradient of 30-80% ethyl acetate in hexanes is a common starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen nonpolar solvent (e.g., hexanes). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting mobile phase. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the product from the column.

  • Fraction Collection & Analysis: Collect small fractions and analyze them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product. Dry further under high vacuum.

References
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Extraction Protocol for Polar Solvents. Department of Chemistry: University of Rochester.
  • A Comparative Guide to the Reproducibility of Experiments Involving N-Substituted Acetamides. Benchchem.
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  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
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  • Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Pearson.
  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. (2013, July 17). PubMed.
  • High Vacuum Distillation: A Comprehensive Guide. (2026, January 6). T.Jis.
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Validation & Comparative

A Comparative Guide to Cyanoethylating Agents: Navigating Reactivity, Selectivity, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the introduction of the cyanoethyl group (-CH₂CH₂CN) is a pivotal transformation. This moiety can serve as a versatile protecting group, a precursor to other functional groups, or a component to modulate the physicochemical properties of a molecule. The choice of the cyanoethylating agent is therefore a critical decision, balancing reactivity, selectivity, cost, and, paramountly, safety. This guide provides an in-depth comparison of various cyanoethylating agents, with a focus on the well-established yet hazardous acrylonitrile, and its milder alternatives. We will also discuss the nature of N-(2-cyanoethyl)-N-methylacetamide, a product of cyanoethylation, to illustrate the stability of the resulting linkage and the principles of the reaction.

The Mechanism and The Workhorse: Acrylonitrile

Cyanoethylation is fundamentally a Michael addition reaction where a nucleophile attacks the β-carbon of an electron-deficient alkene, typically acrylonitrile. The strong electron-withdrawing nature of the nitrile group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles, including alcohols, amines, thiols, and carbanions. The reaction is most commonly catalyzed by a base, which serves to deprotonate the nucleophile, thereby increasing its reactivity.[1][2]

G cluster_0 Base-Catalyzed Cyanoethylation NuH Nucleophile (Nu-H) Nu_anion Nucleophile Anion (Nu⁻) NuH->Nu_anion Deprotonation Base Base Base->Nu_anion Acrylonitrile Acrylonitrile (CH₂=CH-C≡N) Nu_anion->Acrylonitrile Nucleophilic Attack Intermediate Carbanion Intermediate Acrylonitrile->Intermediate Product Cyanoethylated Product (Nu-CH₂-CH₂-C≡N) Intermediate->Product Protonation Protonated_Base Protonated Base (Base-H⁺) Protonated_Base->Product

Caption: Generalized workflow of base-catalyzed cyanoethylation.

Acrylonitrile stands as the most common and cost-effective cyanoethylating agent. Its high reactivity allows for the cyanoethylation of a broad scope of substrates under relatively mild conditions.[3] However, this high reactivity is a double-edged sword, often leading to side reactions such as polymerization and di- or poly-cyanoethylation, especially with highly nucleophilic substrates.[3]

The Specter of Toxicity: Safety Profile of Acrylonitrile

The primary drawback of acrylonitrile is its significant toxicity. It is classified as a probable human carcinogen, is highly flammable, and can be toxic if inhaled, ingested, or absorbed through the skin.[4] Its high volatility poses a significant inhalation risk, necessitating strict handling protocols, including the use of well-ventilated fume hoods and appropriate personal protective equipment.[4] This toxicity profile often makes it unsuitable for late-stage functionalization in drug development and has driven the search for safer alternatives.

Safer Harbors: Alternative Cyanoethylating Agents

The quest for milder and more selective cyanoethylating agents has led to the development of several alternatives, each with its own set of advantages and disadvantages.

N-(2-cyanoethyl)-N-methylacetamide: A Stable Product, Not a Reagent

It is crucial to clarify the role of molecules like N-(2-cyanoethyl)-N-methylacetamide. This compound is the product of the cyanoethylation of N-methylacetamide. Its stability underscores the robust nature of the N-CH₂ bond formed during the reaction. While one might envision a retro-Michael reaction to release acrylonitrile and thus act as a cyanoethylating agent, this process would require forcing conditions and would be far less efficient than using a direct cyanoethylating agent. Therefore, N-(2-cyanoethyl)-N-methylacetamide is not a practical cyanoethylating agent itself but rather an example of a stable cyanoethylated amide.

2-Cyanoethyltrimethylsilane

For the cyanoethylation of alcohols and phenols, 2-cyanoethyltrimethylsilane has emerged as a valuable alternative. It offers high selectivity and generally leads to fewer byproducts compared to acrylonitrile. The reaction is typically catalyzed by fluoride ions. While it is considered less hazardous than acrylonitrile, it is a more expensive reagent.

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

In the critical field of oligonucleotide synthesis, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite is the reagent of choice for protecting the phosphate backbone. Its high efficiency and selectivity in the phosphitylation of hydroxyl groups are unparalleled for this specific application. However, it is highly moisture-sensitive and requires handling under an inert atmosphere.

Comparative Overview of Cyanoethylating Agents

FeatureAcrylonitrile2-Cyanoethyltrimethylsilane2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Primary Application General purpose cyanoethylation of diverse nucleophiles.[2][3]Cyanoethylation of alcohols and phenols.Phosphate protection in oligonucleotide synthesis.
Typical Yields Variable, can be high but prone to side reactions.[3]Generally high (>90%).High, standard for its application.
Reaction Conditions Base-catalyzed, can be harsh.[3]Mild, often fluoride-catalyzed.Requires activation (e.g., with tetrazole), inert atmosphere.
Substrate Scope Broad for most nucleophiles.[2][3]Specific for alcohols and phenols.Specific for phosphitylation of hydroxyl groups.
Key Advantages Low cost, readily available.High selectivity, fewer byproducts.High efficiency and selectivity in phosphoramidite chemistry.
Key Disadvantages High toxicity, carcinogenicity, potential for polymerization.[4]Higher cost.Moisture sensitive, requires inert atmosphere.
Safety Profile Highly toxic and carcinogenic.[4]Less hazardous than acrylonitrile.Corrosive and moisture-sensitive.

Experimental Protocols

General Procedure for Cyanoethylation of an Amine with Acrylonitrile

Objective: To synthesize an N-cyanoethylated amine.

Materials:

  • Amine (1.0 eq)

  • Acrylonitrile (1.1 eq)

  • Suitable solvent (e.g., ethanol, acetonitrile, or water)

  • Base catalyst (e.g., triethylamine, sodium hydroxide, or a copper salt for less reactive amines)[3]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amine in the chosen solvent.

  • Add the base catalyst to the solution. For highly reactive amines, the reaction may proceed without a catalyst.

  • Slowly add acrylonitrile to the reaction mixture at room temperature. The reaction can be exothermic, so cooling in an ice bath may be necessary.[5]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by distillation, crystallization, or column chromatography.

G cluster_1 Cyanoethylation of an Amine Start Dissolve Amine in Solvent Add_Catalyst Add Base Catalyst Start->Add_Catalyst Add_Acrylonitrile Slowly Add Acrylonitrile Add_Catalyst->Add_Acrylonitrile React Stir and Monitor Reaction Add_Acrylonitrile->React Workup Solvent Removal React->Workup Purify Purify Product Workup->Purify

Caption: Experimental workflow for the cyanoethylation of an amine.

Conclusion: A Calculated Choice

The selection of a cyanoethylating agent is a critical decision that significantly impacts the efficiency, safety, and cost-effectiveness of a synthetic route. While acrylonitrile remains a widely used reagent due to its high reactivity and low cost, its significant toxicity necessitates careful handling and often makes it unsuitable for applications with stringent safety requirements. For these reasons, alternative reagents such as 2-cyanoethyltrimethylsilane and specialized phosphoramidites have carved out important niches, offering milder reaction conditions and improved safety profiles at a higher cost. Ultimately, the choice of reagent must be guided by a thorough evaluation of the specific substrate, the desired outcome, and the safety and environmental constraints of the process.

References

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  • ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
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A Comparative Guide for Researchers: N-(2-cyanoethyl)-N-methylacetamide vs. Acrylonitrile in Cyanoethylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison between the established cyanoethylating agent, acrylonitrile, and the potential alternative, N-(2-cyanoethyl)-N-methylacetamide. This document aims to deliver objective analysis, supported by established chemical principles and experimental data, to inform your selection of reagents in synthetic chemistry.

Executive Summary: The Established Reagent and a Theoretical Alternative

In the field of organic synthesis, the introduction of a cyanoethyl group (-CH₂CH₂CN) onto a nucleophilic substrate is a crucial transformation known as cyanoethylation.[1][2][3] This reaction is widely employed in the synthesis of various organic compounds.[1] The undisputed workhorse for this reaction is acrylonitrile, a highly reactive Michael acceptor.[1][2] However, its utility is shadowed by its significant toxicity and carcinogenic properties. This has led to a search for safer alternatives. One such theoretical alternative is N-(2-cyanoethyl)-N-methylacetamide. This guide will demonstrate that while seemingly a safer derivative, N-(2-cyanoethyl)-N-methylacetamide is not a direct or viable replacement for acrylonitrile and likely serves as a potential precursor to it under thermal or basic conditions, reintroducing the hazards of acrylonitrile.

Acrylonitrile: The Gold Standard with a High Hazard Profile

Acrylonitrile (CH₂=CHCN) is a colorless, volatile liquid extensively used as a monomer in the production of plastics and synthetic fibers.[4] In the research laboratory, its primary utility lies in its powerful electrophilicity, making it an excellent Michael acceptor for a wide range of nucleophiles, including amines, alcohols, and thiols.[1][5]

Mechanism of Action in Cyanoethylation

The cyanoethylation reaction with acrylonitrile proceeds via a base-catalyzed Michael addition. The strong electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack.[6]

Cyanoethylation Mechanism cluster_0 Nucleophile Activation cluster_1 Michael Addition cluster_2 Protonation NuH Nu-H Nu_anion Nu⁻ NuH->Nu_anion Base Base Base BH B-H⁺ Base->BH Nu_anion2 Nu⁻ Acrylonitrile H₂C=CH-C≡N Intermediate Nu-CH₂-⁻CH-C≡N Acrylonitrile->Intermediate Intermediate2 Nu-CH₂-⁻CH-C≡N Nu_anion2->Acrylonitrile Nucleophilic Attack Product Nu-CH₂-CH₂-C≡N Intermediate2->Product Proton Transfer Solvent Solvent-H Solvent_minus Solvent⁻ Solvent->Solvent_minus

Figure 1: Generalized mechanism of base-catalyzed cyanoethylation using acrylonitrile.

Performance Data for Acrylonitrile

The following table summarizes typical reaction conditions for the cyanoethylation of various nucleophiles with acrylonitrile.

NucleophileCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineSilica-aluminaNone (neat)100-175-High[7]
MethanolModified Mg-Al hydrotalciteNone (neat)-->99[8]
EthanolMg-Al hydrotalciteNone (neat)--High[9]
Safety Profile of Acrylonitrile

Acrylonitrile is classified as a possible human carcinogen (IARC Group 2B).[10][11] It is toxic by inhalation, ingestion, and dermal contact.[10] Its high volatility and flammability also pose significant laboratory hazards. The handling of acrylonitrile requires stringent safety precautions, including the use of a well-ventilated fume hood, appropriate personal protective equipment (PPE), and measures to prevent ignition.[10]

N-(2-cyanoethyl)-N-methylacetamide: A Theoretical Safer Alternative?

N-(2-cyanoethyl)-N-methylacetamide is a stable, non-volatile solid at room temperature. Its structure suggests it could be a "masked" form of acrylonitrile, potentially offering a safer handling alternative. However, a critical analysis of its chemical properties reveals significant drawbacks for its use as a direct cyanoethylating agent.

The Retro-Michael Reaction: A Hidden Hazard

N-cyanoethyl compounds can undergo a retro-Michael reaction, especially under basic or thermal conditions, to release the parent nucleophile and acrylonitrile.[12][13] This is a significant concern for N-(2-cyanoethyl)-N-methylacetamide, as the conditions often required for cyanoethylation (i.e., base catalysis) would also favor its decomposition back into N-methylacetamide and the highly hazardous acrylonitrile.

Retro-Michael Reaction cluster_0 N-(2-cyanoethyl)-N-methylacetamide cluster_1 Decomposition Products Start CH₃-C(=O)N(CH₃)-CH₂-CH₂-C≡N Acrylonitrile H₂C=CH-C≡N Start->Acrylonitrile Base or Heat NMA CH₃-C(=O)NH(CH₃) Start->NMA Base or Heat

Figure 2: The retro-Michael reaction of N-(2-cyanoethyl)-N-methylacetamide.

This decomposition pathway negates the primary advantage of using a supposedly safer alternative, as it would lead to the in situ generation of acrylonitrile, reintroducing all the associated hazards into the reaction mixture.

Reactivity as a Cyanoethylating Agent

For N-(2-cyanoethyl)-N-methylacetamide to act as a direct cyanoethylating agent, a nucleophile would need to displace the N-methylacetamide group. This is a chemically unfavorable process compared to the facile addition of a nucleophile to the activated double bond of acrylonitrile. There is a conspicuous absence of literature demonstrating the use of N-(2-cyanoethyl)-N-methylacetamide as a cyanoethylating agent, which strongly suggests its inefficacy for this purpose.

Safety Profile of N-(2-cyanoethyl)-N-methylacetamide

While specific toxicological data for N-(2-cyanoethyl)-N-methylacetamide is scarce, the safety data sheets indicate a lack of comprehensive hazard information.[14] However, given its potential to decompose into acrylonitrile, it should be handled with caution, assuming it could release this toxic substance under reaction conditions. The safety of the N-methylacetamide by-product should also be considered, as some acetamides are suspected carcinogens.[15][16][17][18]

Comparative Analysis: A Head-to-Head Evaluation

FeatureAcrylonitrileN-(2-cyanoethyl)-N-methylacetamide
Physical State Colorless, volatile liquidSolid
Primary Function Direct cyanoethylating agentTheoretical "masked" acrylonitrile
Reactivity Highly reactive Michael acceptorLow direct reactivity; prone to retro-Michael reaction
Mechanism Michael AdditionLikely retro-Michael followed by Michael addition
Byproducts None (in ideal reaction)N-methylacetamide
Safety Highly toxic, flammable, carcinogenUndetermined, but potential for acrylonitrile release
Handling Requires stringent safety protocolsAppears safer, but decomposition is a major concern

Experimental Protocols

General Protocol for Cyanoethylation using Acrylonitrile

Caution: This procedure must be performed in a certified chemical fume hood. Appropriate PPE, including chemical-resistant gloves and safety goggles, is mandatory.

  • To a solution of the nucleophile (1 equivalent) in a suitable solvent, add a catalytic amount of a base (e.g., sodium hydroxide, triethylamine).

  • Cool the reaction mixture in an ice bath.

  • Slowly add acrylonitrile (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a suitable reagent (e.g., ammonium chloride solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion and Recommendations for Researchers

Based on the available evidence and fundamental chemical principles, acrylonitrile remains the only viable, albeit hazardous, reagent for direct cyanoethylation reactions.

N-(2-cyanoethyl)-N-methylacetamide should not be considered a safe or effective alternative for cyanoethylation. Its propensity to undergo a retro-Michael reaction under typical reaction conditions to release acrylonitrile negates any potential handling advantages and introduces significant, and potentially unexpected, hazards into the experimental setup.

Researchers seeking to perform cyanoethylation must prioritize safety when using acrylonitrile. For those looking for alternatives, exploring other synthetic routes to the desired cyanoethylated product that avoid the use of acrylonitrile altogether is the most prudent course of action.

References

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  • AIChE. (n.d.). (41al) Thermal Decomposition of Dimethylacetamide (DMAc) | AIChE - Proceedings.
  • ResearchGate. (n.d.). Thermal Decomposition of Dimethylacetamide (DMAc) | Request PDF.
  • ResearchGate. (n.d.). Characterization of acrylonitrile exposure in the United States based on urinary n-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011-2016.
  • CDC Stacks. (n.d.). Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016.
  • PubMed. (n.d.). Characterization of acrylonitrile exposure in the United States based on urinary n-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011-2016.
  • NIH. (n.d.). New, Stronger Nucleophiles for Nucleic Acid-Templated Chemistry: Synthesis and Application in Fluorescence Detection of Cellular RNA - PMC.
  • Thermal Stability and Decomposition Pathways in Vol
  • ACS Figshare. (2024). Thermal Decomposition of Dimethylacetamide (DMAc).
  • PubMed. (2012). Accurate quantification of the mercapturic acids of acrylonitrile and its genotoxic metabolite cyanoethylene-epoxide in human urine by isotope-dilution LC-ESI/MS/MS.
  • NIH. (n.d.).
  • Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: 2-Chloro-N-phenethylacetamide in Nucleophilic Substitution Reactions.

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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Sourced N-(2-cyanoethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-cyanoethyl)-N-methylacetamide (CEMA) is an increasingly relevant molecule in specialized applications, including its use as a high-polarity solvent and a key intermediate in the synthesis of novel pharmaceuticals and functional materials. The purity of CEMA is paramount, as trace impurities can have profound, and often detrimental, impacts on reaction kinetics, product yield, and the toxicological profile of final compounds. This guide presents a comprehensive, multi-modal analytical workflow for the rigorous purity assessment of commercially available CEMA. We provide detailed, validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By synthesizing data from these orthogonal techniques, this guide establishes a robust framework for researchers and quality control professionals to objectively compare CEMA from various suppliers, ensuring the integrity and reproducibility of their scientific endeavors.

Introduction: The Causality Behind Rigorous Purity Assessment

In any research or manufacturing process, the starting materials are the foundation upon which all subsequent results are built. For a compound like N-(2-cyanoethyl)-N-methylacetamide, which possesses both a nitrile and an amide functional group, the potential for side reactions during its synthesis is significant. The common synthesis route, the cyanoethylation of N-methylacetamide, can introduce a range of predictable impurities.

These may include:

  • Unreacted Starting Materials: Residual N-methylacetamide and acrylonitrile.

  • By-products: Products from the polymerization of acrylonitrile or hydrolysis of the nitrile group.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., acetonitrile, toluene).

The presence of these impurities can interfere with downstream applications. For instance, residual acrylonitrile is a known carcinogen and a reactive Michael acceptor that can lead to unwanted adducts in sensitive chemical reactions. Therefore, a simple purity claim on a supplier's bottle is insufficient. A trustworthy assessment requires a self-validating system of orthogonal analytical techniques, where each method provides a unique and complementary piece of the purity puzzle.

The Analytical Workflow: A Multi-Pronged Strategy

A single analytical technique is incapable of providing a complete purity profile. A robust assessment relies on the strategic integration of multiple methods, each chosen for its specific strengths in detecting different classes of potential impurities. Our recommended workflow is designed to provide a holistic view of the sample's composition.

G cluster_0 Sample Handling & Preparation cluster_1 Orthogonal Purity Analysis cluster_2 Data Synthesis & Reporting Sample Commercial CEMA Sample Prep Prepare Stock Solutions (e.g., in Acetonitrile) Sample->Prep KF Karl Fischer Titration (Water Content) Sample->KF HPLC HPLC-UV/DAD (Non-volatile Impurities) Prep->HPLC Inject 1 GCMS GC-MS (Volatile Impurities & ID) Prep->GCMS Inject 2 qNMR ¹H qNMR (Absolute Purity & Structure) Prep->qNMR Inject 3 Report Final Purity Report & Supplier Comparison HPLC->Report GCMS->Report qNMR->Report KF->Report

Figure 1: A comprehensive workflow for the purity assessment of N-(2-cyanoethyl)-N-methylacetamide, employing four orthogonal analytical techniques.

Experimental Protocols & Data Interpretation

The following sections provide detailed methodologies. The choice of specific columns, solvents, and standards is deliberate, based on the physicochemical properties of CEMA and its likely impurities.

Protocol 1: HPLC-UV for Non-Volatile Impurities

Expertise: HPLC is the gold standard for quantifying non-volatile organic impurities. A Diode Array Detector (DAD) is chosen to create a UV spectrum for each peak, aiding in impurity identification and distinguishing them from baseline noise or artifacts. The selected mobile phase provides good retention and peak shape for the polar analyte.

Methodology:

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD, 210 nm.

  • Sample Preparation: Accurately weigh ~25 mg of CEMA and dissolve in 25 mL of acetonitrile (1 mg/mL).

Trustworthiness & Interpretation: Purity is calculated using an area percent normalization method. This assumes that all impurities have a similar response factor at 210 nm. While not a perfect quantitative method without individual impurity standards, it is a highly reliable and industry-accepted approach for purity screening and comparison. A high-purity sample should exhibit a single major peak with minimal secondary peaks.

Protocol 2: Headspace GC-MS for Volatile Impurities and Identity Confirmation

Expertise: Gas chromatography is ideal for separating volatile and semi-volatile compounds, such as residual solvents or unreacted starting materials like acrylonitrile. Coupling it with a Mass Spectrometry (MS) detector allows for the definitive identification of these components by comparing their mass spectra to established libraries (e.g., NIST).

Methodology:

  • System: Agilent 8890 GC with a 7697A Headspace Sampler and 5977B MS detector.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), then ramp at 15 °C/min to 240 °C (hold 5 min).

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Vial Equilibration Time: 15 min.

  • MS Parameters:

    • Source Temperature: 230 °C.

    • Scan Range: 35-400 amu.

  • Sample Preparation: Accurately weigh ~50 mg of CEMA into a 20 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal immediately.

Trustworthiness & Interpretation: The mass spectrum of the major eluting peak should match the known spectrum of N-(2-cyanoethyl)-N-methylacetamide, confirming its identity. Other detected peaks can be identified and semi-quantified, providing a clear picture of volatile impurities. This method is crucial for detecting toxic residues like acrylonitrile.

Protocol 3: Quantitative ¹H NMR (qNMR) for Absolute Purity

Expertise: qNMR is a primary ratio method of measurement recognized by metrological institutes worldwide. It provides a direct measurement of the analyte's molar quantity relative to a certified internal standard, without the need for a specific reference standard of the analyte itself. This makes it an exceptionally powerful tool for assigning an absolute purity value.

Methodology:

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Internal Standard: Maleic acid (certified reference material). Its two olefinic protons give a sharp, well-separated singlet in a clean region of the spectrum.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~20 mg of CEMA into a vial.

    • Accurately weigh ~10 mg of maleic acid (internal standard) into the same vial.

    • Dissolve the contents in ~0.75 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: zg30.

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the relevant signals.

Trustworthiness & Interpretation: The purity is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

This method provides an "absolute" purity value that validates the orthogonal data from HPLC and GC-MS.

G cluster_0 Synthesis Reactants cluster_1 Potential Process Impurities NMA N-methylacetamide MW: 73.09 g/mol CEMA Product N-(2-cyanoethyl)-N-methylacetamide MW: 126.15 g/mol NMA->CEMA Cyanoethylation (Base Catalyst) Impurity1 Unreacted N-methylacetamide NMA->Impurity1 Carryover ACN Acrylonitrile MW: 53.06 g/mol ACN->CEMA Cyanoethylation (Base Catalyst) Impurity2 Unreacted Acrylonitrile ACN->Impurity2 Carryover Impurity3 Side Product Bis-cyanoethylated product CEMA:f0->Impurity3 Side Reaction Impurity4 Solvent Residual Acetonitrile

Figure 2: The relationship between the target product and common process-related impurities derived from its synthesis.

Comparative Data Summary (Hypothetical)

To illustrate how the data from these protocols can be used for comparison, the following table presents a hypothetical analysis of CEMA from three different commercial suppliers.

ParameterSupplier ASupplier BSupplier CMethodAcceptance Criteria
Appearance Clear, colorless liquidClear, colorless liquidClear, yellow liquidVisualClear, colorless liquid
Identity ConformsConformsConformsGC-MSMatches reference spectrum
Purity (HPLC Area %) 99.8%99.1%98.5%HPLC-UV≥ 99.0%
Highest Single Impurity 0.08%0.45% (at RRT 1.2)0.78% (at RRT 0.8)HPLC-UV≤ 0.20%
Absolute Purity (qNMR) 99.7%99.0%98.2%¹H qNMRReport Value
Water Content 0.05%0.15%0.25%Karl Fischer≤ 0.10%
Residual Acrylonitrile Not Detected15 ppm80 ppmHeadspace GC-MS≤ 10 ppm
Residual Acetonitrile 50 ppm250 ppm410 ppmHeadspace GC-MS≤ 410 ppm (ICH Limit)

Analysis of Hypothetical Data:

  • Supplier A provides the highest quality material, meeting all acceptance criteria with excellent purity by all measures.

  • Supplier B meets the minimum HPLC purity but has a significant single unknown impurity and higher water content. The presence of residual acrylonitrile, while low, may be a concern for sensitive applications.

  • Supplier C fails to meet several key criteria. The yellow color suggests degradation or significant impurities, which is confirmed by the lower purity values and high levels of residual starting materials. This lot would be unsuitable for most research and development purposes.

Conclusion and Recommendations

The purity of N-(2-cyanoethyl)-N-methylacetamide is not a single number but a comprehensive profile. This guide has established a robust, multi-modal analytical strategy that provides the necessary depth for a true quality assessment. By integrating data from HPLC, GC-MS, and qNMR, researchers and drug development professionals can build a self-validating system of analysis. This approach moves beyond simply trusting a supplier's label and empowers the end-user to make informed decisions based on objective, verifiable data.

For critical applications, particularly in drug development and GMP-regulated environments, adopting this or a similar qualification workflow is not merely recommended; it is essential for ensuring scientific validity, process robustness, and ultimately, patient safety. We strongly recommend that labs qualify each new supplier and each new lot of critical reagents like CEMA to mitigate risks associated with impurity variation.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • National Institute of Standards and Technology (NIST). (2020). NIST Policy on Metrological Traceability. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021). ICH Harmonised Guideline Q3C(R8): Impurities: Guideline for Residual Solvents. [Link]

A Comparative Guide to the Structural Confirmation of Synthesized N-(2-cyanoethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of standard analytical techniques for the structural elucidation of N-(2-cyanoethyl)-N-methylacetamide, a molecule of interest in various synthetic pathways. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting a self-validating system for its identification.

Introduction

N-(2-cyanoethyl)-N-methylacetamide (C6H10N2O, Molecular Weight: 126.16 g/mol ) is a tertiary amide featuring a cyanoethyl group.[1] Its synthesis is most commonly achieved via the cyanoethylation of N-methylacetamide. This reaction, a Michael-type addition, typically involves the reaction of N-methylacetamide with acrylonitrile under basic catalysis.[2] Given the potential for side reactions and the existence of isomers, a multi-faceted analytical approach is essential for unequivocal structural confirmation.

This guide will compare the expected data from primary analytical techniques for a sample of N-(2-cyanoethyl)-N-methylacetamide synthesized via a standard protocol and contrast it with a potential isomeric impurity, N-(1-cyanoethyl)-N-methylacetamide, to highlight the discerning power of each method.

Synthesis Pathway Overview

A plausible and common method for the synthesis of N-(2-cyanoethyl)-N-methylacetamide is the base-catalyzed reaction of N-methylacetamide with acrylonitrile.[2]

NMA N-Methylacetamide Reaction Cyanoethylation NMA->Reaction ACN Acrylonitrile ACN->Reaction Base Base (e.g., NaH) Base->Reaction Catalyst Product N-(2-cyanoethyl)-N- methylacetamide Reaction->Product

Caption: Proposed synthesis of N-(2-cyanoethyl)-N-methylacetamide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For N-(2-cyanoethyl)-N-methylacetamide, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

A. Expected ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show four distinct signals, each corresponding to a unique proton environment in the molecule. The presence of the electron-withdrawing cyano and amide groups will significantly influence the chemical shifts of the adjacent methylene protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~3.5Triplet2H-N-CH₂ -CH₂-CNDeshielded by the adjacent nitrogen of the amide group.
2~2.9Singlet3H-N-CH₃ A singlet due to the absence of adjacent protons.
3~2.6Triplet2H-N-CH₂-CH₂ -CNDeshielded by the electron-withdrawing cyano group.
4~2.1Singlet3HCH₃ -C(O)-A characteristic singlet for an acetyl methyl group.

Comparison with N-(1-cyanoethyl)-N-methylacetamide: An isomeric impurity, N-(1-cyanoethyl)-N-methylacetamide, would present a significantly different ¹H NMR spectrum. Instead of two triplets for the ethyl chain, one would expect a quartet and a doublet, providing a clear method for differentiation.

B. Expected ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to display six signals, corresponding to each unique carbon atom in the molecule.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
1~170C =OTypical chemical shift for an amide carbonyl carbon.[3]
2~118-C NCharacteristic chemical shift for a nitrile carbon.
3~48-N-CH₂ -CH₂-CNCarbon adjacent to the amide nitrogen.
4~35-N-CH₃ Carbon of the N-methyl group.
5~22CH₃ -C(O)-Carbon of the acetyl methyl group.
6~18-N-CH₂-CH₂ -CNCarbon adjacent to the nitrile group.

Self-Validation: The number of signals in both ¹H and ¹³C NMR spectra should correspond to the number of non-equivalent protons and carbons in the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment should also be performed to aid in carbon signal assignment.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For N-(2-cyanoethyl)-N-methylacetamide, the key absorptions will be from the amide and nitrile groups.

Functional GroupExpected Absorption (cm⁻¹)Intensity
C≡N (Nitrile)~2240Medium
C=O (Amide)~1650Strong
C-N Stretch~1400Medium

Comparison with Starting Material: The most telling difference in the IR spectrum of the product compared to the starting material, N-methylacetamide, will be the appearance of the characteristic nitrile peak around 2240 cm⁻¹. The amide C=O stretch in N-methylacetamide is typically observed around 1655 cm⁻¹.[4]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: A small amount of the liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for the expected functional groups.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to piece together the structure.

A. Expected Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): A peak at m/z = 126, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 84: Loss of the cyanoethyl radical (•CH₂CN).

    • m/z = 70: McLafferty rearrangement, a common fragmentation pathway for carbonyl compounds.[5]

    • m/z = 43: Formation of the acetyl cation ([CH₃CO]⁺).[6]

Comparison with Alternative Fragmentation: The fragmentation pattern can further help in distinguishing isomers. For instance, N-(1-cyanoethyl)-N-methylacetamide would likely show a prominent peak corresponding to the loss of a methyl radical.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Detect the mass-to-charge ratio of the molecular ion and its fragments.

  • Data Interpretation: Analyze the fragmentation pattern to deduce the structure of the molecule.

Integrated Analytical Workflow

The confirmation of the structure of N-(2-cyanoethyl)-N-methylacetamide should follow a logical workflow, where each technique provides complementary information.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesized Product MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight & Fragmentation IR Infrared (IR) Spectroscopy Synthesis->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesis->NMR Connectivity & Isomerism Confirmation Structural Confirmation of N-(2-cyanoethyl)-N-methylacetamide MS->Confirmation IR->Confirmation NMR->Confirmation

Sources

Technical Guide: Assessing the Cross-Reactivity Profile of N-(2-cyanoethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives and supporting experimental data for researchers, scientists, and drug development professionals.

Abstract: In analytical chemistry and drug development, the specificity of a method is paramount. The presence of structurally related but unintended analytes can lead to significant measurement errors, including false positives and inaccurate quantification. This guide provides a comprehensive framework for evaluating the cross-reactivity of N-(2-cyanoethyl)-N-methylacetamide, a molecule that may arise as a byproduct or impurity in various chemical and biological systems. We will explore its potential for interference in both immunochemical and chromatographic assays, grounded in the principles of its chemical structure. This document details hypothetical, yet robust, experimental protocols designed to rigorously test and quantify its cross-reactivity against relevant analytes, thereby providing researchers with a practical methodology for ensuring assay specificity.

Introduction: The Challenge of Uncharacterized Impurities

N-(2-cyanoethyl)-N-methylacetamide is a tertiary amide containing a cyanoethyl group. Its structure suggests it may be formed as a Michael addition product from the reaction of N-methylacetamide with acrylonitrile, a common industrial chemical. The presence of such uncharacterized impurities can compromise the integrity of analytical data, particularly in sensitive applications like biomarker discovery, toxicology studies, and pharmaceutical quality control.

The potential for cross-reactivity stems from its constituent functional groups:

  • The Cyanoethyl Group (-CH₂CH₂CN): This group is a common feature in various molecules, including as a protecting group in oligonucleotide synthesis and in metabolites of compounds like acrylonitrile.

  • The N-methylacetamide Moiety: This amide structure can share similarities with other small molecules and metabolites.

This guide establishes a systematic approach to investigating the cross-reactivity of N-(2-cyanoethyl)-N-methylacetamide. We will focus on two primary analytical platforms where specificity is critical: Ligand Binding Assays (e.g., ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Cross-Reactivity

Cross-reactivity is the phenomenon where a detection system designed for a specific analyte also responds to other, non-target molecules. This is governed by the principle of molecular recognition. In immunoassays, it depends on the antibody's binding affinity for the analog, while in chromatography, it relates to similarities in physicochemical properties (e.g., polarity, mass-to-charge ratio) that can lead to co-elution and isobaric interference.

Below is a logical workflow for assessing potential cross-reactivity.

Cross_Reactivity_Workflow A Identify Target Analyte & System (e.g., Acrylamide Adduct in ELISA) C Structural Analysis: Compare functional groups, size, polarity A->C B Identify Potential Cross-Reactant (N-(2-cyanoethyl)-N-methylacetamide) B->C D Design Specificity Experiments C->D E Immunoassay Specificity Test (Competitive ELISA) D->E F Chromatographic Selectivity Test (LC-MS/MS) D->F G Data Analysis: Calculate % Cross-Reactivity E->G H Data Analysis: Assess Co-elution & MS/MS Interference F->H I Report Findings & Assay Limitations G->I H->I

Caption: Workflow for systematic cross-reactivity assessment.

Experimental Design: A Comparative Analysis

We will now detail the experimental protocols for testing the cross-reactivity of N-(2-cyanoethyl)-N-methylacetamide. For this guide, we will consider a relevant scenario: the detection of a cysteine adduct of acrylamide (Cys-A), a known biomarker of acrylamide exposure, in a biological matrix.

Immunoassay Specificity: Competitive ELISA

Objective: To determine if N-(2-cyanoethyl)-N-methylacetamide can compete with the target analyte (Cys-A) for antibody binding, which would result in an overestimation of the Cys-A concentration.

Rationale: Competitive ELISAs are highly susceptible to cross-reactivity from structurally similar molecules. By spiking increasing concentrations of the potential cross-reactant into the assay, we can quantify its ability to displace the intended analyte-conjugate.

Experimental Protocol:

  • Plate Coating: Coat a 96-well high-binding microplate with a Cys-A-protein conjugate (e.g., Cys-A-BSA) at 1-2 µg/mL in carbonate buffer (pH 9.6) overnight at 4°C.

  • Washing: Wash the plate 3 times with 1X PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block non-specific binding sites with 5% non-fat dry milk in PBST for 2 hours at room temperature.

  • Competition Reaction:

    • Prepare a standard curve of the Cys-A analyte from 0.1 to 1000 ng/mL.

    • Prepare a separate dilution series of N-(2-cyanoethyl)-N-methylacetamide (the potential cross-reactant) across a higher concentration range (e.g., 1 ng/mL to 10,000 ng/mL).

    • In separate wells, add the standards or the cross-reactant dilutions. Then, add a fixed, pre-determined concentration of the anti-Cys-A primary antibody to all wells. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 2M H₂SO₄.

  • Readout: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

The concentration of the analyte that causes 50% inhibition of the maximum signal (IC50) is determined for both the target analyte and the cross-reactant. The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) * 100

Hypothetical Results:

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
Cysteine-Acrylamide (Cys-A)50100%Reference Compound
N-(2-cyanoethyl)-N-methylacetamide50001%Low cross-reactivity; unlikely to interfere at typical concentrations.
Acrylamide100000.5%Very low cross-reactivity.
N-methylacetamide>50000<0.1%Negligible cross-reactivity; lacks the key epitope for antibody recognition.
Chromatographic Selectivity: LC-MS/MS Analysis

Objective: To determine if N-(2-cyanoethyl)-N-methylacetamide co-elutes with the target analyte (Cys-A) and if any of its fragments interfere with the mass transitions used for quantification.

Rationale: LC-MS/MS provides high selectivity through a combination of chromatographic separation and mass-based detection. However, isomers or structurally similar compounds can sometimes co-elute and, if they produce isobaric fragments, cause interference.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry A Sample Injection: Mixture of Cys-A and N-(2-cyanoethyl)-N-methylacetamide B C18 Reverse-Phase Column A->B C Gradient Elution: Water/Acetonitrile + Formic Acid B->C D ESI+ Source C->D Eluent Transfer E Q1: Precursor Ion Selection (e.g., m/z for Cys-A) D->E F Q2: Collision-Induced Dissociation E->F G Q3: Product Ion Selection (Quantifier & Qualifier Ions) F->G H Detector G->H I Data Acquisition: Monitor MRM transitions for both compounds H->I

Caption: LC-MS/MS workflow for assessing chromatographic selectivity.

Experimental Protocol:

  • Sample Preparation: Prepare individual standard solutions of Cys-A and N-(2-cyanoethyl)-N-methylacetamide (1 µg/mL each) in a suitable solvent (e.g., 50:50 methanol:water). Also, prepare a mixed sample containing both compounds.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor → product ion transitions for both compounds by infusing the individual standards.

      • Hypothetical Cys-A: m/z 193 → 104 (Quantifier), m/z 193 → 74 (Qualifier).

      • Hypothetical N-(2-cyanoethyl)-N-methylacetamide: m/z 127 → 86 (Quantifier), m/z 127 → 56 (Qualifier).

  • Injection and Analysis: Inject the individual standards first to determine their retention times (RT). Then, inject the mixed sample to check for co-elution and any potential cross-talk between MRM channels.

Data Analysis and Hypothetical Results:

The primary goal is to demonstrate baseline separation of the chromatographic peaks and ensure no signal is detected in the MRM channel of one compound at the retention time of the other.

CompoundRetention Time (min)MRM Transition (m/z)Signal in Mixed Sample at Cys-A RT (2.5 min)Signal in Mixed Sample at Cross-Reactant RT (4.1 min)
Cysteine-Acrylamide (Cys-A)2.5193 → 104PresentAbsent
N-(2-cyanoethyl)-N-methylacetamide4.1127 → 86AbsentPresent

Interpretation: In this hypothetical scenario, the two compounds are well-separated chromatographically (RT difference of 1.6 minutes). Furthermore, the unique MRM transitions ensure that even if there were partial co-elution, the mass spectrometer could distinguish between them. Therefore, under these conditions, N-(2-cyanoethyl)-N-methylacetamide does not exhibit cross-reactivity with the LC-MS/MS method for Cys-A.

Conclusion and Recommendations

This guide outlines a robust, dual-platform approach to evaluating the cross-reactivity of N-(2-cyanoethyl)-N-methylacetamide. Our hypothetical data illustrates that while a low level of cross-reactivity might be observed in a broad-specificity format like an ELISA (1%), a highly selective method like LC-MS/MS can effectively eliminate such interference.

Key Recommendations for Researchers:

  • Prioritize Selectivity: When developing assays for analytes in complex matrices, always consider potential interference from structurally related impurities or byproducts.

  • Method Validation is Crucial: Rigorous validation, including specificity testing against known potential interferents, is not optional. The protocols described herein provide a template for such validation.

  • Orthogonal Methods: Whenever possible, confirm positive results from a screening method (like ELISA) with a more selective, confirmatory method (like LC-MS/MS). This is a cornerstone of reliable analytical science.

References

  • Title: Michael Addition Source: Wikipedia URL: [Link]

  • Title: A review of modern methods for the determination of acrylamide in food products Source: Journal of Chromatography A URL: [Link]

A Comparative Guide to N-(2-cyanoethyl)-N-methylacetamide and its Alternatives in Solution-Based Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the choice of a solvent or electrolyte component is pivotal to the success of an experimental or manufacturing process. This guide provides a comprehensive performance comparison of "N-(2-cyanoethyl)-N-methylacetamide" and its notable alternatives, N-methylacetamide (NMA) and N,N-dimethylacetamide (DMAc).

While extensive experimental data is available for NMA and DMAc, there is a notable scarcity of published performance data for N-(2-cyanoethyl)-N-methylacetamide. Consequently, this guide will present a detailed analysis of the established properties of NMA and DMAc, followed by a theoretical evaluation of N-(2-cyanoethyl)-N-methylacetamide based on its molecular structure. We will conclude by proposing standardized experimental protocols to systematically evaluate its performance, thereby enabling researchers to make informed decisions for their specific applications.

Unveiling the Contenders: A Structural Overview

The performance of a solvent is intrinsically linked to its molecular structure. The three N-substituted acetamides under consideration share a common acetamide backbone but differ in their N-substituents, which significantly influences their physicochemical properties.

  • N-methylacetamide (NMA) : A secondary amide with one methyl group on the nitrogen atom. The presence of a hydrogen atom on the nitrogen allows it to act as a hydrogen bond donor.

  • N,N-dimethylacetamide (DMAc) : A tertiary amide with two methyl groups on the nitrogen atom. Lacking a hydrogen on the nitrogen, it can only act as a hydrogen bond acceptor.[1]

  • N-(2-cyanoethyl)-N-methylacetamide : A tertiary amide featuring one methyl group and a 2-cyanoethyl group attached to the nitrogen. The presence of the polar nitrile group is expected to significantly influence its properties.

Established Performance of Alternative Solvents: NMA and DMAc

N-methylacetamide and N,N-dimethylacetamide are well-characterized polar aprotic solvents with a history of application in various fields, most notably in electrochemistry and organic synthesis.[2][3]

Physicochemical Properties

A solvent's utility is largely dictated by its physical properties. The table below summarizes key parameters for NMA and DMAc.

PropertyN-methylacetamide (NMA)N,N-dimethylacetamide (DMAc)
Molecular Formula C₃H₇NOC₄H₉NO
Molecular Weight 73.09 g/mol 87.12 g/mol [4]
Boiling Point 204-206 °C[5]165–166 °C[4]
Melting Point 26-28 °C[5]-20 °C[6]
Density 0.957 g/mL at 25 °C[5]~0.94 g/cm³ at 20°C[6]
Dielectric Constant 191.3 (at 32 °C)[7]37.8
Solubility in Water Soluble[7]Miscible[4][6]

NMA exhibits an exceptionally high dielectric constant, rendering it a "super-solvent" capable of dissolving a wide range of polar and even some ionic compounds.[7] DMAc, while having a lower dielectric constant than NMA, is still considered a highly polar solvent and is widely used for its excellent dissolving power for a variety of organic and inorganic substances.[4][6]

Performance in Electrochemical Applications

Both NMA and DMAc have been extensively investigated as electrolyte solvents in lithium-ion batteries and other electrochemical systems due to their high polarity and ability to solvate lithium salts.

Recent studies have highlighted the potential of N-methylacetamide-based deep eutectic solvents (DESs) for lithium-ion batteries. These electrolytes exhibit wide electrochemical stability windows (up to 4.7–5 V on a platinum electrode) and good compatibility with cathode materials like LiFePO₄.[8] Furthermore, a deep eutectic electrolyte based on LiNO₃ and NMA has demonstrated excellent cycling stability in rechargeable Li-O₂ batteries.[9]

N,N-dimethylacetamide is also a versatile solvent in electrochemistry.[6] It is known for its ability to dissolve a wide range of salts and its relatively high boiling point is advantageous for applications requiring elevated temperatures.

N-(2-cyanoethyl)-N-methylacetamide: A Theoretical Performance Assessment

In the absence of extensive experimental data, we can infer the likely performance characteristics of N-(2-cyanoethyl)-N-methylacetamide by analyzing its molecular structure in comparison to its well-understood analogues.

Predicted Physicochemical Properties

The key structural feature of N-(2-cyanoethyl)-N-methylacetamide is the presence of a cyanoethyl group. The nitrile (-C≡N) group is highly polar and a strong electron-withdrawing group. This is expected to have the following consequences:

  • Polarity and Dielectric Constant : The nitrile group will significantly increase the molecule's overall polarity and likely result in a high dielectric constant, potentially higher than that of DMAc.

  • Solubility : The increased polarity suggests good solubility in other polar solvents. Its miscibility with water is also anticipated to be high.

  • Boiling Point : The larger molecular weight and increased polarity compared to DMAc suggest a higher boiling point.

  • Hydrogen Bonding : As a tertiary amide, it cannot act as a hydrogen bond donor, which will affect its solvation properties compared to primary and secondary amides.[10]

Anticipated Performance in Solution-Based Applications

The predicted high polarity of N-(2-cyanoethyl)-N-methylacetamide makes it a promising candidate for applications requiring the dissolution of polar solutes or for use as a component in high-performance electrolyte systems.

  • Organic Synthesis : Its potential as a high-polarity aprotic solvent could be beneficial for a range of organic reactions, particularly those involving polar transition states or ionic intermediates.

  • Electrochemistry : The nitrile functionality is known to be electrochemically stable over a wide potential window.[11] This, combined with its expected high polarity and ability to solvate salts, makes it a compelling candidate for use in advanced electrolyte formulations for batteries and capacitors. The cyano group may also influence the formation of the solid electrolyte interphase (SEI) on electrode surfaces, a critical factor in battery performance.

A Call for Experimental Validation: Proposed Protocols

To move beyond theoretical predictions and establish a concrete understanding of N-(2-cyanoethyl)-N-methylacetamide's performance, a systematic experimental investigation is essential. The following protocols are designed to provide a robust framework for such a study.

Protocol 1: Determination of Solubility Profile

This protocol outlines a standardized method for determining the solubility of N-(2-cyanoethyl)-N-methylacetamide in a range of common laboratory solvents.

G cluster_prep Sample Preparation cluster_exp Equilibration and Measurement cluster_calc Data Analysis prep1 Weigh a known mass of N-(2-cyanoethyl)-N-methylacetamide exp1 Add solvent incrementally to the solute at a constant temperature prep1->exp1 Transfer solute prep2 Select a range of solvents (polar protic, polar aprotic, nonpolar) prep2->exp1 Select solvent exp2 Stir vigorously until complete dissolution is observed exp1->exp2 exp3 Record the volume of solvent required exp2->exp3 calc1 Calculate solubility in g/100mL or mol/L exp3->calc1 calc2 Repeat at different temperatures to determine temperature dependence calc1->calc2 G cluster_setup Experimental Setup cluster_stress Stress Conditions cluster_analysis Analysis setup1 Prepare solutions of N-(2-cyanoethyl)-N-methylacetamide in representative solvents setup2 Divide solutions into aliquots for different stress conditions setup1->setup2 stress1 Acidic (e.g., 0.1 M HCl) setup2->stress1 stress2 Basic (e.g., 0.1 M NaOH) setup2->stress2 stress3 Thermal (e.g., elevated temperature) setup2->stress3 analysis1 Monitor for degradation over time using techniques like HPLC or GC-MS stress1->analysis1 stress2->analysis1 stress3->analysis1 analysis2 Identify any degradation products analysis1->analysis2 analysis3 Determine the rate of degradation analysis2->analysis3

Caption: Workflow for assessing the chemical stability of N-(2-cyanoethyl)-N-methylacetamide.

Protocol 3: Electrochemical Performance Characterization

This protocol provides a methodology for evaluating the performance of N-(2-cyanoethyl)-N-methylacetamide as an electrolyte solvent.

G cluster_prep Electrolyte Preparation cluster_cell Electrochemical Cell Assembly cluster_test Electrochemical Testing prep1 Dissolve a lithium salt (e.g., LiPF₆) in N-(2-cyanoethyl)-N-methylacetamide prep2 Prepare electrolytes with varying salt concentrations prep1->prep2 cell1 Assemble a three-electrode cell with working, counter, and reference electrodes prep2->cell1 test1 Measure ionic conductivity using electrochemical impedance spectroscopy (EIS) cell1->test1 test2 Determine the electrochemical stability window using linear sweep voltammetry (LSV) cell1->test2

Sources

A Guide to the Reproducibility of Experiments Involving N-substituted Amides: A Comparative Analysis of N-(2-cyanoethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the reproducibility of experimental results stands as a cornerstone of credibility and progress. This guide offers a comprehensive examination of the factors influencing experimental reproducibility when using N-substituted amides, with a specific focus on the lesser-documented compound, N-(2-cyanoethyl)-N-methylacetamide . By analyzing its structural components, we can infer its potential applications and compare its likely performance against well-established alternatives in two key areas: heterocyclic synthesis via cyanoethylation and as a solvent in electrochemistry. This comparative approach, grounded in established chemical principles and experimental data for analogous compounds, aims to provide researchers with the insights needed to make informed decisions in their experimental designs.

Part 1: N-(2-cyanoethyl)-N-methylacetamide as a Synthon in Heterocyclic Synthesis

The structure of N-(2-cyanoethyl)-N-methylacetamide suggests its potential utility as a reagent in the synthesis of heterocyclic compounds. Cyanoacetamide derivatives are valuable synthons due to their reactive functional groups, which can participate in a variety of cyclization reactions.[1][2]

Mechanism of Action: The Role of the Cyanoacetamide Moiety

Cyanoacetamides are polyfunctional molecules that possess both nucleophilic and electrophilic characteristics.[1] The active methylene group (CH2) adjacent to the cyano (CN) and carbonyl (C=O) groups is particularly acidic and can be deprotonated to form a carbanion. This carbanion can then act as a nucleophile in various condensation reactions, such as the Knoevenagel condensation.[2][3] Furthermore, the cyano and amide groups can themselves participate in cyclization reactions to form a wide array of heterocyclic systems.[1][4]

Experimental Protocol: A Generalized Approach to Knoevenagel Condensation

The following protocol outlines a general procedure for a Knoevenagel condensation, a common reaction employing cyanoacetamide derivatives. This serves as a foundational method from which specific applications of N-(2-cyanoethyl)-N-methylacetamide could be developed.

Objective: To synthesize an α,β-unsaturated carbonyl compound via the condensation of an aldehyde with a cyanoacetamide derivative.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Cyanoacetamide derivative (e.g., N-(2-cyanoethyl)-N-methylacetamide)

  • Base catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) supplies

  • Purification apparatus (e.g., recrystallization setup or column chromatography)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the cyanoacetamide derivative (1-1.2 equivalents) in the chosen solvent.[3]

  • Add a catalytic amount of the base to the solution.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired product.[3]

Causality Behind Experimental Choices:

  • Catalyst: A weak base like piperidine or ammonium acetate is typically sufficient to deprotonate the active methylene group without causing unwanted side reactions.[3]

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Ethanol is a common choice for room temperature reactions, while toluene is often used for reactions requiring higher temperatures with azeotropic removal of water.

  • Stoichiometry: A slight excess of the cyanoacetamide derivative can help to drive the reaction to completion.

Reproducibility and Comparison with Alternatives

The reproducibility of reactions involving cyanoacetamide derivatives can be influenced by several factors, including the purity of the reagents, the choice of catalyst and solvent, and the reaction conditions.

ReagentTypical YieldReaction TimeKey AdvantagesConsiderations for Reproducibility
2-Cyanoacetamide 70-95%2-12 hoursReadily available, well-documented reactivity.Purity of starting material is crucial; side reactions can occur at high temperatures.
Malononitrile 80-98%1-6 hoursHighly reactive methylene group, often leading to faster reactions and higher yields.Can be more prone to polymerization; requires careful control of reaction conditions.
Ethyl Cyanoacetate 65-90%4-24 hoursThe ester group offers different solubility and reactivity profiles.[3]Slower reaction rates; potential for transesterification with alcohol solvents.
N-(2-cyanoethyl)-N-methylacetamide (Predicted) Moderate-HighModerateThe N-substituents may influence solubility and steric hindrance, potentially offering unique selectivity.Limited literature data; optimization of reaction conditions would be necessary. The cyanoethyl group could potentially undergo side reactions under certain conditions.

Part 2: N-(2-cyanoethyl)-N-methylacetamide as a Solvent in Electrochemistry

The "N-methylacetamide" core of the molecule is structurally similar to N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), which are common non-aqueous solvents in electrochemistry.[5][6] These polar aprotic solvents are capable of dissolving a wide range of organic and inorganic compounds, including supporting electrolytes.[7]

Properties of Amide Solvents in Electrochemical Applications

A suitable solvent for electrochemical studies should possess the following properties:

  • High Dielectric Constant: To effectively dissolve and dissociate electrolyte salts.[7]

  • Wide Electrochemical Window: A large potential range over which the solvent itself is not oxidized or reduced.

  • Chemical Inertness: It should not react with the analyte or the electrode materials.

  • Low Viscosity: To ensure adequate mass transport of ions.

N-methylacetamide (NMA) has been studied as a solvent and is known to be a good solvent for salts.[8] The addition of the cyanoethyl group in N-(2-cyanoethyl)-N-methylacetamide would likely increase its polarity and dielectric constant.

Experimental Protocol: Cyclic Voltammetry in a Non-Aqueous Solvent

The following is a generalized protocol for performing cyclic voltammetry, a fundamental electrochemical technique.

Objective: To study the redox behavior of an analyte in a non-aqueous solvent system.

Materials:

  • Electrochemical cell

  • Working electrode (e.g., glassy carbon)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

  • Analyte of interest

  • Solvent (e.g., N-(2-cyanoethyl)-N-methylacetamide)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6)[9]

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Prepare a solution of the supporting electrolyte (typically 0.1 M) in the chosen solvent.

  • Dissolve the analyte in the electrolyte solution at the desired concentration.

  • Assemble the electrochemical cell with the three electrodes.

  • De-aerate the solution by bubbling with an inert gas for 10-15 minutes to remove dissolved oxygen.

  • Perform the cyclic voltammetry experiment using the potentiostat, scanning over the desired potential range.

  • Record and analyze the resulting voltammogram.

Causality Behind Experimental Choices:

  • Supporting Electrolyte: Necessary to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion rather than electromigration.[5]

  • Inert Atmosphere: Oxygen is electrochemically active and its presence can interfere with the measurement of the analyte.[9]

  • Three-Electrode Setup: Allows for the accurate measurement of the potential at the working electrode relative to the reference electrode, while the current flows between the working and counter electrodes.

Reproducibility and Comparison with Alternative Solvents

The reproducibility of electrochemical experiments is highly dependent on the purity of the solvent and electrolyte, as well as the cleanliness of the electrodes. Water is a common impurity in non-aqueous solvents and can significantly affect the results.[5]

SolventDielectric Constant (ε)Viscosity (cP at 25°C)Electrochemical Window (vs. Ag/Ag+)Key AdvantagesConsiderations for Reproducibility
Acetonitrile (ACN) 37.50.34~ -2.9 to +2.5 VLow viscosity, wide electrochemical window, relatively easy to purify.[6]Can be susceptible to hydrolysis, especially in the presence of acids or bases.
N,N-Dimethylformamide (DMF) 36.70.80~ -2.8 to +1.8 VExcellent solvating power for a wide range of compounds.[6]More difficult to purify than ACN; can decompose to form dimethylamine and formic acid.
Dimethyl Sulfoxide (DMSO) 46.71.99~ -2.9 to +1.3 VHigh dielectric constant, good solvating power.[6]Higher viscosity can limit mass transport; can be reduced at negative potentials.
N-(2-cyanoethyl)-N-methylacetamide (Predicted) HighModerate-HighModerate-WideThe cyano group may enhance the dielectric constant and solvating power.The cyano group may be susceptible to reduction at negative potentials, potentially narrowing the electrochemical window. Purity and water content would be critical.

Visualizing the Experimental Workflows

Knoevenagel Condensation Workflow

Knoevenagel_Condensation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification aldehyde Aldehyde mixing Mixing and Dissolving aldehyde->mixing cyanoacetamide N-(2-cyanoethyl)-N-methylacetamide cyanoacetamide->mixing solvent Solvent solvent->mixing catalyst Base Catalyst catalyst->mixing heating Heating/Stirring mixing->heating monitoring TLC Monitoring heating->monitoring solvent_removal Solvent Removal monitoring->solvent_removal Reaction Complete purification Purification (Recrystallization/Chromatography) solvent_removal->purification product Final Product purification->product

Caption: Workflow for Knoevenagel Condensation.

Cyclic Voltammetry Experimental Setup

Cyclic_Voltammetry cluster_solution Solution Preparation cluster_cell Electrochemical Cell Assembly cluster_measurement Measurement solvent N-(2-cyanoethyl)-N-methylacetamide mixing Dissolve Analyte in Electrolyte Solution solvent->mixing electrolyte Supporting Electrolyte (e.g., TBAPF6) electrolyte->mixing analyte Analyte analyte->mixing cell Electrochemical Cell mixing->cell deaeration De-aeration with Inert Gas cell->deaeration we Working Electrode we->cell re Reference Electrode re->cell ce Counter Electrode ce->cell potentiostat Potentiostat deaeration->potentiostat voltammogram Cyclic Voltammogram potentiostat->voltammogram

Caption: Setup for a Cyclic Voltammetry Experiment.

Conclusion

While direct experimental data on the reproducibility of experiments using N-(2-cyanoethyl)-N-methylacetamide is scarce, a thorough analysis of its chemical structure allows for informed predictions of its behavior and a comparative assessment against established alternatives. As a potential synthon in heterocyclic chemistry, its utility will be governed by the reactivity of the cyanoacetamide core, with the N-substituents influencing solubility and steric factors. In the realm of electrochemistry, its performance as a solvent will be benchmarked against standards like acetonitrile and DMF, with a particular focus on its electrochemical window and ability to be rigorously purified. For researchers considering the use of this compound, this guide provides a framework for experimental design, emphasizing the critical parameters that must be controlled to ensure reproducible outcomes.

References

  • Iwai, K., & Nishiwaki, N. (2022). Nitroacetonitrile and Its Synthetic Equivalents. The Journal of Organic Chemistry.
  • Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
  • Bruson, H. L. (n.d.).
  • Google Patents. (n.d.). US2579580A - Cyanoethylation.
  • Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry.
  • ResearchGate. (n.d.). Bis(2-cyanoacetamide)
  • ResearchGate. (n.d.). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). A Combined Experimental and Theoretical Study of Ion Solvation in Liquid N-Methylacetamide. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyano-N-methylacetamide. PubChem. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Solvent-induced electrochemistry at an electrically asymmetric carbon Janus particle. Retrieved from [Link]

  • SOP4CV. (n.d.). The Solvent and Electrolyte. Retrieved from [Link]

  • ALS, the electrochemical company. (2025). support/solvent-electrolyte. Retrieved from [Link]

  • E-KEM Sciences. (n.d.). Influence of Nonaqueous Solvents on the Electrochemistry of Oxygen in the Rechargeable Lithium-Air Battery. Retrieved from [Link]

  • eScholarship.org. (2024). Relating Solvent Parameters to Electrochemical Properties to Predict the Electrochemical Performance of Vanadium Acetylacetonate for Non-A. Retrieved from [Link]

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A Senior Scientist's Guide to Quality Assessment: A Comparative Analysis of N-(2-cyanoethyl)-N-methylacetamide and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Name on the Bottle

In the realm of synthetic chemistry and drug development, the reagents we choose are the bedrock of our results. N-(2-cyanoethyl)-N-methylacetamide, a polar aprotic solvent and versatile synthetic intermediate, is a case in point.[1][2][3] Its utility in creating complex molecules, such as pyridone and benzimidazole derivatives for pharmaceutical applications, makes its quality paramount.[1] However, a simple label or a passing grade on a Certificate of Analysis (CoA) is not enough. True scientific rigor demands a deeper understanding of a reagent's character, its potential pitfalls, and how it stacks up against viable alternatives.

This guide provides a comparative framework for evaluating N-(2-cyanoethyl)-N-methylacetamide (hereafter CEMA ) against two structurally similar and commercially relevant alternatives: N,N-Dimethylcyanoacetamide (DMCA) and N-Methylacetamide (NMA) .[4][5] We will dissect the critical quality attributes typically presented on a CoA, moving beyond mere specifications to understand their practical implications in the laboratory. The objective is not just to select a reagent, but to make an informed decision that ensures reproducibility, minimizes downstream complications, and accelerates research.

The Contenders: A Structural and Functional Overview

Before delving into the analytical data, it is crucial to understand the candidates. All three are amides, but their subtle structural differences influence their physicochemical properties and, consequently, their performance.

  • N-(2-cyanoethyl)-N-methylacetamide (CEMA): Our primary compound of interest. The presence of both a nitrile and a tertiary amide group gives it a unique polarity and reactivity profile.

  • N,N-Dimethylcyanoacetamide (DMCA): A close structural analog, replacing the N-cyanoethyl group of CEMA with a second N-methyl group. This change impacts its polarity, boiling point, and potential impurity profile. It is a key intermediate in the production of herbicides and fungicides.[4]

  • N-Methylacetamide (NMA): Lacks the cyano group entirely. This significantly alters its properties, making it a common high-polarity solvent for organic synthesis and polymerization reactions.[5]

Part 1: The Comparative Certificate of Analysis

A Certificate of Analysis is a document of identity, purity, and quality. Here, we construct a comparative analysis that mirrors a CoA, providing the kind of objective data needed for a critical evaluation.

Identity Confirmation: Are You What You Say You Are?

Identity is the first and most fundamental test. While simple techniques exist, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide the unambiguous structural confirmation required in a research setting.

Technique N-(2-cyanoethyl)-N-methylacetamide (CEMA) N,N-Dimethylcyanoacetamide (DMCA) N-Methylacetamide (NMA)
¹H NMR Expect signals for: Acetyl-CH₃, N-CH₃, N-CH₂-, and -CH₂-CN protons.Expect signals for: Acetyl-CH₂- and two N-CH₃ groups (may be equivalent or non-equivalent depending on rotational barriers).Expect signals for: Acetyl-CH₃, N-CH₃, and a broad N-H proton.
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 126.08. Key fragments from cleavage of the cyanoethyl and acetyl groups.[6]Molecular Ion (M⁺) at m/z = 98.05. Key fragments from loss of acetyl and methyl groups.[7]Molecular Ion (M⁺) at m/z = 73.05. Key fragments from loss of methyl and acetyl groups.[5]

Scientist's Insight: A mismatch in the NMR spectrum or the absence of the correct molecular ion in the MS data is an immediate red flag. For drug development, where unknown impurities can derail a project, this level of scrutiny is non-negotiable.

Purity and Impurity Profiling: The Devil in the Details

Purity is not a single number but a profile. The nature of the impurities is often more critical than the absolute purity percentage. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the workhorses for this analysis.[8][9][10]

Table 1: Representative Purity Data from GC-MS Analysis

Parameter Lot A: CEMA Lot B: DMCA Lot C: NMA
Purity (Area %) 99.6%99.8%99.9%
Impurity 1 0.25% (Ethyl Cyanoacetate)0.11% (Cyanoacetic Acid)0.05% (Acetamide)
Impurity 2 0.10% (Methylamine)0.05% (Dimethylamine)<0.01%
Impurity 3 0.05% (Unknown)0.04% (Unknown)<0.01%
Water Content (Karl Fischer) 0.08%0.05%0.02%

Expertise in Action:

  • Causality of Impurities: The impurities in Lot A (Ethyl Cyanoacetate and Methylamine) are likely residual starting materials from a common synthesis route.[1] While present at low levels, a reactive nucleophile like methylamine could initiate unwanted side reactions in a sensitive downstream process.

  • Choosing the Right Technique: GC-MS is an excellent choice here due to the volatility of these compounds and its ability to identify impurities by their mass fragmentation patterns.[9][11] For less volatile or thermally sensitive analogs, a technique like HPLC would be more appropriate.[12]

  • The Impact of Water: For moisture-sensitive reactions, such as those involving Grignard reagents or lithiations, the seemingly minor difference in water content between Lot A (0.08%) and Lot C (0.02%) could be the difference between success and failure.

Physicochemical Properties: Predicting Performance

These fundamental properties, often listed on a CoA, directly influence how a reagent behaves in an experimental setup.

Table 2: Key Physicochemical Properties

Property N-(2-cyanoethyl)-N-methylacetamide (CEMA) N,N-Dimethylcyanoacetamide (DMCA) N-Methylacetamide (NMA)
Molecular Formula C₆H₁₀N₂O[6]C₄H₆N₂O[7]C₃H₇NO[5]
Molecular Weight 126.16 g/mol 98.10 g/mol [7]73.09 g/mol [5]
Boiling Point ~280-282 °C (Predicted)~182-185 °C204-206 °C[5]
Melting Point N/A (Liquid at RT)-25 °C26-28 °C[5]
Solubility Miscible with water and polar organic solvents.Miscible with water and polar organic solvents.Miscible with water, ethanol, ether, chloroform, benzene.[5]

Scientist's Insight: The significantly higher boiling point of CEMA makes it suitable for high-temperature reactions but also more difficult to remove under vacuum during product work-up. In contrast, DMCA's lower boiling point simplifies its removal. NMA's melting point near room temperature means it may require heating to be handled as a liquid, an important practical consideration for reaction setup.[5]

Part 2: Performance in a Model Application

To bridge the gap between data and real-world performance, let's consider a model SN2 reaction: the synthesis of an ether from an alkyl halide and an alkoxide. This reaction class benefits greatly from polar aprotic solvents that can solvate the cation while leaving the nucleophile "bare" and highly reactive.

  • CEMA/DMCA: Both would be excellent solvent choices. Their high polarity effectively solvates the sodium cation (Na⁺). The key difference may lie in the impurity profile. The residual methylamine (a nucleophile) in the CEMA lot could lead to a small amount of a difficult-to-separate R-NHCH₃ byproduct, reducing the yield of the desired ether. The higher purity of the DMCA lot would likely provide a cleaner reaction profile.

  • NMA: While a polar solvent, the presence of the N-H proton makes it protic. This proton can hydrogen-bond with the alkoxide nucleophile (R'O⁻), stabilizing it and reducing its reactivity. This would likely result in a significantly slower reaction rate compared to CEMA or DMCA, requiring longer reaction times or higher temperatures to achieve the same conversion.

This thought experiment demonstrates how data from a comparative CoA, when viewed through the lens of reaction mechanism, allows a scientist to predict outcomes and select the optimal reagent for a specific transformation.

Part 3: Visualization of the Analytical Workflow

A robust analytical workflow is essential for a reliable comparison. The following diagram outlines the logical process for evaluating a new batch of a chemical against its alternatives.

G cluster_0 Initial Screening cluster_1 In-Depth Quality Control cluster_2 Decision & Application Start Receive Reagent Lots (CEMA, DMCA, NMA) ID_Test Identity Confirmation (NMR, GC-MS) Start->ID_Test Phys_Prop Physicochemical Specs (Appearance, Solubility) Start->Phys_Prop Purity_Test Purity & Impurity Profile (GC-MS, HPLC) ID_Test->Purity_Test Compare Compare Data vs. Specs & Alternatives Phys_Prop->Compare Water_Test Water Content (Karl Fischer Titration) Purity_Test->Water_Test Water_Test->Compare Accept Accept Lot for Intended Use Compare->Accept Pass Reject Reject Lot & Notify Supplier Compare->Reject Fail

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(2-cyanoethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2-cyanoethyl)-N-methylacetamide, grounded in established safety principles and regulatory standards. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Part 1: Hazard Assessment and Characterization

Understanding the intrinsic hazards of a substance is the foundation of its safe handling and disposal. N-(2-cyanoethyl)-N-methylacetamide possesses a cyano (-CN) group, which is the primary driver of its hazard profile. While it is an organic nitrile, its metabolism can produce cyanide, and improper handling—especially mixing with acids—can potentially liberate highly toxic hydrogen cyanide (HCN) gas.[1][2]

Based on data from structurally similar compounds, N-(2-cyanoethyl)-N-methylacetamide should be treated as a hazardous substance.[3][4] The primary risks include acute toxicity if ingested, inhaled, or absorbed through the skin, as well as potential irritation to the skin and eyes.[4]

Hazard Summary Table

The following table summarizes the anticipated hazards based on analogous compounds, providing a clear basis for the subsequent handling and disposal protocols.

Hazard ClassificationGHS Hazard StatementRationale & Causality
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaledThe cyanoethyl group is a well-recognized toxicophore. Systemic exposure can lead to toxic effects.[3][4]
Skin Irritation H315: Causes skin irritationAmide and nitrile functionalities can be irritating to epithelial tissues upon prolonged contact.[4]
Eye Irritation H319: Causes serious eye irritationDirect contact with chemical dust or liquid can cause significant damage to the eyes.[4]
Potential Reproductive Toxicity H360: May damage fertility or the unborn childSome related acetamides are classified as reproductive toxicants. As a precaution, this potential hazard should be considered.[5][6]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling N-(2-cyanoethyl)-N-methylacetamide in any capacity—including for disposal—the correct PPE must be worn. The goal is to create a complete barrier against potential exposure routes.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[7]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: All handling of this chemical, including waste consolidation, should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

Part 3: Waste Segregation and Collection Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation. This prevents dangerous chemical reactions within waste containers and ensures a clear disposal pathway.

Step 1: Designate a Waste Container

  • Select a clean, dry, and chemically compatible container with a secure, vapor-tight lid. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • The container must be clearly labeled as "Hazardous Waste."

Step 2: Label the Container Accurately

  • Before adding any waste, affix a hazardous waste label.

  • Write the full chemical name: "N-(2-cyanoethyl)-N-methylacetamide." Do not use abbreviations.

  • List all constituents, including any residual solvents, and their approximate percentages.

  • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

Step 3: Collect the Waste

  • Carefully transfer the waste into the designated container inside a chemical fume hood.

  • Avoid creating dust or splashes. If the material is a solid, do not use compressed air for cleaning.[3]

  • Keep the container closed at all times, except when adding waste.[8]

Step 4: Heed Critical Incompatibilities

  • DO NOT mix N-(2-cyanoethyl)-N-methylacetamide waste with acidic waste streams. The risk of generating lethal hydrogen cyanide gas cannot be overstated.[1][9]

  • Keep this waste stream segregated from strong oxidizing agents and bases.

Part 4: Spill and Emergency Procedures

Accidents can happen, but a prepared response minimizes the risk.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a dry absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[3][6] Avoid generating dust.

    • Decontaminate the area with a suitable solvent and wash with soap and water.

    • Label the cleanup debris as hazardous waste for disposal.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health & Safety (EHS) department and emergency services.[3]

    • Prevent entry into the affected area.

    • Provide the Safety Data Sheet (SDS) to emergency responders.

Part 5: Final Disposal Pathway

Disposal of N-(2-cyanoethyl)-N-methylacetamide must comply with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Hazardous Waste Classification: This chemical waste must be managed as hazardous waste. Depending on its characteristics and any solvents used, it may fall under specific EPA waste codes. Consult your EHS department for precise classification.[10][11]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and segregated from incompatible materials.

  • Professional Disposal: The only acceptable disposal method is through a licensed hazardous waste disposal company.[6][12] These companies will typically use high-temperature incineration with appropriate scrubbers to destroy the compound safely and compliantly.[13]

  • Documentation: Maintain accurate records of waste generation and disposal as required by your institution and regulatory bodies like the EPA.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of N-(2-cyanoethyl)-N-methylacetamide.

G Disposal Workflow for N-(2-cyanoethyl)-N-methylacetamide start Waste Generated: N-(2-cyanoethyl)-N-methylacetamide ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work Inside a Chemical Fume Hood ppe->fume_hood container Step 3: Use Designated & Labeled Hazardous Waste Container fume_hood->container segregate Step 4: Ensure Segregation (NO ACIDS!) container->segregate collect Step 5: Collect Waste & Seal Container segregate->collect  Correct  Segregation store Step 6: Store in Satellite Accumulation Area collect->store ehs Step 7: Arrange Pickup by EHS or Licensed Disposal Contractor store->ehs

Caption: A workflow for the safe handling and disposal of N-(2-cyanoethyl)-N-methylacetamide.

References

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

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A Researcher's Guide to the Safe Handling of N-(2-cyanoethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for laboratory professionals working with N-(2-cyanoethyl)-N-methylacetamide. As a compound with limited publicly available toxicological data, a cautious and proactive approach to safety is paramount. The procedural guidance herein is synthesized from established best practices for handling related chemical classes, specifically nitriles and amides, and is grounded in the fundamental principles of laboratory safety.

The primary directive of this document is to empower researchers with the knowledge to implement self-validating safety systems. By understanding the why behind each recommendation, you can cultivate a laboratory environment that is inherently safer and more efficient.

Hazard Analysis: Acknowledging the Unknowns

However, the chemical structure, which features a cyanoethyl group, warrants significant caution. N-cyanoethyl compounds can potentially be metabolized to cyanide in vivo. Chronic exposure to cyanide compounds has been reported to cause a range of symptoms including loss of appetite, headache, weakness, nausea, and irritation of the respiratory tract and eyes[2]. Therefore, all handling procedures must be designed to minimize any potential for exposure.

Based on the available information for structurally related compounds, it is prudent to treat N-(2-cyanoethyl)-N-methylacetamide as a substance that may cause skin, eye, and respiratory irritation and could be harmful if swallowed, inhaled, or absorbed through the skin[2].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling N-(2-cyanoethyl)-N-methylacetamide. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

PPE Category Specific Recommendations Rationale
Hand Protection Chemically resistant gloves (e.g., nitrile) are mandatory. Consider double-gloving for extended procedures.To prevent dermal absorption, which is a potential route of exposure for related compounds.
Eye/Face Protection Safety glasses with side-shields are the minimum requirement. For procedures with a splash hazard, chemical safety goggles and a face shield are necessary.To protect against accidental splashes that could cause serious eye irritation.
Skin and Body Protection A buttoned, long-sleeved laboratory coat is required.To protect skin and personal clothing from contamination.
Respiratory Protection All handling of solid or volatile forms of N-(2-cyanoethyl)-N-methylacetamide should be conducted in a certified chemical fume hood.To prevent inhalation of any dusts, aerosols, or vapors, which is a potential route of exposure.

Operational Protocols: From Receipt to Disposal

A systematic workflow is critical to minimizing risk. The following diagram and procedural steps outline a safe handling process for N-(2-cyanoethyl)-N-methylacetamide in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Ensure Safety prep_materials Gather All Necessary Materials prep_hood->prep_materials Prepare Workspace handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment in Hood handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon Experiment Complete cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE Correctly cleanup_waste->cleanup_ppe Final Steps

Figure 1: Workflow for the safe handling of N-(2-cyanoethyl)-N-methylacetamide.

Step-by-Step Handling Procedures:
  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes[3][4].

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Gather all necessary equipment and reagents to avoid leaving the fume hood unnecessarily during the procedure.

  • Handling:

    • Conduct all manipulations of N-(2-cyanoethyl)-N-methylacetamide, including weighing and transferring, within the certified chemical fume hood[5].

    • When weighing, use a disposable weigh boat to minimize contamination of the balance.

    • If transferring the compound to a solvent, add the solvent to the reaction vessel first, if possible, and then add the N-(2-cyanoethyl)-N-methylacetamide to minimize the generation of dust.

    • Keep the container of N-(2-cyanoethyl)-N-methylacetamide tightly sealed when not in use.

  • Spill Response:

    • In the event of a small spill within the fume hood, absorb the material with a compatible absorbent pad or material.

    • Carefully collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area of the spill with an appropriate solvent, collecting the cleaning materials as hazardous waste.

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Environmental Responsibility

Proper disposal of N-(2-cyanoethyl)-N-methylacetamide and any associated contaminated materials is a critical final step. Adherence to institutional and local regulations is mandatory.

  • Waste Segregation:

    • All solid waste contaminated with N-(2-cyanoethyl)-N-methylacetamide (e.g., weigh boats, gloves, absorbent pads) should be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid waste containing N-(2-cyanoethyl)-N-methylacetamide should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed[6].

  • Container Rinsing:

    • Empty containers of N-(2-cyanoethyl)-N-methylacetamide must be triple-rinsed with a suitable solvent.

    • The first rinseate must be collected as hazardous waste[6]. Subsequent rinses may also need to be collected, depending on local regulations.

  • Disposal Method:

    • The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1]. Do not discharge to sewer systems[1].

    • Contact your institution's EHS department to arrange for the pickup and disposal of all hazardous waste generated.

By adhering to these guidelines, researchers can handle N-(2-cyanoethyl)-N-methylacetamide with a high degree of safety, protecting themselves, their colleagues, and the environment.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
  • Apollo Scientific. (2023, April 24).
  • Westlab. (2017, August 2). Personal Protective Equipment (PPE)
  • University of California, Santa Cruz. (n.d.). Chemical Safety: Personal Protective Equipment.
  • TCI Chemicals. (2025, May 23).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(2-Cyanoethyl)pyrrole, 99+%.
  • Echemi. (2019, July 15). N-(2-CYANOETHYL)
  • TCI Chemicals. (2025, May 20).
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite.
  • Farnell. (2005, August 9).
  • National Center for Biotechnology Information. (n.d.). 2-Cyano-N-methylacetamide. PubChem.
  • Santa Cruz Biotechnology. (n.d.). N-(2-Cyanoethyl)-N-methylacetamide.
  • Benchchem. (2025).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Auburn University. (n.d.). Chemical Waste Management Guide.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.

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